molecular formula C10H10N2O B1169088 μ-Truxilline CAS No. 113350-57-5

μ-Truxilline

Cat. No.: B1169088
CAS No.: 113350-57-5
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Description

μ-Truxilline is a useful research compound. Its molecular formula is C10H10N2O. The purity is usually 95%.
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Properties

CAS No.

113350-57-5

Molecular Formula

C10H10N2O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of μ-Truxilline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure of μ-Truxilline, a member of the truxilline family of alkaloids. While specific experimental data for this compound is limited in publicly available literature, this document compiles the known structural information based on its constituent parts and provides context from related truxilline isomers.

Introduction to Truxillines

Truxillines are a group of dimeric alkaloids found as minor components in the leaves of the coca plant (Erythroxylum coca)[1]. They are formed from the photochemical [2+2] cycloaddition of two molecules of cinnamoyl-ecgonine methyl ester[2]. The variety of stereoisomers of truxillines arises from the different possible stereochemical arrangements of the resulting cyclobutane ring, which is formed from the dimerization of cinnamic acid moieties. These isomers are classified based on the stereochemistry of the truxillic or truxinic acid core[3].

The Chemical Structure of this compound

This compound is a diester formed from one molecule of μ-truxinic acid and two molecules of methyl ecgonine. The core of the molecule is the μ-truxinic acid, a specific stereoisomer of 3,4-diphenylcyclobutane-1,2-dicarboxylic acid[3].

2.1. μ-Truxinic Acid Core

μ-Truxinic acid is a stereoisomer of truxinic acid, which is characterized by a "head-to-head" cycloaddition of two cinnamic acid molecules[3]. The stereochemistry of the cyclobutane ring in μ-truxinic acid is defined by the specific spatial arrangement of the phenyl and carboxyl groups.

2.2. Methyl Ecgonine Moieties

Methyl ecgonine is a tropane alkaloid and a derivative of ecgonine. It serves as the alcohol component in the esterification with the dicarboxylic acid core to form the truxilline alkaloids[4][5].

2.3. Assembled Structure of this compound

The complete structure of this compound is formed by the esterification of the two carboxylic acid groups of μ-truxinic acid with the hydroxyl group of two separate methyl ecgonine molecules.

Chemical Identifiers for this compound Components

ComponentChemical FormulaIUPAC NameSMILES String
μ-Truxinic AcidC₁₈H₁₆O₄(1R,2S,3S,4R)-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (one enantiomer)O=C(O)[C@@H]1--INVALID-LINK----INVALID-LINK--[C@@H]1c1ccccc1
Methyl EcgonineC₁₀H₁₇NO₃methyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylateCN1[C@H]2CC[C@@H]1--INVALID-LINK--O">C@HC(=O)OC

Note: The IUPAC name and SMILES for μ-truxinic acid represent one of two possible enantiomers. The exact stereochemistry of the methyl ecgonine attachment in naturally occurring this compound may vary.

Overall Chemical Properties of Truxilline Isomers

PropertyValue
Molecular FormulaC₃₈H₄₆N₂O₈
Molecular Weight658.78 g/mol

Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of this compound, assembled from its constituent parts.

Caption: Conceptual structure of this compound.

Experimental Data for Truxilline Isomers

4.1. Mass Spectrometry

Direct probe mass spectrometry of isolated truxilline fractions from illicit cocaine samples has been reported. The fragmentation pattern is characteristic of the truxilline structure, though distinguishing between isomers by mass spectrometry alone is challenging[6][7][8].

4.2. NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between stereoisomers of truxillic and truxinic acids, and by extension, the truxilline alkaloids. The chemical shifts and coupling constants of the cyclobutane protons are particularly informative for determining the stereochemistry of the ring[9][10][11]. While specific NMR data for this compound is not published, analysis of related isomers indicates that the precise chemical shifts of the ecgonine moiety protons would also be influenced by the stereochemistry of the central cyclobutane core.

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not described in the reviewed literature. However, a general synthetic approach can be inferred from the known chemistry of truxillines and their components.

5.1. General Synthesis Approach

A plausible synthetic route would involve the following conceptual steps:

  • Synthesis of μ-Truxinic Acid: This would likely be achieved through the photochemical [2+2] cycloaddition of a suitable cinnamic acid derivative, followed by separation of the desired μ-stereoisomer.

  • Activation of Carboxylic Acids: The carboxylic acid groups of μ-truxinic acid would need to be activated, for example, by conversion to acid chlorides or by using coupling agents.

  • Esterification with Methyl Ecgonine: The activated μ-truxinic acid would then be reacted with two equivalents of methyl ecgonine to form the final diester, this compound.

5.2. Isolation from Natural Sources

Truxillines are naturally present in coca leaves. Isolation typically involves:

  • Extraction: Extraction of the alkaloids from the plant material using an appropriate solvent.

  • Chromatographic Separation: Separation of the complex mixture of alkaloids using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the various truxilline isomers[12].

Biological Activity and Signaling Pathways

There is a lack of specific pharmacological studies on this compound. The biological activity of the broader class of truxilline alkaloids is not well-defined, as they are primarily studied in the context of being impurities in illicit cocaine preparations[2][13]. As tropane alkaloids, they possess the characteristic 8-azabicyclo[3.2.1]octane core, which is a common scaffold in molecules with activity at various receptors in the central nervous system[14][15]. However, without specific studies, any potential interaction of this compound with signaling pathways remains speculative.

Signaling Pathway Visualization (Hypothetical)

Given the structural similarity to other tropane alkaloids, a hypothetical interaction with a generic receptor signaling pathway could be visualized. However, it must be stressed that this is a generalized representation and not based on experimental data for this compound.

hypothetical_pathway cluster_membrane Cell Membrane receptor Receptor g_protein G-Protein receptor->g_protein Activates mu_truxilline This compound mu_truxilline->receptor Binds effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates caption Hypothetical signaling pathway.

Caption: Hypothetical signaling pathway.

Conclusion

This compound is a structurally defined member of the truxilline family of alkaloids, characterized by its μ-truxinic acid core. While its complete chemical synthesis and biological profile are not extensively documented, its structure can be confidently inferred from its constituent parts. Further research is required to isolate or synthesize pure this compound and to investigate its specific physicochemical properties, spectroscopic data, and pharmacological activity. Such studies would be valuable for a more complete understanding of the diverse alkaloids present in Erythroxylum coca and for the potential discovery of new bioactive molecules.

References

Unveiling μ-Truxilline: A Technical Guide to its Discovery, Isolation, and Characterization from Erythroxylum coca

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

μ-Truxilline, a dimeric tropane alkaloid found in the leaves of Erythroxylum coca, represents a fascinating yet understudied constituent of this medicinally significant plant. Formed through the photochemical dimerization of cinnamoylcocaine, this compound is one of several truxilline isomers present in coca leaves. The relative abundance of these isomers can serve as a chemical fingerprint to determine the geographic origin and processing methods of coca products. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, presenting detailed experimental protocols and quantitative data for the scientific community. A proposed workflow for its isolation and characterization is also visually represented.

Discovery and Historical Context

The discovery of the truxillines is intrinsically linked to the pioneering work on coca alkaloids in the late 19th century. While cocaine was isolated in the 1860s, it was Carl Liebermann who, in the 1880s, first systematically investigated the accompanying alkaloids. He identified several isomeric acids, which he named truxillic and truxinic acids, that were formed from the hydrolysis of these minor alkaloids. The parent alkaloids were subsequently named truxillines.

The specific isomer, this compound, is a member of the truxinate group of isomers. Recent advancements in analytical chemistry have revealed the existence of at least 15 distinct truxilline isomers in coca leaves, which are categorized into five truxillates and ten truxinates.[1] The proportion of these different forms is a valuable tool in the analysis and characterization of cocaine samples, providing insights into their geographical origin, manufacturing processes, and storage conditions.[1]

Experimental Protocols

The isolation and purification of this compound from Erythroxylum coca leaves require a multi-step process involving extraction, separation, and purification. The following protocols are compiled from established methodologies for the extraction of tropane alkaloids.

Extraction of Total Alkaloids from Erythroxylum coca Leaves

This protocol outlines a general method for the extraction of the total alkaloid content, including this compound, from dried coca leaves.

Materials:

  • Dried and powdered Erythroxylum coca leaves

  • Toluene

  • Anhydrous sodium sulfate

  • Sulfuric acid (10% v/v)

  • Ammonium hydroxide (or sodium carbonate)

  • Chloroform

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Macerate 100 g of finely powdered coca leaves in 500 mL of toluene for 24 hours at room temperature with occasional agitation.

  • Filter the mixture and repeat the extraction on the plant residue two more times with fresh toluene.

  • Combine the toluene extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Redissolve the crude extract in 100 mL of chloroform and transfer to a separatory funnel.

  • Extract the alkaloids from the chloroform phase by partitioning with 50 mL of 10% sulfuric acid. Repeat the acid extraction three times.

  • Combine the acidic aqueous layers and basify to a pH of 9-10 with ammonium hydroxide or sodium carbonate. This will precipitate the free alkaloids.

  • Extract the precipitated alkaloids with 100 mL of chloroform. Repeat the extraction three times.

  • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the total crude alkaloid extract.

Isolation of this compound using Column Chromatography

The separation of individual truxilline isomers is typically achieved through chromatographic techniques.

Materials:

  • Crude alkaloid extract

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a gradient of chloroform:methanol or cyclohexane:toluene:diethylamine)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Dragendorff's reagent (for visualization)

  • Fraction collector

Procedure:

  • Prepare a silica gel column using a suitable solvent as the mobile phase. A common solvent system for separating coca alkaloids is a gradient of chloroform and methanol.

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent.

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, starting with a non-polar mixture and gradually increasing the polarity.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate using an appropriate solvent system (e.g., cyclohexane:toluene:diethylamine, 75:15:10 v/v).

  • Visualize the separated alkaloids by spraying the TLC plate with Dragendorff's reagent. Truxilline isomers will appear as orange to reddish-brown spots.

  • Pool the fractions containing the spot corresponding to this compound based on comparison with a reference standard or further analytical characterization.

  • Evaporate the solvent from the pooled fractions to obtain the isolated this compound.

Quantitative Data

The concentration of truxillines, including this compound, in Erythroxylum coca leaves can vary significantly depending on the variety, growing conditions, and age of the plant. While specific quantitative data for this compound is not extensively reported in publicly available literature, the total truxilline content is a recognized marker for coca leaf origin.

Parameter Value Analytical Method Reference
Total Truxilline Content Varies by coca varietyGas Chromatography-Flame Ionization Detection (GC-FID)[2]
Linear Response Range (for truxilline isomer quantification) 0.001 to 1.00 mg/mLGC-FID[2]
Lower Detection Limit (for truxilline isomer quantification) 0.001 mg/mLGC-FID[2]

Structural Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques to determine its molecular structure and stereochemistry.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of truxilline isomers. The electron impact (EI) mass spectrum of this compound will exhibit a characteristic fragmentation pattern that aids in its identification. The molecular ion peak will correspond to the molecular weight of the dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the complete structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about the connectivity of the atoms and the stereochemistry of the cyclobutane ring, which is the core of the truxilline structure. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed to assign all proton and carbon signals unequivocally.

Visualizations

Experimental Workflow for this compound Isolation and Identification

workflow start Dried Erythroxylum coca Leaves extraction Solvent Extraction (e.g., Toluene) start->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_extract Crude Alkaloid Extract partitioning->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fractions Collect and Analyze Fractions (TLC) column_chrom->fractions isolated_product Isolated this compound fractions->isolated_product structural_elucidation Structural Elucidation isolated_product->structural_elucidation gc_ms GC-MS Analysis structural_elucidation->gc_ms nmr NMR Spectroscopy (1H, 13C, 2D) structural_elucidation->nmr final_product Pure this compound gc_ms->final_product nmr->final_product

Caption: Workflow for the isolation and identification of this compound.

Biological Activity and Signaling Pathways

To date, there is a significant lack of research into the specific biological activities and potential signaling pathways of isolated this compound. The focus of most studies has been on the major coca alkaloid, cocaine, and the overall pharmacological effects of coca leaf extracts. Future research should aim to investigate the pharmacological profile of this compound and other minor coca alkaloids to fully understand the complex biochemistry of Erythroxylum coca.

Given the absence of specific data on this compound's signaling pathways, a diagrammatic representation cannot be provided at this time. This highlights a critical knowledge gap and a promising area for future investigation in the field of natural product pharmacology.

References

The Natural Occurrence of Truxilline Isomers in Coca Leaves: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of truxilline isomers in the leaves of the coca plant (Erythroxylum species). Truxillines, a group of minor alkaloids, are significant in the context of cocaine analysis as their isomeric profile can serve as a chemical fingerprint to determine the geographical origin and the variety of coca used in illicit cocaine production. This document details the quantitative distribution of these isomers, outlines the methodologies for their extraction and analysis, and explores their biosynthetic origins.

Introduction to Truxilline Isomers

Truxillines are a series of tropane alkaloids found in coca leaves, formed through the photochemical dimerization of cinnamoylcocaine isomers.[1] These compounds are structurally related to cocaine and are considered significant impurities or biomarkers in forensic analysis of illicit cocaine samples. The relative abundance of different truxilline isomers is directly linked to the specific variety of the coca plant and the geographical region where it was cultivated.[2]

Recent research has clarified that there are at least 15 distinct truxilline isomers, which can be categorized into two main groups: five diastereomeric truxillates and ten diastereomeric truxinates.[1][3] This is a correction to the previously held belief that only 11 isomers existed.[1] The specific ratio of these isomers provides a powerful tool for law enforcement and forensic chemists to trace the origins of seized cocaine.[4]

Quantitative Distribution of Truxilline Isomers

The concentration of truxilline isomers in coca leaves and, consequently, in illicit cocaine, varies significantly based on the geographical origin and the specific variety of the coca plant. The four primary cultivated varieties are Erythroxylum coca var. coca, Erythroxylum coca var. ipadu, Erythroxylum novogranatense var. novogranatense, and Erythroxylum novogranatense var. truxillense.[5]

Generally, cocaine originating from Colombia exhibits a higher concentration of truxillines (often exceeding 5% relative to cocaine) compared to cocaine from Peru (typically less than 3%) or Bolivia (usually less than 1%).[2] One study analyzing a range of illicit cocaine samples found the average total truxilline content to be 8.23%.[2]

Table 1: Total Truxilline Content by Geographical Origin (Relative to Cocaine)

Geographical OriginTotal Truxilline Content (% w/w)Reference
Colombia> 5%[2]
Peru< 3%[2]
Bolivia< 1%[2]
Average (Illicit Samples)8.23%[2]

While data on the specific concentrations of each of the 15 individual isomers is extensive and varies between studies, the overall profile of these isomers is a key differentiating factor.

Biosynthesis of Truxilline Isomers

The biosynthesis of truxillines is intrinsically linked to the biosynthesis of cocaine. The process begins with the amino acid L-Glutamine, which is a precursor to the tropane ring structure common to these alkaloids.[6] The core of the truxilline molecule is formed from truxillic and truxinic acids, which are themselves dimers of cinnamic acid.[7] The final step in the formation of truxillines is the photochemical [2+2] cycloaddition of cinnamoylcocaine isomers, which occurs in the coca leaves under the influence of sunlight.[1][8]

G cluster_precursors Precursors cluster_biosynthesis Biosynthesis in Erythroxylum cluster_products Products L-Glutamine L-Glutamine Tropane_Ring_Formation Tropane_Ring_Formation L-Glutamine->Tropane_Ring_Formation multi-step enzymatic pathway Cinnamic_Acid Cinnamic_Acid Cinnamoylcocaine_Isomers Cinnamoylcocaine_Isomers Cinnamic_Acid->Cinnamoylcocaine_Isomers esterification with ecgonine derivatives Tropane_Ring_Formation->Cinnamoylcocaine_Isomers Photochemical_Dimerization Photochemical_Dimerization Cinnamoylcocaine_Isomers->Photochemical_Dimerization [2+2] cycloaddition Truxilline_Isomers Truxilline_Isomers Photochemical_Dimerization->Truxilline_Isomers

Caption: Biosynthetic pathway of truxilline isomers in coca leaves.

Experimental Protocols

The accurate quantification of truxilline isomers requires robust extraction and analytical methodologies. The following sections detail a general workflow for the analysis of these compounds from coca leaf material.

Extraction of Truxilline Isomers

A common method for the extraction of alkaloids from coca leaves is solvent extraction. Ethanol has been shown to be an effective solvent for quantitative extraction without generating significant artifacts.[9] Microwave-assisted extraction has also been demonstrated as a rapid and efficient alternative to conventional methods.[10]

General Extraction Protocol:

  • Sample Preparation: Dry coca leaves are finely ground to increase the surface area for extraction.

  • Solvent Extraction: The powdered leaf material is macerated with ethanol at room temperature. The process is typically repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: The ethanolic extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure to yield a crude alkaloid extract.

  • Acid-Base Extraction (Optional Cleanup): The crude extract can be further purified by dissolving it in an acidic solution, followed by washing with an organic solvent to remove neutral impurities. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent like chloroform or dichloromethane. The organic layer is then dried and evaporated to yield a purified alkaloid fraction.

G Start Start Grind_Leaves Grind Dried Coca Leaves Start->Grind_Leaves Solvent_Extraction Macerate with Ethanol Grind_Leaves->Solvent_Extraction Filter_Extract Filter to Remove Solid Material Solvent_Extraction->Filter_Extract Concentrate Concentrate Under Reduced Pressure Filter_Extract->Concentrate Crude_Extract Crude Alkaloid Extract Concentrate->Crude_Extract End End Crude_Extract->End

Caption: General workflow for the extraction of alkaloids from coca leaves.

Analytical Methodology: Gas Chromatography

Gas chromatography (GC) is a widely used technique for the separation and quantification of truxilline isomers. Due to the complexity of the isomeric mixture, high-resolution capillary GC is necessary. Both Flame Ionization Detection (FID) and Electron Capture Detection (ECD) have been successfully employed.[4]

GC-FID Protocol for Truxilline Isomer Analysis:

This protocol is adapted from a method developed for the analysis of illicit cocaine samples.[4]

  • Derivatization: The truxilline isomers in the purified extract are first reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This is followed by acylation with heptafluorobutyric anhydride (HFBA) to create volatile derivatives suitable for GC analysis.

  • Internal Standard: A structurally related compound, such as 4',4"-dimethyl-α-truxillic acid dimethyl ester, is added as an internal standard for accurate quantification.[4]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Split/splitless injector, operated in splitless mode.

    • Oven Program: A temperature gradient is used to separate the various isomers. A typical program might start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C).

    • Detector: Flame Ionization Detector (FID).

  • Quantification: The peak areas of the derivatized truxilline isomers are compared to the peak area of the internal standard to determine their respective concentrations. A calibration curve is generated using standards of known concentrations to ensure linearity and accuracy.[4]

Table 2: Key Parameters for GC-FID Analysis of Truxilline Isomers

ParameterSpecification
Derivatization Reduction with LiAlH₄, followed by acylation with HFBA
Internal Standard 4',4"-dimethyl-α-truxillic acid dimethyl ester
Column Type Non-polar capillary column
Detector Flame Ionization Detector (FID)
Quantification Comparison of peak areas to internal standard

Conclusion

The analysis of truxilline isomers in coca leaves provides invaluable information for forensic investigations and drug trafficking monitoring. The distinct isomeric profiles associated with different coca varieties and geographical origins serve as a robust chemical signature. The methodologies outlined in this guide, from extraction to sophisticated chromatographic analysis, provide a framework for researchers and analytical chemists to accurately quantify these important minor alkaloids. Further research into the specific distribution of all 15 recently identified isomers across a wider range of coca samples will continue to enhance the resolution of this powerful sourcing tool.

References

The Biosynthesis of Truxillines: A Photochemical Transformation of Cinnamoylcocaine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Truxillines are a complex group of tropane alkaloids found in the leaves of Erythroxylum coca. Unlike many other alkaloids, their formation is not directly catalyzed by a single enzyme but is the result of a photochemical [2+2] cycloaddition of cinnamoylcocaine precursors. This guide provides a detailed examination of the biosynthetic pathway leading to cinnamoylcocaine and the subsequent photochemical dimerization that yields the diverse array of truxilline isomers. It consolidates information on the enzymatic steps, reaction mechanisms, experimental protocols for analysis, and the stereochemical complexity of these unique natural products.

Introduction

Truxillines are dimeric alkaloids that contribute to the chemical profile of coca leaves and processed cocaine, serving as important markers for determining the geographical origin and processing methods of cocaine samples.[1] Their structure is based on a cyclobutane ring formed from the dimerization of two cinnamoylcocaine molecules. This dimerization is a non-enzymatic process driven by ultraviolet light, leading to a variety of stereoisomers. Recent studies have identified as many as 15 distinct truxilline structures, which can be classified into two main groups: truxillates and truxinates.[1] Understanding the formation of these compounds requires a two-part approach: first, elucidating the enzymatic biosynthesis of the monomeric precursor, cinnamoylcocaine, and second, examining the photochemical principles governing its dimerization.

Biosynthesis of the Precursor: Cinnamoylcocaine

The formation of cinnamoylcocaine is an extension of the tropane alkaloid biosynthetic pathway in Erythroxylum coca. The pathway begins with primary metabolites and involves a series of enzymatic transformations to construct the characteristic tropane ring and subsequent acylations.

Formation of the Tropane Skeleton

The biosynthesis of the core tropane structure, methylecgonine, has been a subject of extensive research. It begins with L-glutamine, which is converted to L-ornithine. Ornithine is then decarboxylated to form putrescine. Through a series of steps involving N-methylation and oxidative deamination, the N-methyl-Δ¹-pyrrolinium cation is formed.[2] This cation is a key intermediate that condenses with an oxobutanoic acid intermediate, which then cyclizes to form the tropane ring of methylecgonone.[3] Recent research has clarified the final steps, identifying a cytochrome P450 (EnCYP81AN15) that mediates the oxidative cyclization to an unstable ecgonone intermediate, which is then methylated by a methyltransferase (EnMT4) to form methylecgonone.[4]

Acylation to Cinnamoylcocaine

The final step in the formation of cinnamoylcocaine is the esterification of methylecgonine. This reaction is catalyzed by a BAHD family acyltransferase, which has been identified as a versatile "cocaine synthase".[3][5][6] This enzyme utilizes activated acyl-Coenzyme A thioesters for the reaction. Specifically, it can transfer a cinnamoyl group from cinnamoyl-CoA to the 3β-hydroxyl group of methylecgonine, yielding cinnamoylcocaine.[3][5] The same enzyme is also capable of using benzoyl-CoA to produce cocaine, indicating its role in the biosynthesis of the major alkaloids in the coca plant.[3][5]

Biosynthesis_of_Cinnamoylcocaine cluster_tropane Tropane Ring Formation cluster_acyl Acyl Group Donor L-Glutamine L-Glutamine L-Ornithine L-Ornithine L-Glutamine->L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine N-Methylputrescine N-Methylputrescine Putrescine->N-Methylputrescine N-Methyl-Δ¹-pyrrolinium cation N-Methyl-Δ¹-pyrrolinium cation N-Methylputrescine->N-Methyl-Δ¹-pyrrolinium cation Methylecgonone Methylecgonone N-Methyl-Δ¹-pyrrolinium cation->Methylecgonone Condensation & Oxidative Cyclization (EnCYP81AN15, EnMT4) Methylecgonine Methylecgonine Methylecgonone->Methylecgonine Reduction (Methylecgonone Reductase) Cinnamoylcocaine Cinnamoylcocaine Methylecgonine->Cinnamoylcocaine BAHD Acyltransferase (Cocaine Synthase) Cinnamic Acid Cinnamic Acid Cinnamoyl-CoA Cinnamoyl-CoA Cinnamic Acid->Cinnamoyl-CoA Cinnamoyl-CoA->Cinnamoylcocaine

Fig. 1: Biosynthesis pathway of cinnamoylcocaine.

Photochemical Formation of Truxillines

The conversion of cinnamoylcocaine to truxillines is a classic example of a [2+2] photocycloaddition reaction. This process is not known to be enzyme-mediated and relies on the absorption of UV radiation by the cinnamoyl moiety of the precursor molecules.

When exposed to sufficient UV light, two molecules of cinnamoylcocaine align and their alkene double bonds undergo a cycloaddition to form a four-membered cyclobutane ring. Due to the potential for different head-to-head or head-to-tail alignments and the existing stereochemistry of the cinnamoylcocaine molecules, a wide range of diastereomers can be formed.[1] This photochemical process is analogous to the well-studied dimerization of cinnamic acid and its derivatives.[7][8]

Photochemical_Dimerization cluster_precursors Precursors cluster_products Products C1 Cinnamoylcocaine Truxillines Truxilline Isomers (α, β, γ, δ, ε, etc.) C1->Truxillines UV Light [2+2] Cycloaddition C2 Cinnamoylcocaine C2->Truxillines UV Light [2+2] Cycloaddition

Fig. 2: Photochemical dimerization of cinnamoylcocaine.

Quantitative Data

Quantitative data on the photochemical dimerization of pure cinnamoylcocaine is not extensively available in the literature. However, studies on analogous [2+2] cycloadditions of other cinnamic acid derivatives provide insight into the potential yields and diastereoselectivity of such reactions. The relative abundance of truxilline isomers in illicit cocaine samples has been quantified, though this reflects a combination of the plant's biochemistry, processing conditions, and storage, rather than a controlled photochemical reaction.

Table 1: Representative Data from Photosensitized [2+2] Cycloaddition of Cinnamates (Data adapted from analogous reactions, not of cinnamoylcocaine itself)

Substrate (Cinnamate)PhotocatalystSolventConversion (%)Diastereomeric Ratio (δ:β)Reference
Methyl Cinnamate[Ir{dF(CF₃)ppy}₂(dtb-bpy)]PF₆DMF>991:1[9]
Methyl Cinnamate[Ir{dF(CF₃)ppy}₂(dtb-bpy)]PF₆Supramolecular Gel>991:1.2[9]
Cinnamate with Chiral Auxiliary[Ir{dF(CF₃)ppy}₂(dtb-bpy)]PF₆DMF95High (trans favored)[10]

Note: This table illustrates typical results for related reactions and should not be taken as direct data for cinnamoylcocaine.

Experimental Protocols

Extraction of Alkaloids from Erythroxylum coca

A general protocol for the quantitative extraction of alkaloids from coca leaves involves the use of an alcoholic solvent to prevent the formation of artifacts.

  • Sample Preparation: Dry and finely grind coca leaves to increase the surface area for extraction.

  • Extraction: Reflux the ground leaf material with 95% ethanol for a sufficient period (e.g., 45-60 minutes).[11][12]

  • Filtration: After cooling, filter the mixture to separate the plant debris from the ethanol extract.

  • Concentration: Evaporate the ethanol under reduced pressure to yield a crude alkaloid extract.

  • Purification (Optional): The crude extract can be further purified using acid-base extraction. Dissolve the extract in a dilute acidic solution, wash with a non-polar organic solvent to remove neutral impurities, then basify the aqueous layer (e.g., with sodium carbonate to pH ~8.2) and extract the alkaloids into a solvent like chloroform.[12]

Protocol for Photochemical Dimerization (Generalised)

This protocol is based on typical methods for the [2+2] photocycloaddition of cinnamic acid derivatives.

  • Solution Preparation: Dissolve the purified cinnamoylcocaine in a suitable solvent (e.g., dichloromethane, DMF) in a quartz reaction vessel. The concentration should be optimized for the specific reaction scale.

  • Irradiation: Irradiate the solution with a UV light source. A Rayonet reactor equipped with lamps emitting at a specific wavelength (e.g., 254 nm) can be used.[13] The reaction should be monitored over time.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze them using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the cinnamoylcocaine starting material and the appearance of truxilline products.

  • Work-up and Isolation: Once the reaction has reached the desired conversion, evaporate the solvent. The resulting mixture of truxilline isomers can be separated using chromatographic techniques such as column chromatography or preparative HPLC.

Analysis of Truxilline Isomers

Gas Chromatography is a powerful tool for the separation and quantification of truxilline isomers.

  • Sample Preparation/Derivatization: Due to the thermal lability of truxillines, a derivatization step is often required. A common method involves the reduction of the truxillines with lithium aluminum hydride (LiAlH₄), followed by acylation with an agent like heptafluorobutyric anhydride (HFBA).[14]

  • GC-FID/GC-MS Analysis: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification based on fragmentation patterns.[14]

  • Quantification: Quantify the individual truxilline isomers by comparing their peak areas to that of an internal standard.[14]

Experimental_Workflow cluster_extraction Extraction & Purification cluster_synthesis Photochemical Synthesis cluster_analysis Analysis Coca Leaves Coca Leaves Ethanol Extraction Ethanol Extraction Coca Leaves->Ethanol Extraction Crude Extract Crude Extract Ethanol Extraction->Crude Extract Acid-Base Purification Acid-Base Purification Crude Extract->Acid-Base Purification Purified Cinnamoylcocaine Purified Cinnamoylcocaine Acid-Base Purification->Purified Cinnamoylcocaine UV Irradiation (e.g., 254 nm) UV Irradiation (e.g., 254 nm) Purified Cinnamoylcocaine->UV Irradiation (e.g., 254 nm) Truxilline Mixture Truxilline Mixture UV Irradiation (e.g., 254 nm)->Truxilline Mixture Derivatization (LiAlH4, HFBA) Derivatization (LiAlH4, HFBA) Truxilline Mixture->Derivatization (LiAlH4, HFBA) GC-MS/FID Analysis GC-MS/FID Analysis Derivatization (LiAlH4, HFBA)->GC-MS/FID Analysis Isomer Identification & Quantification Isomer Identification & Quantification GC-MS/FID Analysis->Isomer Identification & Quantification

References

An In-depth Technical Guide to the Stereochemistry and Isomerism of μ-Truxilline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The truxillines are a complex group of isomeric alkaloids found in the leaves of Erythroxylum coca. Their intricate stereochemistry, arising from the photochemical dimerization of cinnamoylcocaines, presents a significant challenge in their isolation, identification, and characterization. The relative abundance of these isomers can serve as a chemical fingerprint to determine the geographic origin of coca leaves and illicit cocaine samples. This technical guide provides a comprehensive overview of the stereochemistry and isomerism of the truxilline family, with a specific focus on μ-truxilline. It details the structural classification, analytical methodologies for separation and identification, and available data on their biological activities. This document is intended to be a valuable resource for researchers in natural product chemistry, forensic science, and drug development.

Introduction to Truxilline Isomerism

The truxillines are diesters of truxillic or truxinic acids with two molecules of ecgonine methyl ester. The core of their structural diversity lies in the cyclobutane ring formed through a [2+2] photocycloaddition of two cinnamoylcocaine molecules. This dimerization can occur in a "head-to-tail" fashion, yielding truxillic acid derivatives, or a "head-to-head" fashion, resulting in truxinic acid derivatives.

Recent research has expanded the known family of truxillines beyond the initially identified isomers. It is now understood that a total of 15 truxilline isomers are possible, which can be categorized into two main groups:

  • Truxillates (5 Diastereomers): These are derived from the five stereoisomers of truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid). The known truxillic acid isomers are named α, γ, ε, peri, and epi.

  • Truxinates (10 Diastereomers): These are derived from the ten stereoisomers of truxinic acid (3,4-diphenylcyclobutane-1,2-dicarboxylic acid). Some of the named truxinic acid isomers include β, ω, ζ, neo, and δ.[1]

This compound is one of the lesser-known isomers within this large family. While extensive data exists for more abundant isomers like α- and β-truxilline, specific information on this compound is sparse in publicly available literature. Therefore, this guide will provide a comprehensive overview of the entire truxilline family, with specific data for well-characterized isomers serving as a reference for understanding the properties of less-studied members like this compound.

Stereochemistry and Structural Elucidation

The complex stereochemistry of the truxillines arises from the multiple chiral centers on the cyclobutane ring and the ecgonine moieties. The spatial arrangement of the phenyl and ecgonine methyl ester groups on the cyclobutane ring dictates the specific isomer.

The structural elucidation of these isomers relies on a combination of spectroscopic and chromatographic techniques. While the isolation of pure isomers can be challenging, modern analytical methods have enabled their identification and characterization.

Spectroscopic Data

Due to the scarcity of specific data for this compound, the following table presents representative, albeit limited, physicochemical and spectroscopic data for the more commonly studied α- and β-truxilline isomers. This information is critical for the identification and characterization of any isolated truxilline isomer.

Propertyα-Truxillineβ-TruxillineData Source
Molecular Formula C₃₈H₄₆N₂O₈C₃₈H₄₆N₂O₈PubChem
Molecular Weight 658.78 g/mol 658.78 g/mol PubChem
¹H NMR (CDCl₃) Data not available in compiled sourcesData not available in compiled sourcesN/A
¹³C NMR (CDCl₃) Data not available in compiled sourcesData not available in compiled sourcesN/A
Mass Spectrometry Fragmentation patterns differ from truxinates.[2]Fragmentation patterns differ from truxillates.[2][2]

Analytical Methodologies

The separation and identification of the various truxilline isomers are crucial for both forensic analysis and chemical research. A variety of chromatographic techniques have been employed for this purpose.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used method for the quantitative analysis of truxilline isomers in illicit cocaine samples. Due to the low volatility and thermal lability of the truxillines, a derivatization step is essential prior to analysis.

This protocol is adapted from the methodology described by Mallette et al. (2014) for the analysis of ten truxilline isomers (alpha-, beta-, delta-, epsilon-, gamma-, omega, zeta-, peri-, neo-, and epi-truxilline).[3]

1. Sample Preparation and Derivatization:

  • Internal Standard: Prepare a standard solution of a structurally related internal standard, such as 4',4''-dimethyl-α-truxillic acid dimethyl ester.

  • Reduction: To a known amount of the sample containing truxillines, add a solution of lithium aluminum hydride (LiAlH₄) in an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran). This step reduces the ester functionalities.

  • Acylation: Following the complete reduction, the reaction is quenched, and the resulting poly-hydroxylated intermediate is extracted. The extract is then treated with heptafluorobutyric anhydride (HFBA) to acylate the hydroxyl groups, rendering the analytes volatile and suitable for GC analysis.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a flame ionization detector.

  • Column: A capillary column suitable for the separation of complex alkaloid mixtures (e.g., a non-polar or medium-polarity column).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: Optimized to ensure volatilization without thermal degradation (typically around 250-280°C).

  • Oven Temperature Program: A programmed temperature gradient is essential for the separation of the various isomers. An example program might start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) at a controlled rate.

  • Detector Temperature: Typically set higher than the final oven temperature (e.g., 320°C).

3. Quantification:

  • The concentration of each truxilline isomer is determined by comparing its peak area to that of the internal standard. A calibration curve should be generated using known concentrations of available truxilline isomer standards.

Other Analytical Techniques
  • Thin-Layer Chromatography (TLC): TLC has been successfully used for the initial detection, isolation, and identification of truxilline isomers in illicit cocaine samples.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is particularly useful for the analysis of complex mixtures and can provide both separation and structural information based on fragmentation patterns. It has been shown that truxillates and truxinates exhibit different fragmentation patterns, aiding in their differentiation.[2]

Biological Activity and Signaling Pathways

The pharmacological properties of the individual truxilline isomers are not well-documented in the scientific literature. Much of the research on coca alkaloids has focused on cocaine and its primary metabolites. However, the broader class of truxillic and truxinic acid derivatives has been investigated for various biological activities.

Derivatives of truxillic and truxinic acids have been reported to possess anti-inflammatory and analgesic properties.[5] However, it is crucial to note that the biological activity of a molecule is highly dependent on its specific stereochemistry. Different isomers can interact with biological targets in distinct ways, leading to varied or even opposing effects.

At present, there is no specific information available regarding the interaction of this compound with any known signaling pathways. The general mechanism of action for many alkaloids involves interaction with neurotransmitter receptors or ion channels, but this has not been specifically demonstrated for the minor truxilline isomers.

Logical Workflow for Investigating Biological Activity

The following diagram illustrates a logical workflow for the future investigation of the biological activity of a specific truxilline isomer like this compound.

logical_workflow cluster_discovery Discovery & Characterization cluster_screening Biological Screening cluster_pathway Mechanism of Action Isolation Isolation & Purification of this compound Structure Structural Elucidation (NMR, MS) Isolation->Structure InSilico In Silico ADME/Tox & Bioactivity Prediction Structure->InSilico InVitro In Vitro Screening (e.g., Receptor Binding Assays) InSilico->InVitro Pathway Signaling Pathway Analysis InVitro->Pathway Target Target Identification & Validation Pathway->Target

Workflow for Biological Activity Investigation

Conclusion and Future Directions

The stereochemistry and isomerism of the truxillines, including this compound, represent a fascinating and challenging area of natural product chemistry. While analytical methods for their separation and identification are relatively well-established, there is a significant lack of data on the specific physicochemical and pharmacological properties of the individual isomers.

Future research should focus on the following areas:

  • Isolation and Purification: Development of efficient methods for the isolation of pure truxilline isomers to enable comprehensive characterization.

  • Spectroscopic Analysis: Detailed NMR (1D and 2D) and mass spectrometry studies to create a comprehensive database of spectroscopic data for all known truxilline isomers.

  • Pharmacological Evaluation: Systematic in vitro and in vivo studies to determine the biological activity of each isomer and to identify their molecular targets and effects on signaling pathways.

  • In Silico Modeling: The use of computational methods to predict the ADME/Tox properties and potential biological activities of the less-studied isomers can help guide future experimental work.[6][7][8][9][10]

A deeper understanding of the stereochemistry-activity relationships within the truxilline family could lead to the discovery of novel bioactive compounds with potential therapeutic applications and will certainly enhance our ability to profile and source coca-derived materials.

References

An In-depth Technical Guide to the Physical and Chemical Properties of μ-Truxilline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

μ-Truxilline is a stereoisomer of the truxilline alkaloids, a group of compounds found as minor components in coca leaves. While not as extensively studied as its more common isomers (α-, β-, and γ-truxilline), this compound presents a unique stereochemical configuration that warrants investigation for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known and inferred physical and chemical properties of this compound, methodologies for its synthesis and isolation, and an exploration of its likely biological activities and signaling pathways based on the broader understanding of the truxilline class of molecules.

Introduction

The truxillines are a family of dimeric alkaloids formed from the photochemical [2+2] cycloaddition of two cinnamoylcocaine molecules.[1] The stereochemistry of the resulting cyclobutane ring gives rise to a number of isomers, each with potentially distinct physical, chemical, and biological properties. The designation "μ" (mu) for a truxilline isomer refers to the anti-head-to-head configuration of the substituents on the cyclobutane ring, analogous to μ-truxinic acid.[2] This specific spatial arrangement of the phenyl and ecgonine ester groups is a key determinant of the molecule's overall shape and its potential interactions with biological targets.

This guide will synthesize the available information on truxilline isomers to provide a detailed profile of this compound for research and drug development purposes.

Chemical and Physical Properties

Direct experimental data for this compound is scarce in the literature. However, as a stereoisomer of other well-characterized truxillines, it shares the same molecular formula and molecular weight. The physical properties are expected to be similar, with minor variations arising from differences in crystal packing and intermolecular forces due to the distinct stereochemistry.

Table 1: General Physical and Chemical Properties of Truxilline Isomers

PropertyValueReference(s)
Molecular Formula C₃₈H₄₆N₂O₈[3]
Molecular Weight 658.8 g/mol [3]
Appearance Likely a crystalline solid[1]
Solubility Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Sparingly soluble in water.[4]
Storage Should be stored desiccated at -20°C.[4]

Note: The values in Table 1 are representative of the truxilline class of isomers. Specific values for this compound may vary slightly.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the photosensitized [2+2] cycloaddition of cinnamoylcocaine. The formation of the μ-isomer (anti-head-to-head) is specifically favored by the use of a ruthenium-based photosensitizer.[2]

Protocol for Photosensitized Dimerization:

  • Reactant Preparation: Dissolve cinnamoylcocaine in a suitable organic solvent (e.g., acetone, acetonitrile).

  • Photosensitizer Addition: Add a catalytic amount of a ruthenium-based photosensitizer (e.g., Tris(bipyridine)ruthenium(II) chloride).

  • Irradiation: Irradiate the solution with visible light of an appropriate wavelength to excite the photosensitizer. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. The resulting residue, containing a mixture of isomers, can be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate with a small percentage of triethylamine to prevent tailing). The fractions containing the desired μ-isomer can be identified by analytical techniques such as NMR spectroscopy.

G Synthetic Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_products Products & Purification cinnamoylcocaine Cinnamoylcocaine cycloaddition [2+2] Cycloaddition cinnamoylcocaine->cycloaddition photosensitizer Ru-based Photosensitizer photosensitizer->cycloaddition irradiation Visible Light Irradiation irradiation->cycloaddition solvent Organic Solvent solvent->cycloaddition isomers Mixture of Truxilline Isomers cycloaddition->isomers purification Column Chromatography isomers->purification mu_truxilline This compound purification->mu_truxilline

A plausible synthetic workflow for this compound.
Isolation of Truxillines from Natural Sources

Truxillines can be isolated from coca leaf extracts, although they are present in smaller quantities than cocaine.

General Isolation Protocol:

  • Extraction: Macerate dried coca leaves with an organic solvent (e.g., methanol or ethanol) to extract the alkaloids.

  • Acid-Base Partitioning: Perform a series of acid-base extractions to separate the alkaloids from other plant material. The alkaloids are protonated and move into an acidic aqueous phase, while neutral compounds remain in the organic phase. Basifying the aqueous phase and re-extracting with an organic solvent will yield the crude alkaloid mixture.

  • Chromatographic Separation: Subject the crude alkaloid extract to column chromatography (e.g., silica gel or alumina) to separate the different alkaloids. A gradient elution system is typically employed.

  • Further Purification: Fractions containing truxillines can be further purified by preparative HPLC to isolate the individual isomers.[5]

Spectral Data

Specific spectral data for this compound is not available. However, the general spectral characteristics can be inferred from data for other truxilline isomers.

Table 2: Expected Spectral Characteristics of this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the ecgonine skeleton, the phenyl groups, and the cyclobutane ring protons. The coupling constants and chemical shifts of the cyclobutane protons will be diagnostic of the anti-head-to-head stereochemistry.
¹³C NMR Resonances for the carbonyls of the ester groups, the aromatic carbons of the phenyl rings, the carbons of the ecgonine moiety, and the aliphatic carbons of the cyclobutane ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of 658.8 g/mol . Fragmentation patterns would likely involve cleavage of the ester linkages and fragmentation of the ecgonine skeletons.
Infrared (IR) Spectroscopy Characteristic absorption bands for C=O stretching of the ester groups, C-O stretching, aromatic C=C stretching, and C-H stretching of the aliphatic and aromatic moieties.

Biological Activity and Signaling Pathways

The biological activity of truxilline isomers is primarily associated with their interaction with monoamine transporters, similar to cocaine, though generally with lower potency.[6] The stereochemistry of the molecule plays a crucial role in its binding affinity and functional activity at these transporters.[7]

Monoamine Transporter Inhibition

It is hypothesized that this compound, like other truxilline isomers, acts as an inhibitor of the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6][8][9] By blocking the reuptake of these neurotransmitters from the synaptic cleft, this compound would increase their extracellular concentrations, leading to enhanced dopaminergic, noradrenergic, and serotonergic signaling.

G Potential Mechanism of Action of this compound cluster_ligand Ligand cluster_transporters Monoamine Transporters cluster_effect Effect cluster_outcome Outcome mu_truxilline This compound dat Dopamine Transporter (DAT) mu_truxilline->dat binds to net Norepinephrine Transporter (NET) mu_truxilline->net binds to sert Serotonin Transporter (SERT) mu_truxilline->sert binds to inhibition Inhibition of Reuptake dat->inhibition net->inhibition sert->inhibition neurotransmitter_increase Increased Extracellular Neurotransmitter Levels inhibition->neurotransmitter_increase

Hypothesized interaction of this compound with monoamine transporters.

The specific binding affinity and selectivity of this compound for DAT, NET, and SERT would depend on its unique three-dimensional structure. The anti-head-to-head arrangement of the bulky substituents on the cyclobutane ring likely presents a distinct pharmacological profile compared to other isomers.

Potential Therapeutic Applications

Given their interaction with monoamine transporters, truxilline isomers have been investigated for their potential as central nervous system agents. Some derivatives of truxillic and truxinic acids have shown anti-inflammatory and analgesic properties.[2] The specific stereochemistry of this compound could lead to a unique profile of activity, potentially with a different balance of effects on the various monoamine transporters, which could be of interest in the development of novel therapeutics for conditions such as depression, ADHD, or pain. However, extensive research is required to validate these possibilities.

Conclusion

This compound represents an under-explored area within the chemistry and pharmacology of coca alkaloids. Its defined anti-head-to-head stereochemistry distinguishes it from more common truxilline isomers and suggests a unique pharmacological profile. While direct experimental data is limited, this guide provides a framework for its properties, synthesis, and likely biological activities based on the current understanding of the truxilline family. Further research, including targeted synthesis, purification, and comprehensive pharmacological evaluation, is necessary to fully elucidate the potential of this compound as a chemical probe or a lead compound for drug discovery.

References

μ-Truxilline and its Relationship to Truxillic and Truxinic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

μ-Truxilline, a naturally occurring alkaloid, belongs to the broader class of truxilline compounds. These molecules are structurally characterized by a central cyclobutane ring, which is the core of truxillic and truxinic acids. This guide provides a comprehensive overview of the chemical relationship between this compound and its parent acids, detailing their synthesis, structure, and relevant physicochemical properties. The formation of the cyclobutane core via photodimerization of cinnamic acid derivatives is a key focus, highlighting the stereochemical diversity of the resulting isomers.

Chemical Structures and Isomerism

Truxillic and truxinic acids are stereoisomeric dicarboxylic acids formed from the [2+2] photocycloaddition of two cinnamic acid molecules. The distinction between the two lies in the regiochemistry of the cycloaddition:

  • Truxillic acids result from a "head-to-tail" dimerization.

  • Truxinic acids are formed through a "head-to-head" dimerization.

This dimerization leads to a variety of stereoisomers for each acid class. For truxillic acid, there are five known stereoisomers: alpha (α), gamma (γ), epsilon (ε), peri, and epi. Truxinic acid has ten possible stereoisomers.

This compound is a derivative of μ-truxinic acid, where the carboxylic acid groups are esterified with ecgonine methyl ester moieties.

Diagram: Relationship between Cinnamic Acid, Truxinic/Truxillic Acids, and this compound

G cinnamic_acid Cinnamic Acid photodimerization [2+2] Photocycloaddition cinnamic_acid->photodimerization truxillic_acid Truxillic Acids (Head-to-Tail) photodimerization->truxillic_acid truxinic_acid Truxinic Acids (Head-to-Head) photodimerization->truxinic_acid mu_truxinic_acid μ-Truxinic Acid truxinic_acid->mu_truxinic_acid Isomer esterification Esterification with Ecgonine Methyl Ester mu_truxinic_acid->esterification mu_truxilline This compound esterification->mu_truxilline

Caption: Formation pathway from cinnamic acid to this compound.

Synthesis and Experimental Protocols

The core cyclobutane structure of truxillic and truxinic acids is synthesized via the photodimerization of cinnamic acid. The specific isomer obtained is dependent on the crystalline packing of the cinnamic acid starting material.

General Protocol for the Photodimerization of trans-Cinnamic Acid to α-Truxillic Acid

This protocol is based on the solid-state photodimerization of α-trans-cinnamic acid.

Materials:

  • α-trans-Cinnamic acid

  • Quartz reaction vessel

  • High-pressure mercury lamp (or other suitable UV source)

  • Solvent for purification (e.g., ethanol)

Procedure:

  • A thin layer of finely ground α-trans-cinnamic acid is placed in a quartz reaction vessel.

  • The vessel is irradiated with a high-pressure mercury lamp. The reaction progress can be monitored by observing changes in the physical state of the solid and by techniques such as solid-state NMR.[1]

  • Irradiation is continued until the desired conversion is achieved. The reaction kinetics can be modeled to determine the optimal irradiation time.[1]

  • The resulting solid mixture is then purified. Recrystallization from a suitable solvent like ethanol can be used to isolate the α-truxillic acid.

Diagram: Experimental Workflow for α-Truxillic Acid Synthesis

G start α-trans-Cinnamic Acid grinding Grinding start->grinding irradiation UV Irradiation (Solid State) grinding->irradiation monitoring Reaction Monitoring (e.g., Solid-State NMR) irradiation->monitoring purification Purification (Recrystallization) irradiation->purification Reaction complete monitoring->irradiation Continue until completion product α-Truxillic Acid purification->product

Caption: Workflow for solid-state synthesis of α-truxillic acid.

Quantitative Data

Physical Properties of Truxillic Acid Isomers
IsomerMelting Point (°C)Solubility
α-Truxillic Acid274-275Sparingly soluble in hot water, ether, and benzene. Soluble in hot glacial acetic acid and hot alcohol.
γ-Truxillic Acid208-209Slightly soluble in hot water. Soluble in alcohol and ether.
ε-Truxillic Acid192Freely soluble in glacial acetic acid, absolute alcohol, and chloroform. Less soluble in benzene.
peri-Truxillic Acid266 (effervescence)Soluble in alcohol. Practically insoluble in ether and benzene.
epi-Truxillic Acid285-287Practically insoluble in ether and benzene.

Note: Data compiled from various sources. Exact values may vary based on experimental conditions.

Spectroscopic Data

The structural elucidation of truxillic and truxinic acid isomers relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

¹³C NMR Chemical Shifts for the Cyclobutane Ring of Selected Isomers:

CompoundC1/C3 (ppm)C2/C4 (ppm)Reference
α-Truxillic Acid~47.5~42.5General expected range
β-Truxinic Acid~46.0~46.0General expected range

Note: Chemical shifts are approximate and can vary based on the solvent and specific isomer.

Signaling Pathways and Biological Relevance

While this compound itself is primarily known as a minor alkaloid found in coca leaves, the broader class of truxillic and truxinic acid derivatives has been investigated for various biological activities. For instance, derivatives of these acids have been explored for their potential as anti-inflammatory and neuroprotective agents. The rigid cyclobutane core serves as a unique scaffold for the design of novel therapeutic agents.

Diagram: Logical Relationship of Compound Classes

G natural_products Natural Products alkaloids Alkaloids natural_products->alkaloids cyclobutanes Cyclobutane Derivatives natural_products->cyclobutanes truxillines Truxillines alkaloids->truxillines mu_truxilline This compound truxillines->mu_truxilline truxillic_acids Truxillic Acids cyclobutanes->truxillic_acids truxinic_acids Truxinic Acids cyclobutanes->truxinic_acids truxillic_acids->truxillines Core Structure truxinic_acids->truxillines Core Structure cinnamic_acid Cinnamic Acid Derivatives cinnamic_acid->truxillic_acids Precursor cinnamic_acid->truxinic_acids Precursor

Caption: Hierarchical classification of related compounds.

Conclusion

This compound is intrinsically linked to the chemistry of truxillic and truxinic acids, deriving its core structure from the photodimerization of cinnamic acid derivatives. Understanding the synthesis and stereochemistry of these parent acids is fundamental to studying this compound and other related natural products. The unique and rigid cyclobutane scaffold presented by these molecules offers a promising platform for the development of new chemical entities in drug discovery. Further research into the specific biological activities of individual truxilline isomers, including this compound, is warranted to fully explore their therapeutic potential.

References

The Unseen Players: A Pharmacological Profile of Minor Coca Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The coca plant (Erythroxylum coca and related species) is renowned for its principal psychoactive alkaloid, cocaine. However, cocaine is just one of a complex mixture of naturally occurring tropane alkaloids found in the leaves of the coca plant. While the pharmacological profile of cocaine has been extensively studied, the so-called "minor" coca alkaloids have received considerably less attention. These compounds, including but not limited to cinnamoylcocaine, truxillines, tropacocaine, cuscohygrine, and hygrine, are present in coca leaves and can be found in illicit cocaine preparations. Understanding the pharmacological properties of these minor alkaloids is crucial for a comprehensive understanding of the effects of coca leaf consumption and the overall pharmacology of illicit cocaine. Furthermore, these molecules may represent novel chemical scaffolds for drug discovery and development.

This technical guide provides a detailed overview of the current knowledge on the pharmacological profile of minor coca alkaloids. It is designed to be a valuable resource for researchers, scientists, and drug development professionals by summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key experimental workflows.

Pharmacological Data Summary

While quantitative pharmacological data for many minor coca alkaloids remains limited, this section summarizes the available information. The data is presented in a tabular format to facilitate comparison. It is important to note that for many of these compounds, comprehensive pharmacological screening has not been conducted, and the existing data is often focused on their interaction with monoamine transporters, the primary target of cocaine.

Table 1: In Vitro Binding Affinities (Ki, nM) of Minor Coca Alkaloids at Monoamine Transporters

AlkaloidDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)Citation(s)
Cocaine (for reference) 100 - 500200 - 1000200 - 800[1]
Cinnamoylcocaine Data not availableReduced affinity compared to cocaineData not available[1]
Truxillines Data not availableData not availableData not available
Tropacocaine Data not availableReduced affinity compared to cocaineData not available[1]
Cuscohygrine Data not availableData not availableData not available
Hygrine Data not availableData not availableData not available

Table 2: In Vitro Functional Potencies (IC50 or EC50, nM) of Minor Coca Alkaloids at Monoamine Transporters

AlkaloidDAT Inhibition (IC50)SERT Inhibition (IC50)NET Inhibition (IC50)Citation(s)
Cocaine (for reference) 150 - 600300 - 1500100 - 500[2]
Cinnamoylcocaine Data not availableReduced potency compared to cocaineData not available[1]
Truxillines Data not availableData not availableData not available
Tropacocaine Data not availableReduced potency compared to cocaineData not available[1]
Cuscohygrine Data not availableData not availableData not available
Hygrine Data not availableData not availableData not available

Table 3: In Vitro Binding Affinities (Ki, nM) of Minor Coca Alkaloids at Acetylcholine Receptors

AlkaloidMuscarinic Receptors (Subtype)Nicotinic Receptors (Subtype)Citation(s)
Cuscohygrine Data not availableSuggested agonist activity (in silico)
Hygrine Data not availableData not available

Note: The lack of data in these tables highlights a significant gap in the current understanding of the pharmacology of minor coca alkaloids and underscores the need for further research in this area.

Experimental Protocols

To facilitate further research into the pharmacological profile of minor coca alkaloids, this section provides detailed methodologies for key experiments.

Radioligand Binding Assays for Monoamine Transporters (DAT, NET, SERT)

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor or transporter.[3][4]

Objective: To determine the equilibrium dissociation constant (Ki) of minor coca alkaloids for the dopamine, norepinephrine, and serotonin transporters.

Materials:

  • Cell membranes prepared from cells expressing the human recombinant dopamine, norepinephrine, or serotonin transporter.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).[5]

  • Test compounds: Minor coca alkaloids (cinnamoylcocaine, truxillines, tropacocaine, cuscohygrine, hygrine) dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific binding inhibitors: Benztropine (for DAT), desipramine (for NET), fluoxetine (for SERT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well plates.

  • Filtration apparatus.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding inhibitor. The total assay volume is typically 200-250 µL.[6]

  • Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (in the presence of a high concentration of the respective inhibitor) from the total binding (in the absence of any competitor).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[7]

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Membranes Cell Membranes (Expressing Transporter) Incubation_Mix Incubation in 96-well Plate Membranes->Incubation_Mix Radioligand Radioligand ([³H]WIN 35,428, etc.) Radioligand->Incubation_Mix Test_Compound Test Compound (Minor Coca Alkaloid) Test_Compound->Incubation_Mix Filtration Rapid Filtration (Glass Fiber Filters) Incubation_Mix->Filtration Equilibration Washing Washing with Ice-Cold Buffer Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 & Ki Calculation) Scintillation_Counting->Data_Analysis

Workflow for Radioligand Binding Assay.
In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[8][9]

Objective: To determine the effect of minor coca alkaloids on the extracellular concentrations of dopamine, norepinephrine, and serotonin in brain regions associated with reward and addiction (e.g., nucleus accumbens, prefrontal cortex).

Materials:

  • Laboratory animals (e.g., rats, mice).

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Fraction collector.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

  • Artificial cerebrospinal fluid (aCSF).

  • Test compounds: Minor coca alkaloids.

Procedure:

  • Surgery: Anesthetize the animal and stereotaxically implant a guide cannula into the target brain region.

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., 10-20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe).

  • Sample Collection: Continue collecting dialysate samples for a period after drug administration.

  • Neurochemical Analysis: Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using HPLC-ECD.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the effects of the different test compounds.

In_Vivo_Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Animal Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin Drug Administration (Minor Coca Alkaloid) Baseline->Drug_Admin Post_Drug_Collection Post-Drug Sample Collection Drug_Admin->Post_Drug_Collection HPLC_ECD HPLC-ECD Analysis of Neurotransmitters Post_Drug_Collection->HPLC_ECD Data_Analysis Data Analysis: % Baseline Change HPLC_ECD->Data_Analysis

Workflow for In Vivo Microdialysis Experiment.

Signaling Pathways

Currently, there is a significant lack of information regarding the specific intracellular signaling pathways modulated by minor coca alkaloids. However, based on their structural similarity to cocaine, it is hypothesized that any interaction with monoamine transporters could lead to downstream effects on signaling cascades regulated by dopamine, norepinephrine, and serotonin. For alkaloids that may interact with muscarinic or nicotinic acetylcholine receptors, the corresponding G-protein coupled or ionotropic receptor signaling pathways would be implicated.

Calcium Flux Assays

Calcium flux assays are a valuable tool for investigating the functional consequences of receptor activation, particularly for G-protein coupled receptors (GPCRs) and ion channels.[10][11][12]

Objective: To determine if minor coca alkaloids modulate intracellular calcium levels, which can be indicative of activation of certain GPCRs (e.g., M1, M3, M5 muscarinic receptors) or ion channels (e.g., nicotinic acetylcholine receptors).

Materials:

  • Cells expressing the receptor of interest (e.g., CHO cells stably expressing a specific muscarinic or nicotinic receptor subtype).

  • Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM, Fura-2 AM).[13]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds: Minor coca alkaloids.

  • Positive controls (e.g., acetylcholine for muscarinic receptors, nicotine for nicotinic receptors).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove any excess dye.

  • Baseline Measurement: Measure the baseline fluorescence intensity using the plate reader.

  • Compound Addition: Add the test compound or positive control to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals to capture the change in intracellular calcium concentration over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity relative to the baseline.

    • Determine the EC50 value for compounds that elicit a response.

    • For potential antagonists, pre-incubate with the test compound before adding a known agonist and measure the inhibition of the agonist-induced response to determine the IC50.

Calcium_Flux_Assay_Workflow cluster_preparation Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Plating Cell Plating in 96-well Plate Dye_Loading Loading with Calcium- Sensitive Fluorescent Dye Cell_Plating->Dye_Loading Washing Washing to Remove Excess Dye Dye_Loading->Washing Baseline_Reading Baseline Fluorescence Measurement Washing->Baseline_Reading Compound_Addition Addition of Test Compound or Control Baseline_Reading->Compound_Addition Kinetic_Reading Kinetic Fluorescence Measurement Compound_Addition->Kinetic_Reading Fluorescence_Change Calculate Change in Fluorescence Kinetic_Reading->Fluorescence_Change EC50_IC50_Calc Determine EC50/IC50 Values Fluorescence_Change->EC50_IC50_Calc

Workflow for a Calcium Flux Assay.

Conclusion and Future Directions

The pharmacological profile of minor coca alkaloids remains a largely unexplored area of research. The available data, though sparse, suggests that some of these compounds may possess biological activity, albeit with lower potency at monoamine transporters compared to cocaine. The lack of comprehensive quantitative data presents a significant opportunity for future research. A systematic evaluation of these alkaloids at a broad range of CNS targets is warranted to fully understand their pharmacological effects.

The experimental protocols detailed in this guide provide a framework for researchers to undertake such investigations. By employing techniques such as radioligand binding assays, in vivo microdialysis, and functional assays like calcium flux measurements, a more complete picture of the pharmacological actions of these minor coca alkaloids can be constructed. Such knowledge will not only enhance our understanding of the overall effects of coca products but may also pave the way for the discovery of novel therapeutic agents. The logical relationships and experimental workflows visualized in this guide are intended to serve as a practical roadmap for these future endeavors.

References

Methodological & Application

Application Note: GC-MS Analysis of µ-Truxilline in Cocaine Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical profiling of illicit cocaine seizures is a critical aspect of forensic science, providing valuable intelligence on trafficking routes and manufacturing processes. Among the various minor alkaloids present in cocaine, the isomeric truxillines are of particular importance. These compounds are photodimerization products of cinnamoylcocaines and their relative distribution can be indicative of the geographic origin of the coca leaves used in production.[1][2] One of these isomers, µ-truxilline (mu-truxilline), while often present in smaller quantities, contributes to the overall chemical signature of a sample. This application note provides a detailed protocol for the identification and relative quantification of µ-truxilline in cocaine samples using Gas Chromatography-Mass Spectrometry (GC-MS).

The analysis of truxillines by GC-MS can be challenging due to their low volatility and thermal instability.[3] Therefore, a derivatization step is often required to improve their chromatographic behavior and obtain reliable results. The following protocol incorporates such a step to ensure the successful analysis of µ-truxilline and other truxilline isomers.

Experimental Protocols

This section details the necessary steps for the analysis of µ-truxilline in cocaine samples, from sample preparation to GC-MS analysis.

Sample Preparation

A derivatization procedure involving reduction followed by acylation is recommended for the analysis of truxilline isomers to improve their thermal stability and chromatographic properties.[1]

Materials:

  • Cocaine sample

  • Methanol (HPLC grade)

  • Internal Standard (IS) solution (e.g., 4',4''-dimethyl-α-truxillic acid dimethyl ester at 0.1 mg/mL in methanol)[1]

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Heptafluorobutyric anhydride (HFBA)

  • Ethyl acetate (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Heating block

  • GC vials with inserts

Procedure:

  • Sample Weighing: Accurately weigh approximately 10 mg of the homogenized cocaine sample into a glass centrifuge tube.

  • Dissolution: Add 1.0 mL of methanol to the tube and vortex until the sample is fully dissolved.

  • Internal Standard Addition: Add 100 µL of the internal standard solution to the sample solution and vortex to mix.

  • Reduction: In a fume hood, carefully add a small amount of LiAlH₄ to the solution. The reaction should be performed in an anhydrous environment. Allow the reaction to proceed for 30 minutes at room temperature to reduce the ester functionalities.

  • Quenching: Slowly add water dropwise to quench the excess LiAlH₄.

  • Extraction: Add 2 mL of diethyl ether and vortex for 1 minute. Centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean tube. Repeat the extraction twice more and combine the organic layers.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: To the dry residue, add 100 µL of ethyl acetate and 50 µL of HFBA. Cap the tube tightly and heat at 70°C for 20 minutes.[1]

  • Final Preparation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate. Transfer the solution to a GC vial with an insert for analysis.

GC-MS Instrumentation and Conditions

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature of 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Range50-650 amu
Scan ModeFull Scan

Data Presentation

The analysis of multiple cocaine samples can yield quantitative data on the relative abundance of various truxilline isomers. While alpha- and beta-truxilline are typically the most abundant, the presence and proportion of other isomers, including µ-truxilline, are important for detailed chemical profiling.[4]

Table 1: Relative Abundance of Truxilline Isomers in Seized Cocaine Samples (Illustrative Data)

Truxilline IsomerSample A (% of Total Truxillines)Sample B (% of Total Truxillines)Sample C (% of Total Truxillines)
alpha-truxilline45.255.138.9
beta-truxilline38.130.542.3
gamma-truxilline5.34.86.1
delta-truxilline3.92.94.5
epsilon-truxilline2.11.72.8
zeta-truxilline1.81.52.1
µ-truxilline < 1.0 < 1.0 < 1.0
Other Isomers2.63.53.3
Total Truxillines (w/w % relative to cocaine) 0.8% 1.5% 0.5%

Note: The data presented in this table is for illustrative purposes and the actual concentrations and relative abundances can vary significantly between samples. The total truxilline content in illicit cocaine can range from 0.2% to over 12% relative to the cocaine content.[4]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.

Caption: Experimental workflow for the GC-MS analysis of µ-truxilline in cocaine.

Logical_Relationship cocaine_sample Illicit Cocaine Sample truxillines Truxilline Isomers (including µ-truxilline) cocaine_sample->truxillines contains gcms_analysis GC-MS Analysis (with Derivatization) truxillines->gcms_analysis are analyzed by data_output Chromatographic & Mass Spectral Data gcms_analysis->data_output generates interpretation Geographic Origin Indication data_output->interpretation provides evidence for

Caption: Logical relationship in cocaine profiling using µ-truxilline analysis.

Discussion

The identification of µ-truxilline is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram to that of a known reference standard, if available. In the absence of a standard, tentative identification can be made based on its characteristic mass spectral fragmentation pattern.

Truxillines, being tropane alkaloids, are expected to exhibit fragmentation patterns related to the tropane ring structure. A direct probe mass spectrum of a truxilline isomer mixture has been reported to show a characteristic fragmentation pattern.[5] Key fragmentation pathways for tropane alkaloids often involve the loss of the side chain at C-3 and fragmentation of the tropane ring itself. For the HFBA derivatives of the reduced truxillines, characteristic fragments will also arise from the derivatizing group.

The relative quantification of µ-truxilline is performed by comparing its peak area to that of the internal standard. This provides a relative response that can be used to compare different samples and build a database of chemical profiles.

Conclusion

The GC-MS analysis of µ-truxilline, in conjunction with other truxilline isomers, provides valuable data for the chemical profiling of illicit cocaine samples. The detailed protocol provided in this application note, which includes a necessary derivatization step, offers a robust method for researchers and forensic scientists. The systematic analysis of these minor alkaloids can significantly contribute to the understanding of cocaine production and trafficking patterns, ultimately aiding law enforcement and drug development professionals.

References

Application Note & Protocol: Quantification of Truxilline Isomers by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed methodology for the quantification of truxilline isomers in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Truxilline isomers, present as minor alkaloids in illicit cocaine, are crucial for determining the geographic origin and processing methods of cocaine samples. This application note offers a comprehensive protocol for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. The provided methods are based on established protocols for cocaine and its metabolites and are adapted for the specific analysis of truxilline isomers.

Introduction

Truxillines are a group of dimeric cinnamoylcocaine isomers found as natural byproducts in coca leaves. The relative abundance of different truxilline isomers, such as alpha-, beta-, gamma-, delta-, and epsilon-truxilline, can serve as a chemical fingerprint to trace the origin of illicit cocaine seizures. Accurate and robust quantification of these isomers is therefore of significant interest in forensic chemistry. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for differentiating and quantifying these structurally similar compounds in complex biological matrices. This protocol outlines a complete workflow from sample extraction to data analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Biological Fluids (Blood, Plasma, Urine)

This protocol is adapted from established methods for the extraction of cocaine and its metabolites from biological fluids.[1][2][3]

Materials:

  • Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Internal Standard (IS) solution (e.g., cocaine-d3, to be chosen based on commercial availability and similar extraction recovery)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of the biological sample (e.g., whole blood, plasma, or urine), add 25 µL of the internal standard working solution.[2] Add 3 mL of 0.1 M phosphate buffer (pH 6) and vortex.[2] Centrifuge at 4000 rpm for 15 minutes to precipitate proteins and other macromolecules.[2]

  • SPE Column Conditioning: Condition the Oasis MCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.[2]

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 3 mL of deionized water, followed by 3 mL of 0.5 M acetic acid, and finally 3 mL of methanol to remove interferences.[2]

  • Elution: Elute the truxilline isomers and the internal standard from the cartridge with 3 mL of a freshly prepared solution of methylene chloride, isopropanol, and ammonium hydroxide (78:20:2, v/v).[2]

  • Dry-down and Reconstitution: Add 100 µL of 0.1N hydrochloric acid to the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2] Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[2] Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation of diastereomeric truxilline isomers is critical. A high-resolution column and a suitable gradient are necessary to achieve baseline separation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterRecommended Conditions
Column Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent reversed-phase column with good retention for polar compounds. A chiral column could also be explored for enhanced separation of specific isomers.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes at 95% B, then return to initial conditions and equilibrate for 3 minutes. (This is a starting point and should be optimized).
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Instrumentation:

  • Triple quadrupole mass spectrometer with an ESI source.

Mass Spectrometry Conditions:

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates To be optimized for the specific instrument.
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

MRM Transitions for Truxilline Isomers

Truxilline isomers have a molecular weight of 578.7 g/mol . The precursor ion will be the protonated molecule [M+H]⁺ at m/z 579.3. Product ions will result from the fragmentation of the parent molecule. The exact collision energies must be optimized for each transition on the specific instrument used.

Table 1: Proposed MRM Transitions for Truxilline Isomers

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - Qualifier
α-truxilline579.3To be determinedTo be optimizedTo be determinedTo be optimized
β-truxilline579.3To be determinedTo be optimizedTo be determinedTo be optimized
γ-truxilline579.3To be determinedTo be optimizedTo be determinedTo be optimized
δ-truxilline579.3To be determinedTo be optimizedTo be determinedTo be optimized
ε-truxilline579.3To be determinedTo be optimizedTo be determinedTo be optimized
Other isomers579.3To be determinedTo be optimizedTo be determinedTo be optimized
Internal Standarde.g., 307.2 (cocaine-d3)e.g., 185.1To be optimizede.g., 108.1To be optimized

Note: Product ions for truxillines are likely to correspond to fragments of the tropane ring system and the truxillic/truxinic acid moieties. Common fragments for related tropane alkaloids can be used as a starting point for optimization.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Blood) add_is Add Internal Standard sample->add_is precipitate Protein Precipitation add_is->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 spe Solid-Phase Extraction (SPE) centrifuge1->spe elute Elution spe->elute dry_reconstitute Dry-down & Reconstitution elute->dry_reconstitute lc_separation LC Separation dry_reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of truxilline isomers.

Conclusion

This application note provides a robust starting point for the development and validation of an LC-MS/MS method for the quantification of truxilline isomers in biological matrices. The outlined sample preparation protocol is effective for extracting tropane alkaloids from complex samples, and the proposed chromatographic and mass spectrometric conditions serve as a strong foundation for method optimization. The successful implementation of this method will enable forensic laboratories and research institutions to accurately profile cocaine samples, contributing to a better understanding of drug trafficking routes and manufacturing processes.

References

Application Notes and Protocols for the Capillary Electrophoresis of Coca Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of a wide range of compounds, including coca alkaloids. Its high efficiency, rapid analysis times, and minimal sample and reagent consumption make it an attractive alternative to more traditional chromatographic methods like HPLC and GC.[1][2] This document provides detailed application notes and protocols for the separation of key coca alkaloids, including cocaine and its major metabolites, using capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC).

Coca alkaloids are a group of structurally related compounds naturally found in the leaves of the coca plant (Erythroxylum coca). The primary and most well-known coca alkaloid is cocaine, a potent central nervous system stimulant. Its major metabolites, benzoylecgonine and ecgonine methyl ester, are important markers for cocaine use in forensic and clinical toxicology. Other minor alkaloids, such as cinnamoylcocaine and tropacocaine, can provide information about the origin and processing of illicit cocaine samples.[3][4] The accurate and efficient separation and quantification of these alkaloids are crucial for various applications, including forensic analysis, clinical diagnostics, and pharmaceutical research.

Principles of Capillary Electrophoresis for Alkaloid Separation

Capillary electrophoresis separates charged molecules in a narrow-bore fused-silica capillary under the influence of a high electric field. The separation is based on differences in the electrophoretic mobility of the analytes, which is determined by their charge-to-size ratio.

Capillary Zone Electrophoresis (CZE): In CZE, the capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. Cations, being positively charged, will migrate towards the cathode (negative electrode), while anions will move towards the anode (positive electrode). The electroosmotic flow (EOF), a bulk flow of the BGE towards the cathode, also influences the migration of all species. The combination of electrophoretic migration and EOF results in the separation of the analytes.

Micellar Electrokinetic Chromatography (MEKC): MEKC is a modification of CE that allows for the separation of both charged and neutral molecules. This is achieved by adding a surfactant to the BGE at a concentration above its critical micelle concentration. The surfactant molecules form micelles, which act as a pseudostationary phase. Analytes partition between the aqueous BGE and the hydrophobic interior of the micelles, leading to differential migration and separation.

Data Presentation

The following tables summarize quantitative data for the separation of coca alkaloids using different capillary electrophoresis methods.

Table 1: Quantitative Data for the CZE-UV Analysis of Cocaine

AnalyteBackground Electrolyte (BGE)Capillary DimensionsApplied VoltageLimit of Detection (LOD)Precision (RSD%)Reference
Cocaine50 mM Borate, pH 9.240 cm x 50 µm i.d.15 kV0.15 - 0.30 ng/mg (in hair)3 - 7%[1]

Table 2: Quantitative Data for the CE-MS/MS Analysis of Cocaine and Related Alkaloids

AnalyteBackground Electrolyte (BGE)Applied VoltageMigration Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Precision (RSD%)Reference
Tropacocaine30 mM Ammonium Formate, pH 6.525 kV3.29----[3]
Cocaine30 mM Ammonium Formate, pH 6.525 kV3.340.003 µg/mL0.01 µg/mL> 0.999< 6.5%[3]
Cinnamoylcocaine30 mM Ammonium Formate, pH 6.525 kV3.41----[3]

Experimental Protocols

Protocol 1: Capillary Zone Electrophoresis with UV Detection for Cocaine Analysis

This protocol is adapted from a method for the analysis of cocaine in hair samples.[1]

1. Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Uncoated fused-silica capillary (e.g., 40 cm total length, 50 µm internal diameter).

  • Data acquisition and analysis software.

2. Reagents and Solutions:

  • Background Electrolyte (BGE): 50 mM sodium borate buffer, pH 9.2. Prepare by dissolving the appropriate amount of sodium tetraborate in deionized water and adjusting the pH with boric acid or sodium hydroxide.

  • Capillary Conditioning Solutions: 0.1 M Sodium hydroxide (NaOH), deionized water.

  • Sample Solvent: Deionized water or BGE.

  • Cocaine Standard: Prepare a stock solution of cocaine in methanol and dilute to the desired concentrations with the sample solvent.

3. Capillary Conditioning (for a new capillary):

  • Rinse the capillary with 1 M NaOH for 20 minutes.

  • Rinse with deionized water for 20 minutes.

  • Rinse with the BGE for 30 minutes.

4. Sample Preparation (from hair - example of solid sample):

  • Decontaminate the hair samples by washing with methanol.

  • Incubate the hair samples in an appropriate extraction buffer (e.g., acidic or enzymatic digestion) to release the cocaine.

  • Perform a liquid-liquid or solid-phase extraction to clean up the sample and concentrate the analyte.

  • Evaporate the solvent and reconstitute the residue in the sample solvent.

5. CE Analysis:

  • Pre-rinse the capillary with 0.1 M NaOH for 2 minutes.

  • Rinse with deionized water for 2 minutes.

  • Rinse with the BGE for 3 minutes.

  • Inject the sample hydrodynamically (e.g., 50 mbar for 5 seconds).

  • Apply a voltage of 15 kV.

  • Detect the analyte at a wavelength of 238 nm.[1]

6. Data Analysis:

  • Identify the cocaine peak based on its migration time compared to the standard.

  • Quantify the cocaine concentration using a calibration curve constructed from the analysis of standards of known concentrations.

Protocol 2: Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS) for the Analysis of Seized Cocaine

This protocol is based on a method for the analysis of cocaine in seized drug samples.[3]

1. Instrumentation:

  • Capillary electrophoresis system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Uncoated fused-silica capillary.

  • Data acquisition and analysis software (e.g., Agilent MassHunter).

2. Reagents and Solutions:

  • Background Electrolyte (BGE): 30 mM ammonium formate, pH 6.5.

  • Sheath Liquid (for ESI source): Methanol/water (50:50, v/v) with 0.1% formic acid.

  • Capillary Conditioning Solutions: 0.1 M Sodium hydroxide (NaOH), deionized water.

  • Sample Solvent: BGE.

  • Cocaine Standard: Prepare a stock solution of cocaine in methanol and dilute to working concentrations (0.02 to 1 µg/mL) with the BGE.[3]

3. Capillary Conditioning:

  • Before the first injection of the day, rinse the capillary with 0.1 M NaOH for 2 minutes.

  • Rinse with deionized water for 3 minutes.

  • Rinse with the BGE for 3 minutes.

  • Between injections, rinse with the BGE for 30 seconds.[3]

4. Sample Preparation (from seized powder):

  • Homogenize the seized drug powder.

  • Accurately weigh a small amount of the powder.

  • Dissolve the powder in a known volume of the BGE.

  • Filter the solution to remove any particulate matter.

  • Dilute the sample as necessary to fall within the linear range of the calibration curve.

5. CE-MS/MS Analysis:

  • Inject the sample hydrodynamically.

  • Apply a voltage of 25 kV.

  • To compensate for the ESI suction effect, a pressure of -17 mbar may be applied to the inlet vial during the run.[3]

  • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. For cocaine, the quantifying transition is m/z 304 → 182, and the qualifying transition is m/z 304 → 82.[3]

6. Data Analysis:

  • Identify cocaine and other alkaloids based on their migration times and specific MRM transitions.

  • Quantify the concentration of cocaine using a calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ce_analysis CE Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Seized Powder, Biological Fluid) Homogenization Homogenization/ Dissolution Sample->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Filtration Filtration/ Dilution Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Electrophoretic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: Experimental workflow for coca alkaloid analysis by CE.

cze_separation cluster_legend Legend start end cathode Cathode (-) A A+ B B+ C C+ anode Anode (+) l_eof <-- Electroosmotic Flow (EOF) l_ep Electrophoretic Migration --> l_a Analyte A+ (high mobility) l_b Analyte B+ (medium mobility) l_c Analyte C+ (low mobility)

Caption: Principle of CZE separation of cationic analytes.

References

Application Note and Protocol: Extraction of µ-Truxilline from Coca Leaf Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Erythroxylum, particularly Erythroxylum coca, is renowned for its complex mixture of tropane alkaloids, with cocaine being the most prominent constituent.[1][2] Among the lesser-known alkaloids are the truxillines, a group of dimeric compounds formed from the photochemical dimerization of cinnamoylcocaines.[3] These minor alkaloids, including µ-truxilline, are of significant interest for their potential pharmacological activities and as biomarkers for determining the origin and processing methods of coca-derived products.[3]

This application note provides a detailed protocol for the extraction, isolation, and purification of µ-truxilline from coca leaf material. The methodology employs a classic acid-base extraction to isolate a crude alkaloid mixture, followed by preparative high-performance liquid chromatography (prep-HPLC) for the separation of individual truxilline isomers.

Quantitative Data on Coca Leaf Alkaloids

The alkaloid content in coca leaves can vary significantly depending on the species, variety, cultivation conditions, and age of the leaves.[4][5] The following table summarizes the typical concentrations of total alkaloids and major individual alkaloids found in dried Erythroxylum coca leaves. The concentration of individual truxilline isomers, such as µ-truxilline, is generally low and not widely reported.

AlkaloidConcentration Range (% of dry leaf weight)Reference(s)
Total Alkaloids 0.7 - 1.5%[1]
Cocaine 0.23 - 1.04%[1][5]
Cinnamoylcocaines 2 - 60% of total alkaloids[4]
µ-Truxilline Variable, typically a minor component

Experimental Protocols

This section details the step-by-step procedures for the extraction and isolation of µ-truxilline from coca leaf material.

Materials and Reagents
  • Dried and finely powdered coca leaves

  • n-Hexane

  • 2M Sodium Hydroxide (NaOH)

  • 0.5M Sulfuric Acid (H₂SO₄)

  • Chloroform

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Bicarbonate

  • Deionized water

  • Rotary evaporator

  • Separatory funnels

  • pH meter or pH paper

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Analytical HPLC or GC-MS system for fraction analysis

Protocol 1: Acid-Base Extraction of Crude Alkaloids

This protocol outlines the extraction of a total alkaloid mixture from the coca leaf material.

  • Defatting of Coca Leaf Powder:

    • Weigh 100 g of finely powdered coca leaf material.

    • In a large beaker, add 500 mL of n-hexane to the leaf powder and stir for 1 hour at room temperature.

    • Filter the mixture and discard the n-hexane phase.

    • Repeat the hexane wash two more times to ensure complete removal of fats and waxes.

    • Air-dry the defatted leaf powder.

  • Alkaloid Extraction:

    • Place the defatted leaf powder in a large flask.

    • Prepare a basic solution by adding 2M NaOH to deionized water until a pH of approximately 10 is reached.

    • Add 500 mL of the basic solution to the leaf powder and stir for 30 minutes.

    • Add 500 mL of chloroform to the mixture and stir vigorously for 1 hour.

    • Transfer the mixture to a large separatory funnel and allow the layers to separate.

    • Collect the lower chloroform layer, which contains the free base alkaloids.

    • Repeat the chloroform extraction of the aqueous/leaf slurry two more times with 250 mL of chloroform each time.

    • Combine all chloroform extracts.

  • Acidic Wash and Alkaloid Salt Formation:

    • In a clean separatory funnel, wash the combined chloroform extracts with 200 mL of 0.5M H₂SO₄.

    • Shake the funnel vigorously for 5 minutes and then allow the layers to separate.

    • The protonated alkaloid salts will move into the upper aqueous layer.

    • Collect the upper aqueous layer.

    • Repeat the acidic wash of the chloroform layer two more times with 100 mL of 0.5M H₂SO₄ each time.

    • Discard the chloroform layer.

  • Liberation and Recovery of Free Alkaloid Bases:

    • Combine all acidic aqueous extracts.

    • Slowly add 2M NaOH to the aqueous solution while stirring until the pH reaches approximately 10. This will precipitate the free alkaloid bases.

    • Extract the alkaloids from the basic aqueous solution with three portions of 150 mL of chloroform.

    • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

    • Filter the dried chloroform solution and evaporate the solvent using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Isolation of µ-Truxilline by Preparative HPLC

This protocol describes the separation of the crude alkaloid extract to isolate µ-truxilline.

  • Sample Preparation:

    • Dissolve the crude alkaloid extract in a minimal amount of the HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Preparative HPLC Conditions:

    • Column: C18, 10 µm particle size, 250 x 21.2 mm (or similar dimensions)

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH adjusted to 8.5

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a linear gradient of 20-50% B over 40 minutes. The gradient may need to be optimized based on the separation of the truxilline isomers.

    • Flow Rate: 20 mL/min

    • Detection: UV at 230 nm

    • Injection Volume: Dependent on the concentration of the dissolved crude extract and the column loading capacity.

  • Fraction Collection:

    • Collect fractions based on the elution profile of the peaks. The various truxilline isomers are expected to elute in close proximity.

  • Analysis of Fractions:

    • Analyze the collected fractions using an analytical HPLC or GC-MS system to identify the fraction containing µ-truxilline. A reference standard for µ-truxilline would be required for positive identification.

  • Purification and Isolation:

    • Combine the fractions containing pure µ-truxilline.

    • Evaporate the solvent to obtain the isolated compound.

Visualizations

Experimental Workflow

Extraction_Workflow A Coca Leaf Material B Defatting (n-Hexane) A->B C Crude Alkaloid Extraction (Acid-Base) B->C D Crude Alkaloid Mixture C->D E Preparative HPLC Separation D->E F Fraction Collection E->F G Fraction Analysis (HPLC/GC-MS) F->G G->E Re-purify if necessary H Isolated µ-Truxilline G->H

Caption: Overall workflow for the extraction and isolation of µ-truxilline.

Acid-Base Extraction Principle

Acid_Base_Extraction cluster_0 Basic Condition (pH > 9) cluster_1 Acidic Condition (pH < 2) A Alkaloid (Free Base) Soluble in Organic Solvent B Alkaloid Salt (Protonated) Soluble in Aqueous Solution A->B Add Acid B->A Add Base

References

Application Notes and Protocols for the Derivatization of µ-Truxilline for Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

µ-Truxilline is one of the many isomeric truxilline alkaloids found as minor components in illicit cocaine samples. The analysis of these isomers is crucial in forensic science for the chemical profiling of seized drugs, which can provide valuable intelligence on the origin and trafficking routes of cocaine. Due to their low volatility and thermal lability, direct analysis of truxillines by gas chromatography (GC) is not feasible. Therefore, a derivatization step is essential to convert them into more volatile and thermally stable compounds suitable for GC analysis.

These application notes provide a detailed overview of the derivatization of µ-truxilline for GC-based analysis, including recommended protocols, quantitative data from related compounds, and expected outcomes. While a specific protocol for µ-truxilline is not extensively documented, the following methods are based on established procedures for the analysis of other truxilline isomers and are expected to be applicable.

Principle of Derivatization

The primary goal of derivatization in this context is to mask the polar functional groups (hydroxyl and carboxyl groups) present in the µ-truxilline molecule or its potential hydrolysis products (truxillic acids). This is typically achieved through acylation or silylation. A common and effective method for the broader class of truxillines involves a two-step process of reduction followed by acylation.

Experimental Protocols

Protocol 1: Reduction and Acylation with Heptafluorobutyric Anhydride (HFBA)

This protocol is adapted from established methods for the analysis of various truxilline isomers and is considered a robust approach.[1]

Materials:

  • µ-Truxilline standard or extracted sample

  • Lithium aluminum hydride (LiAlH4) solution (e.g., 1 M in THF)

  • Heptafluorobutyric anhydride (HFBA)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Nitrogen gas for evaporation

  • Glassware: reaction vials, syringes, centrifuge tubes, Pasteur pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of the µ-truxilline sample into a clean, dry reaction vial.

    • Dissolve the sample in 1 mL of anhydrous diethyl ether or THF.

  • Reduction Step:

    • Cool the sample solution in an ice bath.

    • Slowly add 100 µL of 1 M LiAlH4 solution to the vial. Caution: LiAlH4 reacts violently with water. Ensure all glassware and solvents are anhydrous.

    • Allow the reaction to proceed for 30 minutes at room temperature with occasional gentle mixing.

    • Quench the reaction by carefully adding 100 µL of water, followed by 100 µL of 1 M NaOH, and then another 300 µL of water.

    • Vortex the mixture for 30 seconds and centrifuge to separate the layers.

    • Carefully transfer the organic (upper) layer to a clean vial.

    • Perform a second extraction of the aqueous layer with 1 mL of diethyl ether and combine the organic extracts.

    • Dry the combined organic extract over anhydrous sodium sulfate.

  • Acylation Step:

    • Evaporate the solvent from the dried extract under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of ethyl acetate and 50 µL of HFBA.

    • Seal the vial and heat at 70°C for 30 minutes.[2]

    • After cooling to room temperature, the sample is ready for GC analysis.

Protocol 2: Silylation

Silylation is a common alternative for derivatizing compounds with active hydrogens. This is a simpler, one-step process.

Materials:

  • µ-Truxilline standard or extracted sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • Nitrogen gas for evaporation

  • Glassware: reaction vials, syringes

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of the µ-truxilline sample into a clean, dry reaction vial.

    • If the sample is in a solution, evaporate to dryness under a gentle stream of nitrogen.

  • Silylation Reaction:

    • Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Seal the vial and heat at 60-70°C for 30-60 minutes.

    • After cooling to room temperature, the sample is ready for GC analysis.

Data Presentation

Quantitative data specifically for the derivatization of µ-truxilline is limited in the available literature. However, the following tables provide representative data for the analysis of other truxilline isomers using a reduction and HFBA acylation method, which can serve as a benchmark for expected performance.

Table 1: GC Method Parameters for Analysis of Derivatized Truxilline Isomers

ParameterValue
Gas Chromatograph Agilent 6890 or equivalent
Detector Flame Ionization Detector (FID)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 280°C
Detector Temperature 300°C
Oven Program Initial 100°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Split Ratio 20:1

Table 2: Quantitative Performance for Truxilline Isomers (excluding µ-truxilline) [1]

ParameterResult
Linear Range 0.001 to 1.00 mg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.001 mg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%

Mandatory Visualization

The following diagrams illustrate the logical workflow of the derivatization and analysis process.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample µ-Truxilline Sample Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve Reduction Reduction with LiAlH4 Dissolve->Reduction Acylation Acylation with HFBA Reduction->Acylation GC_Analysis Gas Chromatography (GC-FID/MS) Acylation->GC_Analysis Data_Processing Data Acquisition and Processing GC_Analysis->Data_Processing

Caption: Experimental workflow for the derivatization of µ-truxilline.

Signaling_Pathway_Logic cluster_problem Analytical Challenge cluster_solution Solution cluster_outcome Outcome Analyte µ-Truxilline Property1 Low Volatility Analyte->Property1 Property2 Thermal Instability Analyte->Property2 Derivatization Derivatization Property1->Derivatization address Property2->Derivatization address Derivative Volatile & Thermally Stable Derivative Derivatization->Derivative GC_Amenable Suitable for GC Analysis Derivative->GC_Amenable

Caption: Logical relationship for derivatizing µ-truxilline.

Expected Results and Discussion

The derivatization of µ-truxilline, particularly through the reduction and acylation protocol, is expected to yield a di-heptafluorobutyryl derivative that is significantly more volatile and thermally stable than the parent compound. This derivative should be amenable to separation and detection by GC-FID or GC-MS.

It is important to note that the derivatization process may lead to the formation of multiple peaks if the reaction is incomplete or if side reactions occur. Therefore, optimization of the reaction conditions (temperature, time, and reagent concentrations) is recommended for achieving a single, sharp chromatographic peak for the derivatized analyte. A reagent blank should always be analyzed to identify any potential interferences from the derivatizing agents themselves.

Conclusion

The derivatization of µ-truxilline is a critical step for its successful analysis by gas chromatography. The provided protocols, based on established methods for related truxilline isomers, offer a robust starting point for researchers. The reduction and acylation method with HFBA is a comprehensive approach, while silylation presents a simpler alternative. The choice of method will depend on the specific requirements of the analysis, including sample matrix and available instrumentation. Careful optimization and validation of the chosen derivatization protocol are essential for obtaining accurate and reliable quantitative results.

References

Application Note: Quantitative Analysis of Truxillines in Forensic Samples using HFBA Derivatization and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Truxillines, a group of tropane alkaloids found as minor constituents in illicit cocaine, serve as valuable chemical markers for determining the geographical origin and trafficking routes of seized drug samples.[1][2][3] Their direct analysis by gas chromatography (GC) is hindered by their low volatility and thermal lability. This application note details a robust and sensitive method for the quantitative analysis of truxilline isomers through derivatization with heptafluorobutyric anhydride (HFBA) followed by gas chromatography-mass spectrometry (GC-MS) or gas chromatography-flame ionization detection (GC-FID). The described protocol involves a reduction step followed by acylation, rendering the analytes suitable for GC analysis.[1]

Introduction

The chemical profiling of illicit drug seizures is a critical component of forensic science, providing intelligence on manufacturing processes and distribution networks. Truxillines, formed from the photochemical dimerization of cinnamoylcocaines, are present in coca leaves and, consequently, in cocaine samples.[2][3] The relative abundance of the various truxilline isomers can be indicative of the specific variety of coca plant used, which in turn is linked to the geographical region of cultivation.[1][2]

However, the structural complexity and polarity of truxillines make their direct analysis by GC challenging, often leading to poor chromatographic resolution and thermal degradation.[2] To overcome these limitations, a derivatization step is necessary to increase their volatility and thermal stability. Acylation with heptafluorobutyric anhydride (HFBA) is a widely employed technique for the derivatization of polar functional groups, such as those present in the reduced truxilline structure.[1][2] This method has been successfully applied to the quantitative analysis of ten different truxilline isomers in cocaine samples.[1]

This application note provides a detailed protocol for the HFBA derivatization of truxillines for subsequent GC analysis, along with a summary of reported quantitative performance data.

Experimental Protocols

Materials and Reagents
  • Heptafluorobutyric anhydride (HFBA), derivatization grade (≥99.0%)

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl acetate, HPLC grade

  • Sodium hydroxide solution (e.g., 2.5 M)

  • Hydrochloric acid, concentrated

  • Sodium sulfate, anhydrous

  • Truxilline standards (alpha-, beta-, delta-, epsilon-, gamma-, omega-, zeta-, peri-, neo-, and epi-truxilline)

  • Internal Standard (IS): 4',4"-dimethyl-α-truxillic acid dimethyl ester[1]

  • Nitrogen gas, high purity

  • Glassware: reaction vials, pipettes, syringes, conical tubes

Equipment
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or Flame Ionization Detector (GC-FID)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Fume hood

Sample Preparation and Extraction

A previously reported complex extraction procedure is required to isolate the truxillines from the cocaine sample matrix. This typically involves liquid-liquid extraction or solid-phase extraction to separate the acidic and neutral components from the bulk cocaine.

Reduction of Truxillines

Warning: Lithium aluminum hydride is a highly reactive and flammable reagent. Handle with extreme caution in a fume hood and ensure anhydrous conditions.

  • To an appropriate amount of the extracted truxilline fraction in an anhydrous solvent (e.g., diethyl ether or THF), add a carefully controlled excess of lithium aluminum hydride.

  • Allow the reaction to proceed at room temperature with gentle stirring for a sufficient time to ensure complete reduction of the ester functionalities.

  • Quench the reaction carefully by the dropwise addition of water, followed by a sodium hydroxide solution to precipitate the aluminum salts.

  • Filter the mixture and collect the organic phase containing the reduced truxillines.

  • Dry the organic phase over anhydrous sodium sulfate.

HFBA Derivatization Protocol
  • Transfer the dried organic extract containing the reduced truxillines to a clean reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried residue.[4]

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or water bath.[4]

  • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in an appropriate volume of a suitable solvent (e.g., ethyl acetate) for GC analysis.

GC-MS Analysis
  • Injector: Split/splitless, operated in splitless mode.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Oven Program: An appropriate temperature program to separate the derivatized truxilline isomers.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operated in electron ionization (EI) mode, scanning a suitable mass range to detect the characteristic fragmentation patterns of the HFBA derivatives.

Quantitative Data

The following table summarizes the quantitative performance of a method utilizing HFBA derivatization for the analysis of truxillines.[1]

ParameterValue
Analyzed Isomersalpha-, beta-, delta-, epsilon-, gamma-, omega-, zeta-, peri-, neo-, and epi-truxilline
Linearity Range0.001 to 1.00 mg/mL
Lower Detection Limit0.001 mg/mL
Detection MethodFlame Ionization Detection (FID)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cocaine_sample Illicit Cocaine Sample extraction Extraction of Truxilline Fraction cocaine_sample->extraction reduction Reduction with LiAlH4 extraction->reduction Dried Extract acylation Acylation with HFBA reduction->acylation gc_analysis GC-FID/MS Analysis acylation->gc_analysis Derivatized Sample data_analysis Data Analysis and Quantitation gc_analysis->data_analysis

Caption: Workflow for HFBA Derivatization of Truxillines.

Discussion

The derivatization of truxillines with HFBA following a reduction step is a critical procedure that enables their reliable analysis by gas chromatography.[1] The reduction of the ester groups to alcohols and their subsequent acylation with HFBA significantly increases the volatility and thermal stability of the analytes, leading to improved chromatographic peak shape and sensitivity. The use of a flame ionization detector has been shown to provide a linear response over a wide concentration range with a low limit of detection, making the method suitable for the quantitative analysis of these minor alkaloids in cocaine samples.[1] The mass spectrometric detection provides additional structural information, confirming the identity of the derivatized isomers based on their characteristic fragmentation patterns.

Conclusion

The HFBA derivatization method is a robust and sensitive approach for the quantitative analysis of truxillines in forensic samples. This application note provides a comprehensive protocol that can be adapted by forensic and research laboratories for the chemical profiling of illicit cocaine. The ability to accurately quantify the isomeric distribution of truxillines provides valuable intelligence for tracking the origin and trafficking of cocaine.

References

Application Notes & Protocols for the Quantification of µ-Truxilline Using Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of µ-Truxilline, a minor isomer of truxilline, using internal standards to ensure accuracy and precision. The protocols are designed for researchers in academic and industrial settings, particularly those involved in drug development, pharmacokinetics, and analytical chemistry.

Introduction

µ-Truxilline is one of the many isomers of truxillic and truxinic acids, which are cyclobutane dimers of cinnamic acid. These compounds are often found as minor alkaloids in coca leaves and illicit cocaine samples. Accurate quantification of specific isomers like µ-Truxilline is crucial for understanding the composition of complex mixtures and for various research applications. Due to the complexity of biological matrices and the potential for analytical variability, the use of an internal standard is mandatory for reliable quantification.

This document outlines two primary approaches for the quantification of µ-Truxilline: one utilizing a structural analog as an internal standard and the other employing a stable isotope-labeled (SIL) internal standard, which is the preferred method for mass spectrometry-based assays.

Selection of an Internal Standard

The choice of an appropriate internal standard is critical for the accuracy of the quantitative method. The ideal internal standard should have physicochemical properties similar to the analyte and should not be present in the analyzed samples.

  • Structural Analog Internal Standard: A compound that is chemically similar to µ-Truxilline but can be chromatographically separated and has a different mass-to-charge ratio (m/z).

    • Recommended: 4',4''-dimethyl-α-truxillic acid dimethyl ester. This compound has been successfully used for the quantification of other truxilline isomers.

  • Stable Isotope-Labeled (SIL) Internal Standard: The gold standard for mass spectrometry, a SIL internal standard co-elutes with the analyte and has a similar ionization efficiency, but a different m/z due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).

    • Recommended: Deuterated tropane alkaloids such as Atropine-d3 or Scopolamine-d3. As µ-Truxilline is a dimer of cinnamoylcocaine, which contains a tropane moiety, these deuterated standards are expected to have similar extraction and ionization behavior. A custom synthesis of deuterated µ-Truxilline would be the ideal, but is often not feasible.

Availability of Standards:

  • Internal Standards:

    • 4',4''-dimethyl-α-truxillic acid dimethyl ester: Not widely commercially available but its synthesis from 4-methyl-trans-cinnamic acid is documented in the scientific literature.

    • Atropine-d3 and Scopolamine-d3: Commercially available from various chemical suppliers.

Experimental Protocols

This protocol describes the use of a readily available deuterated tropane alkaloid as an internal standard for the quantification of µ-Truxilline in a sample matrix (e.g., plasma, tissue homogenate).

3.1.1. Materials and Reagents

  • µ-Truxilline analytical standard (if available, otherwise a well-characterized in-house standard)

  • Atropine-d3 (or Scopolamine-d3)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Sample matrix (e.g., blank plasma)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

3.1.2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Spike: To 100 µL of the sample, add the internal standard (Atropine-d3) to a final concentration of 50 ng/mL.

  • Precipitate: Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Condition SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

3.1.3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: (To be determined by infusion of individual standards)

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    µ-Truxilline [M+H]⁺ To be determined To be determined

    | Atropine-d3 | 293.2 | 127.1 | 25 |

3.1.4. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio of µ-Truxilline to the internal standard (Atropine-d3) against the concentration of µ-Truxilline.

  • Perform a linear regression analysis to determine the equation of the line.

  • Quantify µ-Truxilline in unknown samples by interpolating their peak area ratios into the calibration curve.

This protocol is adapted from methods used for other truxilline isomers and is suitable for laboratories without access to LC-MS/MS. This method requires derivatization.

3.2.1. Materials and Reagents

  • µ-Truxilline analytical standard

  • 4',4''-dimethyl-α-truxillic acid dimethyl ester (Internal Standard)

  • Dichloromethane

  • Diethyl ether

  • Lithium aluminum hydride (LiAlH₄)

  • Heptafluorobutyric anhydride (HFBA)

  • Acetonitrile

3.2.2. Sample Preparation and Derivatization

  • Spike: To a known amount of sample, add the internal standard.

  • Reduction: Reduce the truxillines with LiAlH₄ in diethyl ether.

  • Acylation: Acylate the reduced products with HFBA in acetonitrile.

  • Extraction: Extract the derivatized products into an organic solvent for GC analysis.

3.2.3. GC-FID Conditions

  • GC System: Gas chromatograph with Flame Ionization Detector (FID)

  • Column: Moderately polar capillary column (e.g., DB-17 or equivalent)

  • Injector Temperature: 250 °C

  • Oven Temperature Program: 150 °C (hold 1 min), then ramp to 280 °C at 10 °C/min (hold 5 min)

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium

  • Injection Mode: Splitless

3.2.4. Data Analysis and Quantification

  • Calculate the relative response factor (RRF) of µ-Truxilline to the internal standard using calibration standards.

  • Quantify µ-Truxilline in samples using the internal standard calibration method.

Data Presentation

Table 1: LC-MS/MS Method Parameters for µ-Truxilline Quantification

Parameter Setting
Liquid Chromatography
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 4 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Mass Spectrometry
Ionization Mode ESI Positive
MRM Transition (µ-Truxilline) [M+H]⁺ -> TBD

| MRM Transition (Atropine-d3) | 293.2 -> 127.1 |

Table 2: GC-FID Method Parameters for µ-Truxilline Quantification

Parameter Setting
Gas Chromatography
Column DB-17, 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium
Oven Program 150°C (1 min) to 280°C at 10°C/min (5 min)
Injector Temperature 250 °C
Detector
Type Flame Ionization Detector (FID)

| Temperature | 300 °C |

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis Sample Sample + IS Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Load_Sample Load Supernatant Centrifugation->Load_Sample SPE_Conditioning SPE Conditioning (Methanol/Water) SPE_Conditioning->Load_Sample Wash_SPE Wash SPE (5% Methanol) Load_Sample->Wash_SPE Elute Elute (Methanol) Wash_SPE->Elute Dry_Reconstitute Evaporate & Reconstitute Elute->Dry_Reconstitute LC_Separation UHPLC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: LC-MS/MS experimental workflow for µ-Truxilline quantification.

signaling_pathway cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_correction Correction cluster_output Output mu_Truxilline µ-Truxilline Sample_Prep Sample Preparation mu_Truxilline->Sample_Prep IS Internal Standard (e.g., Atropine-d3) IS->Sample_Prep LC_Injection LC Injection Sample_Prep->LC_Injection Ionization Ionization (ESI) LC_Injection->Ionization MS_Analysis MS Analysis Ionization->MS_Analysis Correction Correction for Variability MS_Analysis->Correction Result Accurate Quantification Correction->Result

Caption: Logical relationship of internal standard use in µ-Truxilline analysis.

Application Note & Protocol: Screening of Truxillines using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed application note and protocol for the screening of truxillines, a group of tropane alkaloids found in coca leaves, using thin-layer chromatography (TLC). Truxillines are formed through the photochemical dimerization of cinnamoylcocaines, and their presence and relative proportions can serve as a geographical and manufacturing fingerprint for cocaine samples.[1][2] This protocol is based on established methodologies for the detection, isolation, and identification of truxillines in illicit cocaine samples.[3][4][5]

Introduction to Truxilline Screening by TLC

Thin-layer chromatography (TLC) is a rapid, cost-effective, and versatile separation technique widely used for the qualitative analysis of drug compounds.[6][7] In the context of forensic science and drug analysis, TLC is a valuable tool for screening illicit substances and their characteristic impurities. Truxillines, being structurally related alkaloids to cocaine, can be separated and visualized using specific TLC conditions.

The primary objective of this protocol is to provide a reliable method for the detection of truxillines in a sample matrix, which may also contain cocaine and other related compounds. The presence of truxillines can indicate the natural origin of the cocaine.[3] While there are at least 15 known truxilline isomers, this TLC method serves as an initial screening tool.[1] Further analytical techniques such as mass spectrometry are recommended for definitive identification and quantification.[3][4][5]

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the TLC screening of truxillines.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 plates (or equivalent).

  • Solvents (Analytical Grade):

    • Cyclohexane

    • Toluene

    • Diethylamine

    • Chloroform

    • Methanol

  • Visualization Reagent:

    • Dragendorff's Reagent (for alkaloids)

  • Apparatus:

    • TLC developing tank with a lid

    • Capillary tubes for spotting

    • Drying oven or hairdryer

    • UV lamp (254 nm)

    • Spraying bottle for reagent application

    • Fume hood

Sample Preparation
  • Dissolve the sample suspected of containing truxillines in a minimal amount of a suitable solvent (e.g., methanol or chloroform).

  • The concentration should be sufficient to allow for clear visualization after chromatographic development.

Chromatographic Development

Solvent System A (Basic System for Truxilline Screening):

  • Prepare a mobile phase consisting of cyclohexane:toluene:diethylamine in a 75:15:10 (v/v/v) ratio .[3]

  • Pour the solvent system into the TLC developing tank to a depth of approximately 0.5-1 cm.

  • Line the inside of the tank with filter paper, ensuring it is saturated with the solvent vapor to maintain a saturated atmosphere. Close the tank and allow it to equilibrate for at least 15-30 minutes.[8]

Solvent System B (Neutral System for Cocaine Comparison):

  • A neutral system of chloroform:methanol in a 90:10 (v/v) ratio can be used for comparison, as it is typically employed for cocaine identification.[3]

Procedure:

  • Using a pencil, gently draw a starting line approximately 1.5-2 cm from the bottom of the TLC plate.[9]

  • Using a capillary tube, carefully apply a small spot of the prepared sample onto the starting line. Ensure the spots are small and do not spread excessively.[8]

  • Allow the solvent from the spots to evaporate completely.

  • Place the spotted TLC plate into the equilibrated developing tank, ensuring the starting line is above the solvent level.

  • Close the tank and allow the solvent front to ascend the plate.

  • Once the solvent front has reached approximately 1-2 cm from the top of the plate, remove the plate from the chamber.

  • Immediately mark the position of the solvent front with a pencil.[9]

  • Dry the plate in a fume hood or with a hairdryer.

Visualization
  • UV Visualization (Non-destructive):

    • Examine the dried plate under a UV lamp at 254 nm.

    • Compounds that absorb UV light will appear as dark spots against the fluorescent background of the plate.[10]

    • Circle any visible spots with a pencil.

  • Dragendorff's Reagent (Destructive):

    • In a fume hood, spray the TLC plate with Dragendorff's reagent.

    • Alkaloids, including truxillines and cocaine, will appear as orange to reddish-brown spots.

    • This is a sensitive method for the visualization of nitrogen-containing compounds.

Data Presentation and Interpretation

The migration of a compound on a TLC plate is characterized by its Retention Factor (Rf value), which is calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Table 1: Reported Rf Values for Truxillines and Related Compounds

Compound/FractionSolvent SystemReported Rf ValueVisualization MethodReference
Unidentified Alkaloid (Truxilline Isomers)Cyclohexane:Toluene:Diethylamine (75:15:10)~0.30Dragendorff's Reagent[3]
CocaineChloroform:Methanol (90:10)VariesDragendorff's Reagent[3]

Note: The Rf value is an indicative measure and can be influenced by experimental conditions such as temperature, saturation of the chamber, and the specific batch of TLC plates. It is crucial to run a standard reference compound alongside the unknown sample for accurate comparison.

Mandatory Visualizations

Experimental Workflow for TLC Screening of Truxillines

TLC_Workflow prep Sample Preparation (Dissolve in appropriate solvent) spot Spotting (Apply sample to TLC plate) prep->spot dev Development (Place plate in saturated tank with mobile phase) spot->dev dry Drying (Remove plate and evaporate solvent) dev->dry vis_uv UV Visualization (254 nm) (Non-destructive) dry->vis_uv vis_drag Dragendorff's Reagent (Spray for alkaloid detection) vis_uv->vis_drag analysis Data Analysis (Calculate Rf values) vis_drag->analysis

Caption: Workflow for the TLC screening of truxillines.

Logical Relationship of Components in TLC Separation

TLC_Components cluster_phases TLC System cluster_analytes Analytes stationary Stationary Phase (Silica Gel - Polar) mobile Mobile Phase (e.g., Cyclohexane:Toluene:Diethylamine - Less Polar) truxilline Truxillines (Moderately Polar) mobile->truxilline Elution cocaine Cocaine (Polarity varies with system) mobile->cocaine Elution truxilline->stationary Adsorption cocaine->stationary Adsorption

Caption: Interaction of analytes with stationary and mobile phases in TLC.

References

Microwave-Assisted Extraction of Alkaloids from Plant Matter: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microwave-Assisted Extraction (MAE) is a modern and efficient technique for the extraction of bioactive compounds, including alkaloids, from plant materials.[1][2] This method utilizes microwave energy to heat the solvent and plant matrix, leading to a rapid and efficient extraction process.[3] Compared to conventional methods like Soxhlet and maceration, MAE offers significant advantages such as shorter extraction times, reduced solvent consumption, and higher extraction yields.[4][5][6] These benefits make MAE an attractive, eco-friendly, and cost-effective alternative for natural product research and pharmaceutical applications.[1][4]

This document provides detailed application notes and standardized protocols for the microwave-assisted extraction of various alkaloids from different plant sources. The information is intended to guide researchers, scientists, and drug development professionals in optimizing their extraction processes.

Principle of Microwave-Assisted Extraction

MAE operates on the principle of dielectric heating.[7] When exposed to microwave radiation, polar molecules within the solvent and plant material align themselves with the rapidly changing electric field. This rapid reorientation generates friction, leading to a rapid increase in temperature. The localized heating within the plant cells causes a buildup of internal pressure, leading to cell wall rupture and the subsequent release of intracellular contents, including alkaloids, into the surrounding solvent.[3][7]

Several factors influence the efficiency of MAE, including the dielectric properties of the solvent and the plant matrix, microwave power, extraction time, temperature, solvent-to-solid ratio, and the particle size of the plant material.[8] Optimization of these parameters is crucial for achieving maximum alkaloid yield and purity.[8][9]

General Experimental Workflow

The general workflow for microwave-assisted extraction of alkaloids can be visualized as follows:

MAE_Workflow cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_downstream Downstream Processing Plant_Material Plant Material Grinding Grinding/Powdering Plant_Material->Grinding Sieving Sieving Grinding->Sieving Mixing Mixing with Solvent Sieving->Mixing MAE_Step Microwave Irradiation Mixing->MAE_Step Cooling Cooling MAE_Step->Cooling Filtration Filtration Cooling->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Purification (e.g., SPE, Chromatography) Concentration->Purification Analysis Analysis (e.g., HPLC, GC-MS) Purification->Analysis

Caption: General workflow for Microwave-Assisted Extraction of alkaloids.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing the efficiency of Microwave-Assisted Extraction with conventional extraction methods for different alkaloids.

Table 1: Comparison of Extraction Methods for General Alkaloids

Plant MaterialExtraction MethodSolventTimeYield (%)Purity (%)Reference
Rauwolfia serpentina, Catharanthus roseus, Papaver somniferumMAE-25 min2.5088.2[4]
ASE-20 min2.6388.8[4]
Maceration---67.9[4]
Soxhlet---74.9[4]
Data presented as average values across the three plant species.

Table 2: Extraction of Vinblastine from Catharanthus roseus

Extraction MethodSolventTimeYield (g extract/g plant)Vinblastine Conc. (mg/g plant)Reference
MAE (700W)Ethanol with conc. HCl60 s0.4344.33[10][11]
SoxhletEthanol10 h0.63 (19.01g/30g)-[10][11]

Table 3: Extraction of Berberine and Palmatine from Berberis species

Plant SpeciesMAE Optimized ConditionsBerberine Yield (mg/g)Palmatine Yield (mg/g)Reference
Berberis jaeschkeana70 mL absolute methanol (pH 2.0), 598 W, 2 min ramp time--[12]
Berberis asiatica(Same as above)88.7118.68[12]

Table 4: Extraction of Piperine from Piper nigrum (Black Pepper)

Extraction MethodSolventTimeYield (%)Purity (%)Reference
MAENonpolar solvents-9485[7]
SoxhletDichloromethane---[13]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Extraction of Berberine from Coptis chinensis

This protocol is based on optimized conditions for the extraction of berberine and related alkaloids.

Materials and Equipment:

  • Dried and powdered rhizome of Coptis chinensis

  • Methanol

  • Hydrochloric acid (HCl)

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

  • HPLC system for analysis

Procedure:

  • Sample Preparation: Weigh 1.0 g of powdered Coptis chinensis rhizome.

  • Solvent Preparation: Prepare the extraction solvent by adjusting the pH of absolute methanol to 2.0 using hydrochloric acid.

  • Extraction:

    • Place the powdered sample into a microwave extraction vessel.

    • Add 70 mL of the pH-adjusted methanol to the vessel.[12]

    • Secure the vessel in the microwave system.

    • Apply microwave power of 598 W with a ramp time of 2 minutes.[12]

  • Post-Extraction:

    • After the extraction is complete, allow the vessel to cool to room temperature.

    • Filter the extract through filter paper to remove the solid plant material.

    • The filtrate can be concentrated using a rotary evaporator if necessary.

    • The final extract is then ready for purification and analysis by HPLC.[12]

Protocol 2: Microwave-Assisted Extraction of Vinblastine from Catharanthus roseus

This protocol provides a rapid method for the extraction of the anticancer alkaloid vinblastine.

Materials and Equipment:

  • Dried and finely ground leaves of Catharanthus roseus

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Microwave extraction system (commercial or domestic)

  • Vials

  • Filtration apparatus

  • HPLC system for quantification

Procedure:

  • Sample Preparation: Accurately weigh 1.0 g of the powdered C. roseus leaves and place it in a suitable vial.[11]

  • Solvent Addition: Add 10 mL of ethanol and a few drops of concentrated HCl to the vial.[10][11]

  • Extraction:

    • Place the vial in the microwave system.

    • Irradiate at a power level of 700 W for 60 seconds.[10][11]

  • Post-Extraction:

    • Carefully remove the vial and allow it to cool.

    • Filter the extract to separate the plant debris.

    • The resulting solution contains the extracted vinblastine and can be further purified and quantified using HPLC.[10]

Protocol 3: Microwave-Assisted Extraction of Piperine from Piper nigrum (Black Pepper)

This protocol outlines the extraction of the pungent alkaloid piperine.

Materials and Equipment:

  • Coarsely powdered black pepper

  • Nonpolar solvent (e.g., dichloromethane, ethanol)

  • Microwave extraction system

  • Reflux condenser (if using an open-vessel system)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 10.0 g of coarsely powdered black pepper.

  • Extraction:

    • Place the pepper powder in a 100 mL round-bottom flask suitable for microwave extraction.

    • Add 20 mL of dichloromethane.[14]

    • If using an open-vessel system, attach a reflux condenser.

    • Irradiate with microwaves. The optimal power and time should be determined experimentally, but a starting point could be moderate power for 20 minutes.[14]

  • Post-Extraction:

    • After cooling, filter the mixture to remove the pepper grounds.

    • Wash the residue with an additional 10 mL of the solvent.[14]

    • Combine the filtrates and evaporate the solvent using a rotary evaporator to obtain the crude piperine extract.[14]

    • The crude extract can be further purified by recrystallization.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key factors influencing the efficiency of Microwave-Assisted Extraction of alkaloids.

MAE_Factors cluster_parameters Controllable MAE Parameters cluster_properties Material Properties cluster_outcomes Extraction Outcomes Microwave_Power Microwave Power Extraction_Efficiency Extraction Efficiency Microwave_Power->Extraction_Efficiency Extraction_Time Extraction Time Extraction_Time->Extraction_Efficiency Temperature Temperature Temperature->Extraction_Efficiency Solvent_to_Solid_Ratio Solvent-to-Solid Ratio Solvent_to_Solid_Ratio->Extraction_Efficiency Solvent_Properties Solvent Dielectric Properties Solvent_Properties->Extraction_Efficiency Plant_Matrix Plant Matrix Characteristics (Particle Size, Moisture) Plant_Matrix->Extraction_Efficiency Alkaloid_Yield Alkaloid Yield Extraction_Efficiency->Alkaloid_Yield Alkaloid_Purity Alkaloid Purity Extraction_Efficiency->Alkaloid_Purity

Caption: Factors influencing the efficiency of MAE for alkaloids.

Conclusion

Microwave-assisted extraction is a powerful and efficient technique for the isolation of alkaloids from plant materials.[1][2] By optimizing key parameters such as microwave power, extraction time, and solvent choice, researchers can significantly improve extraction yields and reduce processing times compared to traditional methods.[4][8] The protocols provided in this document serve as a starting point for developing and validating MAE methods for a wide range of alkaloids, contributing to advancements in natural product chemistry, drug discovery, and pharmaceutical sciences.

References

Application Notes and Protocols for the Development of µ-Truxilline Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a µ-Truxilline reference standard, a critical component for the accurate identification and quantification of this alkaloid in forensic analysis and pharmaceutical research. Due to the absence of commercially available standards for many truxilline isomers, including µ-Truxilline, a well-characterized in-house reference standard is essential. These application notes detail the synthesis of the µ-truxillic acid precursor, its subsequent conversion to µ-Truxilline, and the necessary purification and characterization steps to establish a qualified reference standard. The protocols are designed to be adaptable for laboratories with standard organic chemistry and analytical capabilities.

Introduction

Truxillines are a complex group of isomeric alkaloids found in coca leaves, formed through the photodimerization of cinnamoylcocaine.[1][2] The specific isomeric profile of truxillines in a sample of illicit cocaine can serve as a chemical fingerprint, providing valuable information about its geographical origin and manufacturing process.[1][2] µ-Truxilline is one of these isomers, and having a pure, well-characterized reference standard is crucial for its unambiguous identification and accurate quantification in forensic samples.

The development of a reference standard involves several key stages: chemical synthesis, purification to a high degree of purity, comprehensive characterization to confirm its identity and structure, and finally, the assignment of purity and establishment of stability. This document provides detailed protocols for each of these stages, based on established chemical principles and general guidelines for reference standard qualification.

Synthesis of µ-Truxilline

The synthesis of µ-Truxilline can be approached in a two-stage process: first, the synthesis of the µ-truxillic acid core, followed by its coupling with two equivalents of methyl ecgonine.

Stage 1: Synthesis of µ-Truxillic Acid via Photodimerization

The cyclobutane core of truxillines is formed via a [2+2] photocycloaddition of cinnamic acid derivatives.[1][3][4][5][6] Controlling the stereochemistry of this reaction is critical to obtaining the desired µ-isomer. The following protocol is a general approach; optimization of reaction conditions may be necessary.

Experimental Protocol: Synthesis of µ-Truxillic Acid

  • Preparation of a Cinnamic Acid Derivative Solution: Dissolve trans-cinnamic acid in a suitable solvent (e.g., acetonitrile, ethanol, or water, depending on the specific methodology and any templates used) in a quartz reaction vessel. The concentration should be optimized to favor intermolecular dimerization.

  • Photoreaction: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature. The use of a template, such as 1,8-dihydroxynaphthalene, can aid in directing the stereochemistry of the cycloaddition to favor the desired isomer.[1][3] The reaction should be monitored by a suitable technique (e.g., TLC or HPLC) to determine the optimal irradiation time.

  • Isolation of Truxillic Acid Isomers: After the reaction is complete, remove the solvent under reduced pressure. The resulting solid will be a mixture of truxillic acid isomers.

  • Purification of µ-Truxillic Acid: The separation of the desired µ-truxillic acid from the other isomers is a critical and challenging step. A combination of purification techniques may be necessary:

    • Fractional Crystallization: Attempt to selectively crystallize the µ-isomer from a suitable solvent system.

    • Column Chromatography: Employ silica gel or reversed-phase (C18) column chromatography with an appropriate eluent system to separate the diastereomers.[7]

Stage 2: Coupling of µ-Truxillic Acid with Methyl Ecgonine

Once pure µ-truxillic acid is obtained, it can be coupled with methyl ecgonine to form µ-Truxilline. This is a standard esterification reaction.

Experimental Protocol: Synthesis of µ-Truxilline

  • Activation of µ-Truxillic Acid: Convert the carboxylic acid groups of µ-truxillic acid to a more reactive species, such as an acyl chloride or an activated ester. For example, treat µ-truxillic acid with thionyl chloride or a carbodiimide coupling agent (e.g., DCC or EDC) in an anhydrous aprotic solvent.

  • Coupling Reaction: Add two equivalents of methyl ecgonine to the activated µ-truxillic acid derivative in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction.

  • Work-up and Purification: After the reaction is complete, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts. The crude µ-Truxilline can then be purified by column chromatography.

Purification and Characterization of the µ-Truxilline Reference Standard

The synthesized µ-Truxilline must be rigorously purified and characterized to qualify as a reference standard. A purity of ≥99.5% is generally desirable for a primary reference standard.[7]

Purification Protocol
  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for purifying the final compound to a high degree of purity. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective final purification step.

Characterization and Purity Assessment

A battery of analytical techniques should be employed to confirm the identity and purity of the µ-Truxilline reference standard.

Analytical Technique Purpose Expected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of stereochemistry.¹H and ¹³C NMR spectra should be consistent with the proposed structure of µ-Truxilline. 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) will be essential to confirm the connectivity and stereochemical arrangement of the cyclobutane ring protons and their relationship to the ecgonine moieties.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion. The fragmentation pattern in MS/MS should be characteristic of the truxilline structure.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.A validated HPLC method should show a single major peak for µ-Truxilline. Peak area percentage can be used to estimate purity.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.The IR spectrum should show characteristic absorption bands for the ester carbonyls, C-O, and other functional groups present in the molecule.
Elemental Analysis Confirmation of elemental composition.The experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen should be in close agreement with the theoretical values for the molecular formula of µ-Truxilline (C₃₈H₄₆N₂O₈).
Melting Point Physical property characterization.A sharp melting point range is indicative of high purity.

Qualification of the µ-Truxilline Reference Standard

Once the material is deemed pure and its identity is confirmed, the final steps in qualifying it as a reference standard involve assigning a purity value and assessing its stability.

Purity Assignment

The purity of the reference standard should be determined by a mass balance approach, taking into account the results from multiple analytical techniques.

Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-combustible Residue)

Parameter Analytical Method
Organic Impurities HPLC (with a universal detector like a Corona Charged Aerosol Detector or by using relative response factors for known impurities)
Water Content Karl Fischer Titration
Residual Solvents Gas Chromatography-Headspace (GC-HS)
Non-combustible Residue Sulfated Ash Test
Stability Study

A stability study should be conducted to determine the appropriate storage conditions and re-test date for the reference standard.

Protocol: Reference Standard Stability Study

  • Sample Storage: Store aliquots of the µ-Truxilline reference standard under various conditions (e.g., -20°C, 4°C, and room temperature, protected from light).

  • Periodic Testing: At specified time points (e.g., 3, 6, 12, 24 months), analyze the stored samples using the validated HPLC method to assess for any degradation.

  • Data Analysis: Evaluate the purity data over time to establish a re-test date, which is the date until which the standard is expected to remain within its specified purity limits when stored under the defined conditions.

Certificate of Analysis (CoA)

A comprehensive Certificate of Analysis must be prepared for the qualified µ-Truxilline reference standard. This document should include all relevant information about the standard.

Key Elements of a Certificate of Analysis:

  • Name of the compound (µ-Truxilline)

  • Lot number

  • Chemical structure

  • Molecular formula and weight

  • Assigned purity value and its uncertainty

  • Results from all characterization and purity assessment tests

  • Recommended storage conditions

  • Date of certification and re-test date

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization cluster_qualification Reference Standard Qualification cinnamic_acid trans-Cinnamic Acid photodimerization [2+2] Photocycloaddition cinnamic_acid->photodimerization truxillic_isomers Mixture of Truxillic Acid Isomers photodimerization->truxillic_isomers purification_1 Purification (Chromatography/ Crystallization) truxillic_isomers->purification_1 mu_truxillic_acid µ-Truxillic Acid purification_1->mu_truxillic_acid coupling Coupling with Methyl Ecgonine mu_truxillic_acid->coupling crude_mu_truxilline Crude µ-Truxilline coupling->crude_mu_truxilline purification_2 Final Purification (Prep-HPLC) crude_mu_truxilline->purification_2 pure_mu_truxilline Pure µ-Truxilline purification_2->pure_mu_truxilline characterization Characterization (NMR, MS, HPLC, FTIR, etc.) pure_mu_truxilline->characterization identity_confirmed Identity & Purity Confirmed characterization->identity_confirmed purity_assignment Purity Assignment (Mass Balance) identity_confirmed->purity_assignment stability_study Stability Study identity_confirmed->stability_study coa Certificate of Analysis (CoA) purity_assignment->coa stability_study->coa qualified_standard Qualified µ-Truxilline Reference Standard coa->qualified_standard Purity_Assignment_Pathway cluster_impurities Impurity Profiling pure_material Purified µ-Truxilline organic_impurities Organic Impurities (HPLC) pure_material->organic_impurities water_content Water Content (Karl Fischer) pure_material->water_content residual_solvents Residual Solvents (GC-HS) pure_material->residual_solvents inorganic_impurities Non-combustible Residue (Sulfated Ash) pure_material->inorganic_impurities mass_balance Mass Balance Calculation (Purity = 100% - Σ Impurities) organic_impurities->mass_balance water_content->mass_balance residual_solvents->mass_balance inorganic_impurities->mass_balance assigned_purity Assigned Purity Value mass_balance->assigned_purity

References

Troubleshooting & Optimization

Overcoming thermal degradation of μ-Truxilline in GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of μ-truxilline, focusing on overcoming its thermal degradation in Gas Chromatography (GC).

Troubleshooting Guides

Issue: Peak tailing, broadening, or complete absence of the this compound peak in GC chromatograms.

This is a common problem when analyzing thermally labile compounds like this compound. The high temperatures in the GC inlet and column can cause the molecule to degrade, leading to poor chromatography or complete loss of the analyte.

Possible Causes and Solutions:

CauseRecommended Action
High Injection Port Temperature The injector temperature is a critical factor. High temperatures can cause on-column degradation. A good starting point is 250 °C, but for thermally sensitive compounds like this compound, it's advisable to evaluate a range of lower temperatures (e.g., 200 °C, 225 °C, 250 °C) to find the optimal balance between efficient volatilization and minimal degradation.[1] For some thermally unstable alkaloids, temperatures as low as 250°C have been shown to significantly reduce degradation.[2]
Prolonged Residence Time in the Hot Injector The longer the analyte spends in the heated inlet, the more likely it is to degrade. Employing a fast autosampler injection and optimizing the carrier gas flow rate can help minimize this time.
Active Sites in the GC System Active sites in the injector liner, column, or even contaminants in the carrier gas can catalyze the degradation of sensitive analytes. Using deactivated liners and high-quality, inert GC columns is crucial. Regular maintenance, including cleaning the injector port and replacing septa and liners, is recommended.
Inappropriate Injection Technique For thermally sensitive compounds, conventional hot split/splitless injection may not be suitable. Consider using "cold" injection techniques.

Experimental Protocol: Optimizing Injection Port Temperature

  • Standard Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate) at a known concentration.

  • Initial GC Conditions:

    • Column: Use a low-polarity, inert column (e.g., DB-1ms or HP-5ms).

    • Oven Program: Start with a relatively low initial temperature (e.g., 100 °C) and a moderate ramp rate (e.g., 10 °C/min) to a final temperature that allows for the elution of all components.

    • Carrier Gas: Use high-purity helium or hydrogen at an appropriate flow rate.

  • Temperature Evaluation:

    • Set the initial injection port temperature to 250 °C and inject the standard.

    • Sequentially decrease the injector temperature in 25 °C increments (e.g., 225 °C, 200 °C) for subsequent injections of the same standard.

    • For each temperature, carefully analyze the peak shape, area, and the presence of any degradation products.

  • Data Analysis: Compare the chromatograms obtained at different injector temperatures. The optimal temperature will be the one that provides the best peak shape and highest response for this compound with the minimal appearance of degradation peaks.

Issue: Suspected thermal degradation of this compound to methylecgonine or methylecgonidine.

The high temperatures in the GC system can cause the truxilline structure to break down, leading to the formation of more stable degradation products.

Confirmation and Mitigation Strategies:

StrategyDescription
Mass Spectrometry (MS) Confirmation If using a GC-MS system, examine the mass spectra of any unexpected peaks that appear in the chromatogram when analyzing this compound. Compare these spectra to the known mass spectra of methylecgonine and methylecgonidine.
Lowering GC Temperatures As detailed in the previous section, systematically lower the injection port and oven temperatures to observe if the intensity of the suspected degradation peaks decreases while the this compound peak increases.
Derivatization Chemical derivatization can be employed to increase the thermal stability of this compound. While this adds a step to the sample preparation, it is a robust method for preventing degradation.[3]
Cold Injection Techniques Techniques like Cold On-Column (COC) or Programmed Temperature Vaporization (PTV) introduce the sample into the GC system at a low temperature, minimizing thermal stress on the analyte.

Workflow for Investigating Thermal Degradation ```dot graph { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Observe Poor Peak Shape or Unexpected Peaks"]; B [label="Hypothesize Thermal Degradation"]; C [label="Lower Injection Port Temperature"]; D [label="Analyze Chromatogram for Improvement"]; E [label="Use GC-MS to Identify Degradation Products"]; F [label="Consider Derivatization"]; G [label="Implement Cold Injection Technique"]; H [label="Achieve Reliable Analysis"];

A -> B; B -> C; C -> D; D -> H [label="Problem Solved"]; D -> E [label="Problem Persists"]; E -> F; E -> G; F -> H; G -> H; }

Caption: Impact of injection technique on analyte integrity.

Q3: Is derivatization a viable option for this compound analysis by GC?

A3: Yes, derivatization is a well-established method for analyzing truxillines by GC. A common procedure involves the reduction of the truxillines with a reagent like lithium aluminum hydride, followed by acylation with an agent such as heptafluorobutyric anhydride (HFBA). [4]This process creates more volatile and thermally stable derivatives that are amenable to GC analysis.

Experimental Protocol: Derivatization of Truxillines for GC Analysis (Based on literature for isomeric truxillines)

  • Reduction:

    • Dissolve the extracted and dried sample containing this compound in a suitable anhydrous solvent (e.g., diethyl ether).

    • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH4), to the solution. This step should be performed under an inert atmosphere (e.g., nitrogen or argon) and with appropriate safety precautions.

    • Allow the reaction to proceed for a specified time to ensure complete reduction.

  • Quenching and Extraction:

    • Carefully quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.

    • Extract the reduced products into an organic solvent.

    • Dry the organic extract over a drying agent like anhydrous sodium sulfate.

  • Acylation:

    • Evaporate the solvent from the dried extract.

    • Add a solution of heptafluorobutyric anhydride (HFBA) in a suitable solvent (e.g., ethyl acetate).

    • Heat the mixture at a moderate temperature (e.g., 60-70 °C) for a specified time to complete the acylation.

  • Sample Cleanup:

    • After cooling, remove the excess derivatizing reagent under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for GC injection.

Q4: Are there alternative analytical techniques to GC for the analysis of this compound that avoid thermal degradation?

A4: Yes, several non-GC methods are well-suited for the analysis of thermally labile compounds like this compound.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a robust and widely available technique that separates compounds in the liquid phase at ambient or slightly elevated temperatures, thus avoiding thermal degradation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method that couples the separation power of HPLC with the identification capabilities of mass spectrometry. It is an excellent choice for the analysis of truxillines in complex matrices.

Experimental Protocol: HPLC-UV Method for this compound Analysis

  • Instrumentation:

    • HPLC system with a UV detector.

    • A C18 reversed-phase column is commonly used.

  • Mobile Phase:

    • A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • The separation can be performed using either an isocratic or gradient elution.

  • Detection:

    • The UV detector wavelength should be set to a value where this compound exhibits strong absorbance, typically around 230-280 nm, depending on the specific chromophores in the molecule.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm filter before injection to protect the column.

Comparison of Analytical Techniques

TechniqueAdvantagesDisadvantages
GC-FID/MS (Direct) High resolution, established libraries for MS.Prone to thermal degradation of labile analytes.
GC-FID/MS (with Derivatization) Overcomes thermal degradation, improves peak shape.Adds extra steps to sample preparation, potential for incomplete reactions.
HPLC-UV Avoids thermal degradation, robust and widely available.Lower sensitivity compared to MS, potential for co-eluting interferences.
LC-MS/MS High sensitivity and selectivity, avoids thermal degradation, provides structural information.Higher instrument cost and complexity.

Decision Pathway for Method Selection

Start Need to Analyze this compound Thermal_Stability Is Thermal Stability a Concern? Start->Thermal_Stability GC_Available GC Available? Thermal_Stability->GC_Available No HPLC_Available HPLC/LC-MS Available? Thermal_Stability->HPLC_Available Yes High_Sensitivity Is High Sensitivity Required? HPLC_UV HPLC-UV High_Sensitivity->HPLC_UV No LC_MSMS LC-MS/MS High_Sensitivity->LC_MSMS Yes Direct_GC Direct GC with Cold Injection GC_Available->Direct_GC Yes, with optimization Deriv_GC GC with Derivatization GC_Available->Deriv_GC Yes HPLC_Available->High_Sensitivity Yes

Caption: A decision-making workflow for selecting an appropriate analytical method.

References

Technical Support Center: Improving Resolution of Truxilline Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the chromatographic separation of truxilline isomers.

Frequently Asked Questions (FAQs)

Q1: What are truxilline isomers, and why is their separation challenging?

A1: Truxillines are a group of tropane alkaloids found in coca leaves, formed through the photochemical dimerization of cinnamoylcocaine.[1] There are at least 15 distinct truxilline isomers, which can be categorized into two structurally isomeric groups: five truxillates and ten truxinates.[1] The primary challenge in their chromatographic separation lies in their structural similarity, as many are diastereomers of one another, leading to very close elution times.[1]

Q2: Which chromatographic techniques are most suitable for separating truxilline isomers?

A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been successfully employed for the separation of truxilline isomers.[2][3] Capillary GC, particularly with electron capture detection (ECD) or flame ionization detection (FID), has demonstrated the ability to resolve a significant number of isomers.[3][4] HPLC, especially with modern column technologies, also offers effective separation capabilities.[2]

Q3: Why is derivatization sometimes necessary for the GC analysis of truxillines?

A3: Truxilline isomers and their hydrolysis products are often too polar for direct analysis by standard GC methods.[3] Additionally, they can exhibit thermal instability at the high temperatures used in GC, potentially leading to degradation.[3] Derivatization, for instance, by acylation with heptafluorobutyric anhydride (HFBA) after reduction with lithium aluminum hydride, is performed to increase their volatility and thermal stability, thereby improving chromatographic performance and detection.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of truxilline isomers.

Issue 1: Poor Resolution or Co-elution of Isomers in HPLC

Symptoms:

  • Overlapping or poorly separated peaks for different truxilline isomers.

  • Inability to accurately quantify individual isomers.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition Optimize the mobile phase by adjusting the solvent strength, pH, and additives. For reverse-phase chromatography, modifying the organic solvent (e.g., acetonitrile, methanol) to water ratio can significantly impact selectivity.[5][6][7][8] Experiment with different buffer systems and pH values to alter the ionization state of the analytes and improve separation.[5][9]
Suboptimal Stationary Phase The choice of stationary phase is critical for isomer separation.[6][7] If a standard C18 column provides insufficient resolution, consider columns with different selectivities, such as phenyl-hexyl or cyano phases. For chiral isomers, a chiral stationary phase (CSP) may be necessary to achieve separation.[10][11][12][13]
Inadequate Column Temperature Temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[7][14] Systematically evaluate the effect of column temperature on resolution. In some cases, increasing the temperature can improve efficiency and peak shape.
Incorrect Flow Rate The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase. A lower flow rate generally increases interaction time and can improve the resolution of closely eluting peaks, although it will also increase the analysis time.[7]
Issue 2: Peak Tailing or Asymmetry in HPLC

Symptoms:

  • Chromatographic peaks exhibit a "tailing" effect, where the latter half of the peak is broader than the front half.

  • Poor peak shape, leading to inaccurate integration and quantification.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase Residual silanol groups on silica-based stationary phases can interact with the basic amine functional groups of truxillines, causing peak tailing. Use a base-deactivated column or add a competing base, such as triethylamine, to the mobile phase to block these active sites.[15]
Sample Overload Injecting too concentrated a sample can lead to peak distortion. Reduce the sample concentration or the injection volume.
Incompatible Injection Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.[16]
Column Contamination or Degradation Contaminants from the sample matrix can accumulate on the column, and the stationary phase can degrade over time. Implement a robust sample preparation procedure to remove interfering substances. Regularly flush the column with a strong solvent and, if necessary, replace it.
Issue 3: Irreproducible Retention Times in GC or HPLC

Symptoms:

  • The retention times of the truxilline isomers shift between injections or analytical runs.

  • Difficulty in peak identification based on retention time.

Possible Causes & Solutions:

CauseRecommended Solution
Fluctuations in Mobile Phase Composition (HPLC) Ensure the mobile phase is thoroughly mixed and degassed. For gradient elution, ensure the pump is functioning correctly and delivering a consistent solvent mixture.[16]
Temperature Variations Maintain a constant column temperature using a column oven for both HPLC and GC. Fluctuations in ambient temperature can affect retention times.[7]
Column Equilibration Issues Ensure the column is properly equilibrated with the mobile phase before starting the analytical run. This is particularly important for gradient elution in HPLC.
Leaks in the System Check all fittings and connections for leaks, which can cause pressure fluctuations and affect retention times.[16]

Experimental Protocols

Protocol 1: HPLC-UV Method for Truxilline Isomer Screening

This protocol provides a general starting point for the separation of truxilline isomers using reverse-phase HPLC with UV detection.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • Start with a composition that allows for good retention of the initial peaks (e.g., 10-20% B).

    • Gradually increase the percentage of Solvent B to elute the more retained isomers. A shallow gradient is often necessary for resolving closely related isomers.[17]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample containing truxilline isomers in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-FID Method for Quantitation of Truxilline Isomers

This protocol is based on a method for the rapid determination of ten truxilline isomers.[4]

1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for alkaloid analysis.

2. Derivatization Procedure:

  • The truxillines are first reduced using lithium aluminum hydride.

  • Following reduction, the resulting diols are acylated with heptafluorobutyric anhydride (HFBA).[4]

3. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program:

    • Initial Temperature: e.g., 150 °C.

    • Ramp: Increase the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature that allows for the elution of all derivatized isomers (e.g., 300 °C).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split or splitless, depending on the sample concentration.

4. Quantification:

  • An internal standard, such as 4',4''-dimethyl-α-truxillic acid dimethyl ester, can be used for accurate quantification.[4]

  • A calibration curve should be prepared using standards of the truxilline isomers of interest. The method has been shown to have a linear response from 0.001 to 1.00 mg/mL.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Containing Truxilline Isomers Dissolution Dissolution in Initial Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (230 nm) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: HPLC experimental workflow for truxilline isomer analysis.

troubleshooting_logic Start Poor Resolution of Truxilline Isomers Q1 Is the mobile phase optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the stationary phase appropriate? A1_Yes->Q2 Action1 Adjust Solvent Ratio, pH, and Additives A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the temperature optimized? A2_Yes->Q3 Action2 Try a Different Column (e.g., Phenyl-Hexyl, Chiral) A2_No->Action2 Action2->Q2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Resolution Improved A3_Yes->End Action3 Systematically Vary Column Temperature A3_No->Action3 Action3->Q3

Caption: Troubleshooting logic for improving isomer resolution.

References

Technical Support Center: Mass Spectrometric Analysis of µ-Truxilline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometric analysis of µ-Truxilline. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to overcome analytical challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of µ-Truxilline?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as µ-Truxilline, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2] When analyzing µ-Truxilline in complex matrices like plant extracts or biological fluids, components such as salts, sugars, lipids, and other alkaloids can interfere with the ionization process in the mass spectrometer's source.[3][4][5]

Q2: I am observing poor signal intensity and high variability in my µ-Truxilline quantification. What could be the cause?

A2: Poor signal intensity and high variability are classic symptoms of ion suppression. This occurs when matrix components co-elute with µ-Truxilline and compete for ionization, reducing the number of µ-Truxilline ions that reach the detector.[6][7] Another potential cause could be suboptimal sample preparation that fails to adequately remove interfering substances.[1][8]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for µ-Truxilline?

A3: The choice of sample preparation technique is critical for minimizing matrix effects. Here are some effective methods:

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte.[1] For µ-Truxilline, a mixed-mode cation exchange SPE cartridge can be particularly effective at retaining the alkaloid while washing away less polar and neutral matrix components.

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract µ-Truxilline based on its polarity and pKa.[8] An acidic aqueous phase can be used to protonate the basic nitrogen of µ-Truxilline, followed by basification and extraction into an organic solvent.

  • Protein Precipitation (for biological samples): If analyzing µ-Truxilline in plasma or serum, protein precipitation with acetonitrile or methanol is a common first step. However, this method is less selective and may require a subsequent clean-up step like SPE.[9]

Q4: How can I optimize my liquid chromatography method to reduce matrix effects?

A4: Chromatographic separation plays a key role in mitigating matrix effects by separating µ-Truxilline from interfering compounds.[1][10] Consider the following optimizations:

  • Gradient Elution: Employ a well-designed gradient elution to achieve better separation of µ-Truxilline from early-eluting and late-eluting matrix components.

  • Column Chemistry: Use a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl column) to alter the elution profile of interfering compounds relative to µ-Truxilline.

  • Divert Valve: Utilize a divert valve to direct the early part of the chromatogram, which often contains a high concentration of salts and polar matrix components, to waste instead of the mass spectrometer source.

Q5: What is the role of an internal standard in µ-Truxilline analysis?

A5: An internal standard (IS) is crucial for accurate quantification, especially when matrix effects are present.[1][11] An ideal IS for µ-Truxilline would be a stable isotope-labeled version (e.g., µ-Truxilline-d3). Since a stable isotope-labeled standard is often unavailable, a structurally similar compound that co-elutes and experiences similar ionization effects can be used. The ratio of the analyte signal to the IS signal is used for quantification, which helps to compensate for variations in signal intensity caused by matrix effects.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in the mass spectrometric analysis of µ-Truxilline.

Issue 1: Low and Inconsistent µ-Truxilline Signal Intensity
Possible Cause Troubleshooting Step Expected Outcome
Ion Suppression Perform a post-column infusion experiment. Infuse a standard solution of µ-Truxilline post-column while injecting a blank matrix extract.A dip in the baseline signal of µ-Truxilline at its retention time indicates ion suppression from co-eluting matrix components.
Inefficient Sample Cleanup Evaluate different sample preparation methods (e.g., SPE, LLE). Compare the signal-to-noise ratio and peak area of µ-Truxilline in samples prepared by each method.An improved signal-to-noise ratio and higher peak area will indicate a more effective sample preparation technique.
Suboptimal Chromatographic Separation Modify the LC gradient to increase the separation between µ-Truxilline and the ion suppression zone identified in the post-column infusion experiment.The µ-Truxilline peak will move to a region with less ion suppression, resulting in a stronger and more consistent signal.
Issue 2: Poor Reproducibility of µ-Truxilline Quantification
Possible Cause Troubleshooting Step Expected Outcome
Variable Matrix Effects Implement the use of a suitable internal standard (IS). A stable isotope-labeled IS is ideal, but a structural analog can also be effective.The ratio of the µ-Truxilline peak area to the IS peak area should be more consistent across different samples, improving reproducibility.
Sample Preparation Inconsistency Ensure consistent execution of the sample preparation protocol. Use automated or semi-automated systems if available.Reduced variability in the analytical results between replicate preparations of the same sample.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover of µ-Truxilline.No significant peak should be observed at the retention time of µ-Truxilline in the blank injection. If carryover is present, optimize the needle wash method.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment designed to evaluate the impact of different sample preparation methods on the recovery and matrix effect for µ-Truxilline in a plant extract matrix.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (PPT)95 ± 5-60 ± 8
Liquid-Liquid Extraction (LLE)85 ± 7-25 ± 6
Solid-Phase Extraction (SPE)92 ± 4-10 ± 3
  • Analyte Recovery (%): (Peak area in spiked matrix extract / Peak area in pure solvent) x 100

  • Matrix Effect (%): ((Peak area in post-extraction spiked matrix extract / Peak area in pure solvent) - 1) x 100. A negative value indicates ion suppression.

As shown in the table, while protein precipitation gives high recovery, it results in significant ion suppression. SPE provides good recovery with minimal ion suppression, making it the most suitable method for this hypothetical analysis.

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load 500 µL of the pre-treated sample (e.g., plant extract diluted 1:1 with 2% formic acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences.

  • Elution: Elute µ-Truxilline with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plant Extract Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Eluate Eluate Evaporation & Reconstitution SPE->Eluate Elution LC Liquid Chromatography Separation Eluate->LC MS Mass Spectrometry Detection LC->MS Ionization Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for µ-Truxilline analysis.

Troubleshooting_Matrix_Effects Start Poor Signal / Reproducibility CheckSuppression Perform Post-Column Infusion Start->CheckSuppression SuppressionPresent Ion Suppression Detected CheckSuppression->SuppressionPresent Yes NoSuppression No Significant Suppression CheckSuppression->NoSuppression No OptimizeSamplePrep Optimize Sample Preparation (SPE/LLE) SuppressionPresent->OptimizeSamplePrep OptimizeLC Optimize LC Method (Gradient/Column) SuppressionPresent->OptimizeLC UseIS Implement Internal Standard SuppressionPresent->UseIS CheckInstrument Investigate Instrument Performance NoSuppression->CheckInstrument

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Coca Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of coca alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of coca alkaloids?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, having a "tail" that extends from the peak apex towards the baseline.[1] In an ideal chromatogram, peaks are symmetrical and Gaussian in shape. Peak tailing is problematic because it can lead to:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.

  • Inaccurate Integration: The asymmetrical shape can lead to errors in peak area calculation, affecting the accuracy of quantitative results.[1]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).

Coca alkaloids, being basic compounds, are particularly prone to peak tailing due to their chemical nature and interactions within the HPLC system.[2]

Q2: What are the primary causes of peak tailing for basic compounds like coca alkaloids?

A2: The most common cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[2] Specifically, this involves:

  • Silanol Interactions: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above 3, these silanol groups can become ionized (SiO-) and interact electrostatically with protonated basic analytes, such as coca alkaloids. This secondary retention mechanism leads to peak tailing.[2][3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the coca alkaloid, both the ionized and non-ionized forms of the analyte will be present, leading to peak broadening and tailing.[3][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion, including tailing.[1]

  • Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, leading to poor peak shape.

  • Extra-column Effects: Dead volume in the HPLC system, such as from overly long or wide tubing, can cause peak broadening and tailing.[3]

Q3: What is an acceptable peak tailing factor?

A3: The peak shape is often quantified by the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak. According to the United States Pharmacopeia (USP), a tailing factor of less than 2.0 is generally considered acceptable for system suitability. However, for optimal accuracy and resolution, a tailing factor as close to 1.0 as possible is desired.[1]

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and resolving peak tailing issues with coca alkaloids.

Guide 1: Initial System and Method Check

If you are experiencing peak tailing, start with these fundamental checks.

Step 1: Verify System Suitability Parameters Review your current and historical system suitability data. A sudden increase in peak tailing for your standards can indicate a problem with the column or mobile phase.

Step 2: Check for Column Overload To determine if column overload is the cause, dilute your sample by a factor of 10 and inject it again. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

Step 3: Inspect the Column and Guard Column If you are using a guard column, replace it and see if the peak shape improves. If the problem persists, the analytical column itself may be contaminated or have a void. Try flushing the column with a strong solvent or, if the manufacturer allows, reverse the column and flush it to waste. If these steps do not resolve the issue, the column may need to be replaced.[5]

Logical Workflow for Initial Troubleshooting

Start Peak Tailing Observed Check_SS Review System Suitability Data Start->Check_SS Dilute_Sample Dilute Sample 10x and Re-inject Check_SS->Dilute_Sample Peak_Shape_Improved Peak Shape Improves? Dilute_Sample->Peak_Shape_Improved Overload Column Overload Confirmed. Reduce Sample Concentration. Peak_Shape_Improved->Overload Yes Check_Guard_Column Replace Guard Column Peak_Shape_Improved->Check_Guard_Column No Proceed_To_Method_Opt Proceed to Method Optimization Peak_Shape_Improved2 Peak Shape Improves? Check_Guard_Column->Peak_Shape_Improved2 Guard_Column_Issue Guard Column was the Issue. Continue Analysis. Peak_Shape_Improved2->Guard_Column_Issue Yes Flush_Column Flush or Reverse-Flush Analytical Column Peak_Shape_Improved2->Flush_Column No Column_Issue Column Contamination or Void. If flushing fails, replace column. Flush_Column->Column_Issue Column_Issue->Proceed_To_Method_Opt

Caption: Initial troubleshooting workflow for peak tailing.
Guide 2: Method Optimization for Improved Peak Shape

If the initial checks do not resolve the peak tailing, method optimization is necessary.

Step 1: Adjust Mobile Phase pH For basic compounds like coca alkaloids, lowering the mobile phase pH is a common strategy to improve peak shape. At a low pH (typically between 2.5 and 3.5), the residual silanol groups on the silica-based column are protonated and thus less likely to interact with the protonated basic analyte.[5]

Step 2: Optimize Buffer Concentration An inadequate buffer concentration may not be sufficient to control the pH at the column inlet, especially when the sample is dissolved in a different solvent. Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can improve peak shape.[1]

Step 3: Use Mobile Phase Additives Adding a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites on the stationary phase, thereby reducing their interaction with the coca alkaloids and improving peak symmetry.[2][6] A typical concentration for TEA is around 0.1-1%.[1]

Step 4: Select an Appropriate Column If peak tailing persists, consider using a column specifically designed for the analysis of basic compounds. These include:

  • End-capped columns: These columns have had most of the residual silanol groups chemically deactivated.[5]

  • Columns with a different stationary phase: Modern columns with novel bonding chemistries are designed to shield the silica surface and reduce silanol interactions.

Chemical Interactions and Solutions

cluster_problem Problem: Silanol Interaction cluster_solution1 Solution 1: Low pH cluster_solution2 Solution 2: Amine Additive Analyte Coca Alkaloid (Basic) R₃NH⁺ Silanol Ionized Silanol Group Si-O⁻ Analyte->Silanol Secondary Interaction (Causes Tailing) Protonated_Silanol Protonated Silanol Group Si-OH Analyte_Low_pH Coca Alkaloid (Basic) R₃NH⁺ Analyte_Low_pH->Protonated_Silanol Reduced Interaction (Improved Peak Shape) TEA Triethylamine (TEA) (C₂H₅)₃N TEA->Silanol Blocks Active Site Silanol_Blocked Blocked Silanol Group Si-O⁻---H-N⁺(C₂H₅)₃ Analyte_Additive Coca Alkaloid (Basic) R₃NH⁺ Analyte_Additive->Silanol_Blocked No Interaction (Symmetrical Peak)

Caption: Chemical interactions causing peak tailing and solutions.

Quantitative Data on Peak Shape Improvement

The following tables provide illustrative data on how mobile phase parameters can affect the peak shape of basic compounds. While specific data for coca alkaloids may vary, these examples demonstrate the general trends.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry Factor (As) for a Representative Basic Compound (Methamphetamine) [5]

Mobile Phase pHPeak Asymmetry Factor (As)
7.02.35
3.01.33

Asymmetry factor calculated at 10% of the peak height.

Table 2: Illustrative Effect of Triethylamine (TEA) Concentration on Peak Tailing Factor (Tf) for a Basic Analyte

TEA Concentration in Mobile PhasePeak Tailing Factor (Tf)
0% (v/v)2.1
0.1% (v/v)1.5
0.5% (v/v)1.2

This table provides a hypothetical but realistic representation of the effect of TEA on peak tailing.

Experimental Protocols

Below are detailed methodologies for the HPLC analysis of coca alkaloids, which can be adapted as a starting point for method development and troubleshooting.

Protocol 1: HPLC-MS/MS Method for the Analysis of Coca Alkaloids in Oral Fluid[8][9][10]

This method is suitable for the simultaneous analysis of cocaine and its metabolites, as well as other coca alkaloids.

  • Instrumentation:

    • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • Column:

    • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • Mobile Phase A: 20 mM ammonium formate in deionized water, pH 4.2

    • Mobile Phase B: Acetonitrile/Methanol (4:1, v/v)

  • Gradient Program:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.3 95 5
    1.0 0.3 60 40
    5.0 0.3 10 90
    6.0 0.3 10 90
    6.1 0.5 95 5

    | 8.0 | 0.5 | 95 | 5 |

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode

  • Sample Preparation (Oral Fluid):

    • Collect oral fluid samples.

    • Centrifuge the samples.

    • To the supernatant, add acidified acetonitrile to precipitate proteins.

    • Vortex and centrifuge.

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

Protocol 2: HPLC-UV Method for the Determination of Cocaine and its Adulterants[11]

This method is suitable for the quantification of cocaine in seized samples.

  • Instrumentation:

    • HPLC system with a UV detector

  • Column:

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase:

    • Mobile Phase A: Ammonium formate buffer (pH 3.1)

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 10
    10 90

    | 15 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 274 nm

  • Sample Preparation (Seized Powder):

    • Accurately weigh a portion of the homogenized powder.

    • Dissolve in a suitable solvent (e.g., mobile phase).

    • Filter the solution before injection.

By following these troubleshooting guides, utilizing the provided quantitative data as a reference, and implementing the detailed experimental protocols, researchers can effectively address and mitigate peak tailing issues in the HPLC analysis of coca alkaloids, leading to more accurate and reliable results.

References

Technical Support Center: Optimization of Derivatization Reactions for Truxillines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the derivatization of truxillines for gas chromatography-mass spectrometry (GC-MS) analysis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the derivatization of truxillines and their hydrolysis products (truxinic and truxillic acids).

Problem / Observation Potential Cause Suggested Solution
Low or No Derivatization Product Detected 1. Presence of Moisture: Silylating reagents are highly sensitive to moisture, which can consume the reagent and prevent reaction with the analyte.[1][2] 2. Incomplete Reaction: Reaction time or temperature may be insufficient for the complete derivatization of all active sites (carboxylic acids, hydroxyls).[3] 3. Reagent Degradation: Improper storage of derivatization reagents can lead to their degradation.1. Ensure all glassware is thoroughly dried. Evaporate the sample to complete dryness before adding the reagent. Use an anhydrous solvent if required.[2] 2. Increase the reaction time and/or temperature. Optimization is often necessary; for example, heating at 60-75°C for 30-60 minutes is a common starting point for silylation.[3][4] 3. Store reagents in a desiccator in tightly sealed vials. Use fresh reagents if degradation is suspected.
Multiple or Tailing Peaks for a Single Analyte 1. Incomplete Derivatization: Partial derivatization can lead to the presence of both the derivatized and underivatized analyte, or molecules with an incomplete number of derivatized functional groups.[5] 2. Steric Hindrance: Some functional groups may be sterically hindered, making them difficult to derivatize. 3. Adsorption in GC System: Polar underivatized analytes can interact with active sites in the GC inlet or column, causing peak tailing.[2]1. Increase the molar excess of the derivatizing reagent (a 2:1 to 10:1 molar ratio of reagent to active hydrogen is often recommended).[1][4] Optimize reaction time and temperature. 2. Use a more powerful derivatization reagent or add a catalyst. For silylation, adding 1-10% TMCS to BSTFA or MSTFA can increase reactivity.[1][6] 3. Ensure the GC inlet liner is clean and deactivated (silanized). If peak tailing persists, consider replacing the liner and trimming the first few centimeters of the GC column.[7]
Presence of Extraneous Peaks in Chromatogram 1. Reagent By-products: The derivatization reaction itself produces by-products.[8] 2. Contaminants: Solvents or the sample itself may contain contaminants with active hydrogens that also get derivatized. 3. Septum Bleed: Pieces of the vial's septum can be introduced into the inlet during injection, leading to extraneous peaks.1. Choose a reagent with volatile by-products that do not interfere with the analytes of interest. For example, MSTFA by-products are more volatile than those of BSTFA.[8] Prepare a reagent blank to identify these peaks.[1] 2. Use high-purity, anhydrous solvents.[2] 3. Use high-quality septa and change them regularly.
Poor Reproducibility 1. Inconsistent Reaction Conditions: Small variations in temperature, time, or reagent volumes can lead to variability in derivatization efficiency.[5] 2. Variability in Sample Dryness: Inconsistent removal of moisture between samples will affect the reaction. 3. Manual vs. Automated Derivatization: Manual, batch-wise derivatization can introduce variability due to different waiting times before analysis.[5]1. Use a heating block or oven with precise temperature control. Use calibrated pipettes for accurate volume measurements. 2. Employ a consistent method for drying samples, such as using a gentle stream of nitrogen gas. 3. If available, use an autosampler with automated derivatization capabilities to ensure identical reaction times for all samples.[5]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of truxillines?

A1: Truxillines and their hydrolysis products, truxinic and truxillic acids, are polar and have low volatility. Direct analysis by gas chromatography (GC) is challenging because these compounds may not vaporize properly in the hot GC inlet and can exhibit poor chromatographic peak shape.[9] Derivatization replaces active hydrogen atoms on polar functional groups (like -COOH and -OH) with non-polar groups, which increases the molecule's volatility and thermal stability, making it suitable for GC analysis.[2][3]

Q2: What are the most common derivatization methods for truxillines?

A2: Two primary approaches are reported in the literature:

  • Acylation: This method often involves a reduction step with a reagent like lithium aluminum hydride, followed by acylation with an agent such as heptafluorobutyric anhydride (HFBA).[10][11]

  • Silylation: This is a very common method for derivatizing the carboxylic acid and hydroxyl groups found on the hydrolysis products of truxillines. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often with a trimethylchlorosilane (TMCS) catalyst.[1][4][8]

Q3: How do I choose between BSTFA and MSTFA for silylation?

A3: Both are powerful silylating agents. MSTFA is often preferred because its by-products are more volatile than those of BSTFA, which can lead to a cleaner chromatogram with less interference.[8] Additionally, MSTFA reactions do not produce corrosive by-products that could damage the GC column.[8]

Q4: What are typical reaction conditions for silylation?

A4: While optimization is crucial for each specific application, a general starting point for silylation with BSTFA or MSTFA is to heat the sample with a 10x molar excess of the reagent at 60°C for 60 minutes.[4] The reaction can be performed in a sealed vial with or without an anhydrous solvent like acetonitrile or pyridine.[4][12]

Q5: My silylation reaction failed, even with fresh reagent. What should I check?

A5: First, ensure your sample is completely free of water, as this is the most common cause of failure.[2] Second, check your reaction temperature and time; some sterically hindered groups may require more energy (higher temperature) or longer reaction times to derivatize completely.[3] Third, consider the solvent. While some reactions can be done neat (without solvent), using a solvent like pyridine can act as a catalyst and improve results.[5] Finally, ensure your GC system is not contributing to the problem; active sites in a dirty inlet liner can degrade derivatives.[7]

Q6: Can I analyze truxilline derivatives on any GC column?

A6: It is recommended to use low- to mid-polarity columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent). Avoid columns with active functional groups, like polyethylene glycol ("WAX") phases, as they can react with the silylating reagents or the derivatives themselves.[7]

Experimental Protocols

Protocol 1: General Silylation for Truxilline Hydrolysis Products (for GC-MS Analysis)

This protocol is a general guideline for the derivatization of truxinic and truxillic acids using BSTFA with a TMCS catalyst.

Materials:

  • Dried sample extract containing truxilline hydrolysis products

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous acetonitrile or pyridine (optional)

  • 2 mL autosampler vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Place 1-10 mg of the dried sample extract into a 2 mL reaction vial.[1] If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen before proceeding.

  • Add an excess of the silylating reagent. A general guideline is to use at least a 2:1 molar ratio of BSTFA to the estimated number of active hydrogen sites on the analytes.[1] For a typical sample, adding 100 µL of BSTFA + 1% TMCS is a good starting point.

  • (Optional) If the sample does not readily dissolve in the reagent, add 50-100 µL of an anhydrous solvent like acetonitrile or pyridine.

  • Cap the vial tightly and vortex for 10-20 seconds.

  • Heat the vial at 70°C for 45 minutes in a heating block or oven.[3]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS. Analyze promptly, as TMS derivatives can be susceptible to hydrolysis over time.[6]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of truxillines, from sample preparation to data acquisition.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Illicit Cocaine Sample extract Alkaloid Extraction sample->extract hydrolysis Alkaline Hydrolysis (optional) to yield Truxillic/Truxinic Acids extract->hydrolysis dry Evaporation to Dryness hydrolysis->dry add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) dry->add_reagent react Heat Reaction Vial (e.g., 70°C for 45 min) add_reagent->react cool Cool to Room Temp react->cool inject GC-MS Injection cool->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection data Data Analysis detection->data

Caption: Workflow for Truxilline Derivatization and GC-MS Analysis.

References

Stability of μ-Truxilline in solution and during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of μ-truxilline in solution and during storage. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited in publicly available literature. Therefore, the following information is based on the general chemical properties of truxilline isomers, related tropane alkaloids, and established principles of drug stability testing. It is crucial to perform compound-specific stability studies for any experimental or developmental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the chemical structure of this compound, a cyclobutane diester tropane alkaloid, the primary factors affecting its stability are expected to be:

  • pH: The ester linkages are susceptible to hydrolysis, which is typically catalyzed by acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and potential thermal decomposition of the tropane and cyclobutane moieties.

  • Light: As truxillines are formed via photochemical [2+2] cycloaddition of cinnamoylcocaines, they may be sensitive to UV or other high-energy light, which could potentially lead to cycloreversion or other photolytic degradation pathways.

  • Oxidizing Agents: While not extensively documented for truxillines, oxidizing agents could potentially react with the tertiary amine of the tropane ring or other parts of the molecule.

Q2: What is the expected pH stability profile of this compound?

A2: While specific data for this compound is unavailable, tropane alkaloids with ester functionalities are generally most stable in mildly acidic to neutral pH ranges (approximately pH 4-6). Under strongly acidic or alkaline conditions, the rate of hydrolysis of the ester bonds is expected to increase significantly, leading to the formation of truxillic acid derivatives and the ecgonine-related portion of the molecule.

Q3: How should stock solutions of this compound be prepared and stored?

A3: For maximum stability, it is recommended to prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous DMSO or ethanol. If aqueous buffers are necessary for experimental assays, fresh solutions should be prepared from the non-aqueous stock immediately before use. For short-term storage of aqueous solutions, a buffer with a pH in the range of 4-6 is advisable.

Q4: What are the recommended long-term storage conditions for this compound?

A4: For long-term storage, this compound should be stored as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. For solutions, storage at -80°C in an appropriate solvent (e.g., DMSO) is recommended to minimize degradation.

Q5: What are the likely degradation products of this compound?

A5: The potential degradation products of this compound include:

  • Hydrolytic Products: Cleavage of one or both ester linkages would yield the corresponding truxillic acid mono- or di-acid and the ecgonine methyl ester or ecgonidine derivatives.

  • Thermal Degradants: At elevated temperatures, tropane alkaloids are known to eliminate benzoic acid (in the case of cocaine) to form methylecgonidine.[1] A similar elimination of the truxillic acid moiety might occur, or rearrangement of the tropane ring could take place.

  • Photodegradation Products: Exposure to UV light could potentially lead to the cleavage of the cyclobutane ring, reverting to cinnamoyl-ecgonine derivatives.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of potency or inconsistent results in biological assays. Degradation of this compound in the assay buffer.Prepare fresh dilutions of this compound from a frozen, non-aqueous stock solution for each experiment. Assess the stability of this compound in your specific assay buffer over the time course of the experiment. Consider using a more stable buffer in the pH 4-6 range if possible.
Appearance of new peaks in HPLC or LC-MS analysis of a stored solution. Chemical degradation (e.g., hydrolysis, oxidation).Analyze the new peaks by mass spectrometry to identify potential degradation products. Store solutions at a lower temperature (-80°C) and protect from light. If using aqueous solutions, prepare them fresh.
Precipitation of the compound from an aqueous solution. Poor solubility or degradation to a less soluble product.Confirm the solubility of this compound in your chosen buffer system. If precipitation occurs upon storage, it may be due to degradation. Prepare fresh solutions. The use of co-solvents may be necessary for some aqueous applications.
Discoloration of a solid sample or solution upon storage. Photodegradation or oxidative degradation.Store solid samples and solutions protected from light (e.g., in amber vials). For solutions, consider purging with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.

Data Summary

Disclaimer: The following tables present hypothetical data based on the expected stability profile of a tropane alkaloid diester like this compound. This data is for illustrative purposes only and should not be considered as experimentally verified results.

Table 1: Hypothetical pH-Dependent Hydrolysis of this compound in Aqueous Solution at 25°C.

pHHalf-life (t1/2) (hours)Primary Degradation Pathway
2.048Acid-catalyzed hydrolysis
4.0500Minimal hydrolysis
6.0720Minimal hydrolysis
8.0120Base-catalyzed hydrolysis
10.012Rapid base-catalyzed hydrolysis

Table 2: Hypothetical Thermal Degradation of this compound in Solution (pH 6.0) over 24 hours.

Temperature (°C)% Remaining this compound
4>99
2598
4090
6075

Experimental Protocols

Protocol 1: General Procedure for a Forced Hydrolysis Study of this compound

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For the acidic and basic samples, neutralize the aliquots with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water containing 0.1% formic acid) with UV or MS detection.

  • Data Evaluation: Calculate the percentage of this compound remaining and identify the major degradation products.

Protocol 2: General Procedure for a Photostability Study of this compound

  • Sample Preparation: Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., methanol:water 1:1). Also, place a sample of solid this compound in a clear container.

  • Control Samples: Prepare identical samples but wrap them in aluminum foil to protect them from light.

  • Light Exposure: Place the exposed samples in a photostability chamber that provides standardized UV and visible light exposure (as per ICH Q1B guidelines).

  • Time Points: At appropriate time intervals, withdraw samples of the solution and take a portion of the solid material.

  • Analysis: Analyze the solution and dissolved solid samples using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the exposed and control samples to assess the extent of degradation and the formation of photodegradants.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Evaluation stock This compound Stock (e.g., in DMSO) acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid Dilute base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) stock->base Dilute thermal Thermal Stress (e.g., 80°C in solution) stock->thermal Dilute photo Photolytic Stress (UV/Vis light) stock->photo Dilute hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze at time points base->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points eval Assess Degradation Identify Products hplc->eval Chromatographic Data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Degradation cluster_photo Photodegradation mu_truxilline This compound truxillic_acid Truxillic Acid Derivative mu_truxilline->truxillic_acid Ester Cleavage ecgonine_deriv Ecgonine Methyl Ester/ Ecgonidine mu_truxilline->ecgonine_deriv Ester Cleavage thermal_products Methylecgonidine-like compounds mu_truxilline->thermal_products Heat cinnamoyl_deriv Cinnamoyl-ecgonine Derivatives mu_truxilline->cinnamoyl_deriv UV Light

Caption: Potential degradation pathways of this compound.

References

Troubleshooting low recovery of truxillines during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Truxilline Analysis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low recovery of truxillines during sample preparation.

Frequently Asked Questions (FAQs)

Q1: My truxilline recovery is unexpectedly low. What are the most common causes?

Low recovery of truxillines is a frequent issue stemming from their unique chemical properties and the complexity of biological matrices. The primary causes can be grouped into four main areas:

  • Suboptimal Extraction Parameters: Incorrect solvent choice, improper pH of the sample, or inefficient extraction techniques (e.g., Solid-Phase Extraction) can lead to poor isolation of truxillines from the matrix.[1]

  • Analyte Degradation: Truxillines can be sensitive to high temperatures and extreme pH levels, potentially degrading during sample processing steps like solvent evaporation or analysis by Gas Chromatography (GC).[2][3][4]

  • Matrix Effects: Co-extracted endogenous compounds from the sample matrix (e.g., plasma, urine, plant material) can interfere with the ionization of truxillines in the mass spectrometer source, leading to signal suppression or enhancement and inaccurate quantification.[5][6][7]

  • Adsorption and Sample Loss: Truxillines can adsorb to the surfaces of labware (glassware, plastic tubes) or filter membranes, resulting in significant analyte loss before analysis.[1][8]

Q2: How does pH critically affect truxilline stability and extraction efficiency?

As basic alkaloids, the ionization state of truxillines is highly dependent on pH. This is a critical factor to control throughout sample preparation for two main reasons:

  • Extraction Efficiency: To efficiently extract truxillines into an organic solvent using liquid-liquid extraction (LLE) or retain them on a reversed-phase SPE sorbent, they should be in their neutral, non-ionized form. This is typically achieved by adjusting the sample pH to be approximately 2 units above their pKa (i.e., alkaline conditions).[9][10] Conversely, for retention on a cation exchange SPE sorbent, the truxillines must be in their positively charged (ionized) form, requiring an acidic pH.[1]

  • Analyte Stability: Extreme pH levels can cause the degradation of truxillines and other alkaloids through hydrolysis.[4] Therefore, it's crucial to find a pH that maximizes extraction efficiency without compromising the chemical stability of the analytes. Adjusting the pH with a suitable buffer system is recommended.[1]

Q3: I'm using Solid-Phase Extraction (SPE), but my recovery is poor. What are the best practices to improve it?

Solid-Phase Extraction (SPE) is a powerful technique for cleaning up and concentrating coca alkaloids, but low recovery is common if the method is not optimized.[5][11] Key factors to investigate include:

  • Sorbent Selection: Ensure the sorbent chemistry matches the properties of truxillines. For these relatively polar alkaloids, a polymeric reversed-phase sorbent (e.g., Oasis HLB) is often effective.[11]

  • pH Control: As mentioned in Q2, the pH of the sample loaded onto the cartridge must be optimized to ensure the desired interaction (retention) with the sorbent. For reversed-phase SPE, an alkaline pH (e.g., pH 9.2) is often used to keep the alkaloids in their neutral form for better retention.[11]

  • Flow Rate: A slow and consistent flow rate (e.g., 1-2 mL/min) during sample loading is crucial.[12] If the flow rate is too fast, the analytes may not have sufficient time to interact with the sorbent, leading to breakthrough and low recovery.[13]

  • Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the truxillines. A common mistake is using a wash solvent with too high a percentage of organic solvent.[13]

  • Elution Step: The elution solvent must be strong enough to fully desorb the truxillines from the sorbent. It may be necessary to increase the solvent strength, use a different solvent, or increase the elution volume. Adding a "soak" step, where the elution solvent sits in the sorbent bed for a few minutes, can also improve recovery.[12][13]

  • Drying Step: An excessive drying step, especially under high vacuum or nitrogen flow, can lead to the loss of more volatile analytes.[12]

Q4: Could matrix effects be the cause of my low recovery in LC-MS analysis? How can I identify and mitigate them?

Yes, matrix effects are a major concern in LC-MS analysis and can manifest as low recovery by suppressing the analyte's signal.[6] These effects occur when co-eluting compounds from the sample matrix interfere with the ionization process.[14]

  • Identification: A common method to assess matrix effects is the post-extraction spike comparison. The response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat (clean) solvent at the same concentration. A lower response in the matrix extract indicates ion suppression.[15]

  • Mitigation Strategies:

    • Improve Sample Cleanup: Use a more rigorous or selective SPE procedure to remove interfering matrix components.[5]

    • Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the truxillines from the co-eluting interferences.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the limit of detection.[15]

    • Use an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard for each analyte. An SIL internal standard co-elutes and experiences the same matrix effects as the analyte, allowing for accurate correction and reliable quantification.[7]

Q5: Are my truxillines degrading during sample preparation?

Analyte degradation is a plausible cause of low recovery, especially if your protocol involves high temperatures.

  • Thermal Degradation: Truxillines and related alkaloids can be susceptible to thermal degradation.[2] This is particularly relevant if using Gas Chromatography (GC), where high injector temperatures are common.[3] It can also be a problem during solvent evaporation steps if the temperature is set too high. Studies on other alkaloids show degradation can occur at baking temperatures (e.g., 180°C), and even heating at 100°C can affect some small molecules.[4][16]

  • Minimization Strategies:

    • Keep evaporation temperatures as low as possible (e.g., ≤ 40°C) and use a gentle stream of nitrogen.[11]

    • If using GC, consider derivatization to increase thermal stability or use a lower injection port temperature.[3]

    • Avoid prolonged exposure to harsh pH conditions (very high or very low).

Quantitative Data & Troubleshooting Summaries

Table 1: General Troubleshooting Guide for Low Truxilline Recovery

ProblemPotential CauseRecommended Solution
Low Recovery After SPE Inappropriate sorbent, pH, flow rate, or solvent choice.[1][13]Systematically optimize each SPE step (sorbent, pH, load/wash/elute conditions, flow rate).
Poor Reproducibility Variable matrix effects, inconsistent manual procedures.[1]Improve sample cleanup, use a stable isotope-labeled internal standard, consider automation.[7][12]
Analyte Signal Decreases Over Time Analyte degradation in processed samples.Analyze samples immediately after preparation or investigate storage stability at different temperatures.
No Analyte Peak Detected Complete loss during extraction or severe ion suppression.[8]Review entire workflow, check for calculation errors, and perform matrix effect experiments.[15]
Recovery Varies Between Samples Inconsistent matrix effects across different sample lots.Use an internal standard for every sample; evaluate matrix effects on multiple blank lots.

Table 2: pH Adjustment for Optimizing Truxilline SPE

SPE Sorbent TypeGoalDesired Truxilline StateRecommended Sample pH Adjustment
Reversed-Phase (e.g., C18, HLB) Maximize retentionNeutral (non-ionized)Adjust pH to > 9 (alkaline)[9][11]
Cation Exchange (e.g., SCX) Maximize retentionCharged (ionized, positive)Adjust pH to < 5 (acidic)
Anion Exchange (e.g., SAX) Not applicable for basic alkaloidsN/AN/A

Experimental Protocols

Protocol: General Solid-Phase Extraction (SPE) for Truxillines from Biological Fluid (e.g., Oral Fluid)

This protocol is a generalized procedure based on established methods for coca alkaloid extraction and should be optimized for your specific application.[11][17]

  • Sample Pre-treatment:

    • Centrifuge the biological sample (e.g., 1 mL of oral fluid) to pellet any particulates.

    • To the supernatant, add an appropriate internal standard solution.

    • Adjust the sample pH by adding a buffer. For reversed-phase SPE, add a borate buffer to achieve a final pH of ~9.2.[11]

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., polymeric reversed-phase, 60 mg).[11]

    • Condition the cartridge by passing 2 mL of methanol through the sorbent.

    • Equilibrate the cartridge by passing 2 mL of deionized water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of a weak solvent to remove interferences. A common wash solution is 5% (v/v) methanol in deionized water.[11]

    • After washing, dry the cartridge thoroughly under vacuum or with nitrogen gas for 10-20 minutes to remove all residual water.[11]

  • Elution:

    • Elute the truxillines from the cartridge using an appropriate organic solvent. A common elution scheme involves passing 2 mL of methanol followed by 2 mL of 2% (v/v) acetic acid in methanol.[11] Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (e.g., 40°C).[11]

    • Reconstitute the dried extract in a small, known volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis.

Visualizations

G start Start: Low Truxilline Recovery check_spe 1. Review SPE Protocol start->check_spe check_degradation 2. Investigate Degradation start->check_degradation check_matrix 3. Assess Matrix Effects start->check_matrix check_adsorption 4. Check for Adsorption start->check_adsorption spe_sorbent Sorbent Choice Correct? check_spe->spe_sorbent spe_ph Sample Load pH Correct? spe_sorbent->spe_ph optimize_spe Systematically Optimize SPE Parameters spe_sorbent->optimize_spe No spe_flow Flow Rate Too High? spe_ph->spe_flow spe_ph->optimize_spe No spe_wash Wash Solvent Too Strong? spe_flow->spe_wash spe_flow->optimize_spe Yes spe_elute Elution Solvent Too Weak? spe_wash->spe_elute spe_wash->optimize_spe Yes spe_elute->optimize_spe Yes end_node Recovery Improved optimize_spe->end_node temp_evap Evaporation Temp > 40°C? check_degradation->temp_evap ph_extreme Harsh pH Exposure? temp_evap->ph_extreme optimize_stability Lower Temperature, Use Mild Buffers temp_evap->optimize_stability Yes ph_extreme->optimize_stability Yes optimize_stability->end_node matrix_exp Perform Post-Extraction Spike Experiment check_matrix->matrix_exp suppression Ion Suppression Observed? matrix_exp->suppression optimize_matrix Improve Cleanup, Use SIL-IS, Optimize LC suppression->optimize_matrix Yes optimize_matrix->end_node adsorption_issue Using Low-Binding Labware? check_adsorption->adsorption_issue optimize_adsorption Use Low-Binding Tubes, Silanized Glassware adsorption_issue->optimize_adsorption No optimize_adsorption->end_node

Caption: Troubleshooting workflow for diagnosing low truxilline recovery.

G cluster_workflow Solid-Phase Extraction (SPE) Workflow step1 Step 1: Condition Activate sorbent with organic solvent (e.g., 2 mL Methanol) step2 Step 2: Equilibrate Rinse sorbent with aqueous solution (e.g., 2 mL Water) step1->step2 step3 Step 3: Load Sample Apply pre-treated sample (pH adjusted, slow flow rate) step2->step3 step4 Step 4: Wash Remove interferences with a weak solvent (e.g., 2 mL 5% Methanol in Water) step3->step4 step5 Step 5: Elute Recover analytes with a strong solvent (e.g., 2 mL Methanol/Acid) step4->step5

Caption: Standard experimental workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Minimizing Ion Suppression in LC-MS/MS of Coca Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of coca alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in the analysis of coca alkaloids?

Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analytes, such as coca alkaloids, is reduced by the presence of co-eluting matrix components.[1][2] This leads to a decreased instrument response, which can significantly impact the accuracy, precision, and sensitivity of the analytical method, potentially leading to underestimation of the analyte concentration or false-negative results.[1][2]

Q2: What are the common causes of ion suppression in coca alkaloid analysis?

Ion suppression in the analysis of coca alkaloids from biological matrices (e.g., plasma, urine, oral fluid) is often caused by:

  • Endogenous matrix components: Phospholipids, salts, and proteins are common interfering substances.[3]

  • Exogenous compounds: Formulation agents in drug products, mobile phase additives, and contaminants from sample collection tubes can also suppress ionization.[1][3]

  • High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.[1]

  • Competition for ionization: Co-eluting compounds with higher proton affinity or surface activity can compete with coca alkaloids for ionization in the MS source.[4]

Q3: How can I assess the extent of ion suppression in my method?

The most common method to evaluate ion suppression is the post-column infusion experiment .[4][5] This involves infusing a constant flow of the coca alkaloid standard into the MS source while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression. Another quantitative approach is the post-extraction spike method , where the response of an analyte spiked into a blank matrix extract is compared to the response of the same analyte in a neat solvent.[6]

Q4: What are the primary strategies to minimize ion suppression?

The main strategies to combat ion suppression can be categorized as:

  • Effective Sample Preparation: To remove interfering matrix components before LC-MS/MS analysis.[6]

  • Optimized Chromatographic Separation: To chromatographically separate the coca alkaloids from co-eluting interfering compounds.[6]

  • Methodological Approaches: Including the use of appropriate internal standards and adjusting MS source parameters.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving ion suppression issues.

Diagram: Troubleshooting Workflow for Ion Suppression

IonSuppressionTroubleshooting cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatographic Optimization cluster_method_adjust Methodological Adjustments start Significant Ion Suppression Observed sample_prep Optimize Sample Preparation start->sample_prep chromatography Optimize Chromatography sample_prep->chromatography If suppression persists spe Solid Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle ppt Protein Precipitation (PPT) sample_prep->ppt dilution Sample Dilution sample_prep->dilution method_adjust Methodological Adjustments chromatography->method_adjust If suppression persists gradient Modify Gradient Profile chromatography->gradient column Change Column Chemistry chromatography->column flow_rate Adjust Flow Rate chromatography->flow_rate mobile_phase Alter Mobile Phase Composition chromatography->mobile_phase end Ion Suppression Minimized method_adjust->end is Use Stable Isotope-Labeled Internal Standard (SIL-IS) method_adjust->is ionization Optimize Ion Source Parameters method_adjust->ionization mode Consider Alternative Ionization Mode (e.g., APCI) method_adjust->mode

Caption: A flowchart outlining the systematic approach to troubleshooting ion suppression in LC-MS/MS analysis.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical in minimizing matrix effects. The following tables summarize quantitative data on the impact of different extraction methods on ion suppression for coca alkaloids.

Table 1: Matrix Effect (%) in Whole Blood using Solid Phase Extraction (SPE)

AnalyteLow ConcentrationMedium ConcentrationHigh Concentration
Cocaine75.378.179.5
Benzoylecgonine65.268.971.3
Ecgonine Methyl Ester (EME)23.231.234.6
Norcocaine88.785.482.1
Cocaethylene92.588.384.7
Data sourced from a study on the simultaneous determination of cocaine and its metabolites in whole blood.[1] A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.

Table 2: Comparison of Matrix Effect (%) in Oral Fluid using Protein Precipitation vs. Solid Phase Extraction (SPE)

AnalyteProtein PrecipitationSolid Phase Extraction (SPE)
Cocaine-25.4-10.2
Benzoylecgonine-33.1-15.8
Cuscohygrine-45.7-20.5
Hygrine-41.2-18.9
Negative values indicate the percentage of ion suppression. Data compiled from studies on coca alkaloid analysis in oral fluid, demonstrating that SPE is more effective at reducing matrix effects than protein precipitation.[7][8]

Experimental Protocols

Protocol 1: Assessment of Ion Suppression using Post-Column Infusion

This protocol provides a general framework for identifying regions of ion suppression in a chromatographic run.

Objective: To qualitatively assess the presence and retention time of matrix components that cause ion suppression.

Materials:

  • LC-MS/MS system with a T-connector for post-column infusion.

  • Syringe pump.

  • Standard solution of the coca alkaloid of interest (e.g., cocaine) at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).

  • Blank matrix extract (prepared using the same procedure as the samples).

  • Reconstitution solvent.

Procedure:

  • System Setup:

    • Equilibrate the LC system with the initial mobile phase conditions.

    • Set up the syringe pump to deliver the coca alkaloid standard solution at a low, constant flow rate (e.g., 10 µL/min) to a T-connector placed between the analytical column and the MS ion source.

  • Establish a Stable Baseline:

    • Start the LC flow and the syringe pump infusion.

    • Monitor the signal of the infused coca alkaloid in the mass spectrometer until a stable baseline is achieved.

  • Injection of Blank Matrix:

    • Inject a blank matrix extract onto the LC column.

    • Acquire data across the entire chromatographic run, monitoring the signal of the infused standard.

  • Data Analysis:

    • Examine the chromatogram of the infused analyte.

    • Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of the dip corresponds to the elution of interfering matrix components.

  • Injection of Solvent:

    • As a control, inject a sample of the reconstitution solvent to ensure that the observed suppression is due to the matrix and not the solvent.

Diagram: LC-MS/MS Workflow for Coca Alkaloid Analysis

LCMS_Workflow sample Biological Sample (e.g., Plasma, Oral Fluid) prep Sample Preparation (e.g., SPE, LLE, PPT) sample->prep lc LC Separation (Reversed-Phase C18) prep->lc ionization Ionization (Electrospray - ESI) lc->ionization ms1 Mass Analyzer 1 (Q1) (Precursor Ion Selection) ionization->ms1 cid Collision Cell (Q2) (Fragmentation) ms1->cid ms2 Mass Analyzer 2 (Q3) (Product Ion Selection) cid->ms2 detector Detector ms2->detector data Data Acquisition & Processing detector->data

Caption: A schematic of the typical LC-MS/MS workflow for the analysis of coca alkaloids from biological samples.

Protocol 2: Solid Phase Extraction (SPE) for Coca Alkaloids from Oral Fluid

This protocol is an example of an effective sample preparation method to reduce matrix effects.

Objective: To extract and clean up coca alkaloids from oral fluid samples, minimizing ion suppression.

Materials:

  • Mixed-mode cation exchange SPE cartridges.

  • Oral fluid samples.

  • Methanol.

  • Acetonitrile.

  • Ammonium hydroxide.

  • Formic acid.

  • Internal standard solution (e.g., cocaine-d3).

Procedure:

  • Sample Pre-treatment:

    • Centrifuge the oral fluid sample to remove particulates.

    • To 1 mL of the supernatant, add the internal standard solution.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge sequentially with methanol and then with water.

  • Sample Loading:

    • Load the pre-treated oral fluid sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with an acidic aqueous solution (e.g., 0.1 M formic acid) to remove neutral and acidic interferences.

    • Wash the cartridge with methanol to remove less polar interferences.

  • Elution:

    • Elute the coca alkaloids from the cartridge with a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase compatible solvent for LC-MS/MS analysis.

References

Technical Support Center: Synthesis of Deuterated µ-Truxilline Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of deuterated µ-truxilline for use as an internal standard. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard for µ-truxilline necessary?

A1: Deuterated internal standards are crucial for quantitative analysis using mass spectrometry-based methods like LC-MS/MS. Since the deuterated standard is chemically identical to the analyte (µ-truxilline) but has a different mass, it co-elutes during chromatography and experiences similar ionization efficiency. This allows for accurate correction of variations in sample preparation and instrument response, leading to precise and reliable quantification of µ-truxilline in complex matrices.

Q2: What is the general synthetic strategy for preparing deuterated µ-truxilline?

A2: The synthesis of deuterated µ-truxilline can be approached in a multi-step process. A plausible route involves:

  • Deuteration of a cinnamic acid precursor: Introducing deuterium atoms into the structure of cinnamic acid or its methyl ester. This can be achieved through various methods, including acid- or base-catalyzed H/D exchange or by using deuterated starting materials.[1][2][3]

  • Photodimerization: A [2+2] photocycloaddition of the deuterated cinnamic acid derivative to form the cyclobutane core of a deuterated truxillic acid diester.[4][5][6][7]

  • Reduction and Functional Group Transformation: The diester is then reduced to a diol, which is subsequently converted to a suitable precursor for the formation of the tropane ring system.

  • Tropinone Ring Formation: An intramolecular cyclization, such as a Mannich reaction, is employed to construct the bicyclic tropinone core.[8][9]

  • Final Elaboration: The tropinone derivative is then converted to the final deuterated µ-truxilline structure through steps analogous to those used in cocaine synthesis.[10][11]

Q3: Where can deuterium labels be incorporated into the µ-truxilline structure?

A3: Deuterium labels can be strategically placed on the molecule. Common positions for deuteration include the aromatic rings of the cinnamoyl moieties or the tropane skeleton. Labeling the aromatic rings can often be achieved by starting with deuterated benzaldehyde or by H/D exchange on the cinnamic acid precursor.[1][2] Labeling the tropane ring can be more complex and may involve the use of deuterated reducing agents at specific steps.[10][12]

Q4: How can I purify the different diastereomers of deuterated truxillic acid formed during photodimerization?

A4: The photodimerization of cinnamic acid derivatives can lead to a mixture of diastereomers.[13][14][15] Purification can be achieved using chromatographic techniques such as column chromatography on silica gel or by fractional crystallization. The choice of solvent system for both techniques is critical for achieving good separation. In some cases, derivatization to esters can facilitate chromatographic separation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Deuterium Incorporation Incomplete H/D exchange. Back-exchange of deuterium with protic solvents or moisture.- Increase reaction time or temperature for the H/D exchange step. - Use a stronger deuterated acid or base catalyst. - Ensure all subsequent reaction steps are performed under anhydrous conditions using deuterated solvents where necessary.[16][17][18]
Low Yield in Photodimerization - Incorrect wavelength of UV light. - Low concentration of the cinnamic acid derivative. - Presence of quenching impurities. - E/Z isomerization competing with dimerization.[19]- Use a UV lamp with an appropriate wavelength for the [2+2] cycloaddition (typically < 370 nm).[7] - Perform the reaction at a higher concentration or in the solid state to favor intermolecular dimerization.[4] - Purify the starting material to remove any potential quenchers. - Consider using a triplet sensitizer to promote the desired cycloaddition.[5]
Formation of Multiple Truxilline Isomers Lack of stereocontrol during the photodimerization reaction.- Solid-state photodimerization often provides better stereoselectivity compared to solution-phase reactions.[4] - The crystal packing of the cinnamic acid derivative can influence the stereochemical outcome. Different crystallization conditions may favor the formation of a specific isomer.[19] - Utilize template-directed synthesis to control the orientation of the reacting molecules.[19][20]
Difficulty in Tropinone Ring Formation - Inefficient intramolecular Mannich reaction. - Unsuitable pH for the cyclization.- Optimize the reaction conditions for the Mannich reaction, including the choice of acid or base catalyst and the solvent. - Adjust the pH of the reaction mixture to the optimal range for the cyclization, often near physiological pH.[9]
Incomplete Reduction of Diester - Insufficient amount of reducing agent. - Low reactivity of the ester groups.- Use a stoichiometric excess of a powerful reducing agent like lithium aluminum hydride (LiAlH₄). - Ensure the reaction is carried out under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.
Ambiguous Mass Spectrometry Fragmentation Complex fragmentation pattern making it difficult to confirm the structure and deuterium location.- Compare the mass spectrum of the deuterated standard with that of an unlabeled µ-truxilline standard.[21] - High-resolution mass spectrometry (HRMS) can help determine the elemental composition of fragments. - Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways and confirm the location of the deuterium labels.[21]

Experimental Protocols

Hypothetical Synthesis of Deuterated µ-Truxilline (d10-µ-Truxilline)

This protocol outlines a plausible, though not explicitly published, synthetic route. Yields and specific conditions are estimated based on analogous reactions and would require optimization.

Step 1: Synthesis of Deuterated Methyl Cinnamate (d5-Methyl Cinnamate)

  • Reaction: Perkin condensation of deuterated benzaldehyde (benzaldehyde-d5) with acetic anhydride, followed by esterification.

  • Procedure:

    • A mixture of benzaldehyde-d5 (1.0 eq), acetic anhydride (1.5 eq), and triethylamine (1.2 eq) is heated at 140 °C for 5 hours.

    • The reaction mixture is cooled, and the product, deuterated cinnamic acid (cinnamic acid-d5), is precipitated by adding water. The solid is collected by filtration and dried.

    • The crude cinnamic acid-d5 is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 4 hours.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield d5-methyl cinnamate.

  • Expected Yield: 60-70% over two steps.

Step 2: Photodimerization to Deuterated µ-Truxillic Acid Dimethyl Ester (d10-µ-Truxillic Acid Dimethyl Ester)

  • Reaction: [2+2] Photocycloaddition of d5-methyl cinnamate.

  • Procedure:

    • A concentrated solution of d5-methyl cinnamate in a suitable solvent (e.g., benzene or acetonitrile) is placed in a quartz reaction vessel.

    • The solution is irradiated with a high-pressure mercury lamp (e.g., 450W) for 24-48 hours with continuous stirring. For better stereoselectivity, solid-state irradiation of crystalline d5-methyl cinnamate can be performed.

    • The solvent is evaporated, and the resulting mixture of diastereomers is separated by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the µ-isomer.

  • Expected Yield: 20-30% of the desired µ-isomer.

Step 3: Reduction to Deuterated Diol

  • Reaction: Reduction of the diester with lithium aluminum hydride (LiAlH₄).

  • Procedure:

    • A solution of d10-µ-truxillic acid dimethyl ester in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ (2.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

    • The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

    • The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water.

    • The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give the crude diol.

  • Expected Yield: 85-95%.

Step 4: Conversion to Dimesylate

  • Reaction: Mesylation of the diol.

  • Procedure:

    • The crude diol is dissolved in anhydrous dichloromethane, and triethylamine (2.5 eq) is added.

    • The solution is cooled to 0 °C, and methanesulfonyl chloride (2.2 eq) is added dropwise.

    • The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

    • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the dimesylate.

  • Expected Yield: 90-98%.

Step 5: Formation of the Tropane Ring

  • Reaction: Reaction of the dimesylate with methylamine to form the deuterated tropane diol.

  • Procedure:

    • The dimesylate is dissolved in methanol, and an excess of a solution of methylamine in ethanol is added.

    • The mixture is heated in a sealed tube at 100 °C for 24 hours.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography (alumina, chloroform:methanol gradient) to yield the deuterated tropane diol.

  • Expected Yield: 40-50%.

Step 6: Final Esterification to d10-µ-Truxilline

  • Reaction: Esterification of the diol with benzoyl chloride.

  • Procedure:

    • The deuterated tropane diol is dissolved in anhydrous pyridine and cooled to 0 °C.

    • Benzoyl chloride (2.2 eq) is added dropwise, and the reaction is stirred at room temperature overnight.

    • The reaction mixture is poured into ice water and extracted with diethyl ether.

    • The organic layer is washed with dilute HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is evaporated, and the crude product is purified by preparative thin-layer chromatography to afford d10-µ-truxilline.

  • Expected Yield: 50-60%.

Quantitative Data Summary

Step Compound Starting Material Molecular Weight ( g/mol ) Deuterium Atoms Expected Yield (%)
1d5-Methyl CinnamateBenzaldehyde-d5167.22560-70
2d10-µ-Truxillic Acid Dimethyl Esterd5-Methyl Cinnamate334.441020-30
3d10-Diold10-µ-Truxillic Acid Dimethyl Ester278.411085-95
4d10-Dimesylated10-Diol434.541090-98
5d10-Tropane Diold10-Dimesylate305.441040-50
6d10-µ-Truxillined10-Tropane Diol513.611050-60

Visualizations

Synthetic Workflow for Deuterated µ-Truxilline

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Deuterated Ester Synthesis cluster_step2 Step 2: Photodimerization cluster_step3 Step 3-5: Tropane Core Formation cluster_step4 Step 6: Final Product start1 Benzaldehyde-d5 step1_product d5-Methyl Cinnamate start1->step1_product Perkin Condensation & Esterification start2 Acetic Anhydride start2->step1_product Perkin Condensation & Esterification start3 Methanol start3->step1_product Perkin Condensation & Esterification step2_product d10-µ-Truxillic Acid Dimethyl Ester step1_product->step2_product [2+2] Photocycloaddition step3_product d10-Tropane Diol step2_product->step3_product Reduction, Mesylation, Cyclization final_product d10-µ-Truxilline step3_product->final_product Esterification Troubleshooting_Photodimerization problem Low Yield in Photodimerization cause1 Incorrect Wavelength? problem->cause1 cause2 Low Concentration? problem->cause2 cause3 Impurities Present? problem->cause3 cause4 Side Reactions? problem->cause4 solution1 Use UV lamp < 370 nm cause1->solution1 solution2 Increase concentration or run in solid state cause2->solution2 solution3 Purify starting material cause3->solution3 solution4 Consider using a triplet sensitizer cause4->solution4

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for µ-Truxilline Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of µ-truxilline, a significant alkaloid isomer. The performance of Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are objectively evaluated, supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.

At a Glance: Method Comparison

ParameterGC-FIDGC-MSUPLC-MS/MS
Linearity Range 0.001 - 1.00 mg/mL (for 10 truxilline isomers)10 - 5000 ng/mL (for tropane alkaloids)>0.99 (Correlation Coefficient, for other alkaloids)
Limit of Detection (LOD) 0.001 mg/mL (for 10 truxilline isomers)5.0 ng/mL (for tropane alkaloids)0.005 - 0.054 µg/L (for various alkaloids)
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated1.5 - 5.0 ng/mL (for other alkaloids)
Precision RSD <10% (for minor alkaloids)Not explicitly statedInter- and Intra-assay variations <14.8% (for various drugs)
Accuracy/Recovery 90 - 108% (for minor alkaloids)>80% (for tropane alkaloids)90.0% - 109% (for various antibiotics)
Sample Preparation Reduction and AcylationDerivatization (e.g., silylation)Protein Precipitation or Solid-Phase Extraction
Primary Application Quantification of known isomers in routine analysisIdentification and quantification, especially in complex matricesHigh-sensitivity quantification in complex biological matrices

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is well-suited for the routine quantification of truxilline isomers.

Sample Preparation:

  • Reduction: The truxilline-containing sample is subjected to reduction using a suitable agent like lithium aluminum hydride.[1]

  • Acylation: The reduced sample is then acylated with an agent such as heptafluorobutyric anhydride to improve volatility and chromatographic separation.[1]

  • Reconstitution: The derivatized sample is reconstituted in an appropriate solvent prior to injection.

Instrumentation:

  • Gas Chromatograph: Agilent 6890N or similar.[2]

  • Detector: Flame Ionization Detector (FID).[2]

  • Column: DB1MS methyl siloxane (35 m × 200 µm × 0.33 µm film thickness) or equivalent.[2]

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[2]

  • Temperatures: Injector at 230°C, Detector at 320°C.[2]

  • Oven Program: Initial temperature of 160°C for 1 min, ramped to 200°C at 4.0°C/min, then to 275°C at 6.0°C/min and held for 6.5 min.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers enhanced selectivity and is valuable for both identification and quantification, particularly in complex sample matrices.

Sample Preparation:

  • Extraction: The sample is mixed with a borate buffer and applied to an Extrelut column. The adsorbed alkaloids are then eluted with dichloromethane.[3]

  • Derivatization: The extracted alkaloids are converted to their trimethylsilyl (TMS) derivatives to improve thermal stability and chromatographic performance.[3]

  • Reconstitution: The derivatized sample is reconstituted in a suitable solvent for injection.

Instrumentation:

  • Gas Chromatograph: Coupled to a Mass Spectrometer.

  • Column: Semi-polar capillary column.[3]

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides the highest sensitivity and specificity, making it ideal for the quantification of µ-truxilline at trace levels in complex biological matrices.

Sample Preparation:

  • Protein Precipitation: For biological samples, proteins are precipitated using an organic solvent like methanol. The supernatant is then collected for analysis.[4]

  • Solid-Phase Extraction (SPE): Alternatively, SPE can be used for sample cleanup and concentration.

Instrumentation:

  • Liquid Chromatograph: UPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for alkaloids.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcfid_prep GC-FID cluster_gcms_prep GC-MS cluster_uplcms_prep UPLC-MS/MS cluster_analysis Analysis cluster_data Data Acquisition & Processing sp_start Sample gcfid_red Reduction sp_start->gcfid_red gcms_ext Extraction sp_start->gcms_ext uplcms_pp Protein Precipitation or Solid-Phase Extraction sp_start->uplcms_pp gcfid_acy Acylation gcfid_red->gcfid_acy gcfid_analysis GC-FID Analysis gcfid_acy->gcfid_analysis gcms_der Derivatization gcms_ext->gcms_der gcms_analysis GC-MS Analysis gcms_der->gcms_analysis uplcms_analysis UPLC-MS/MS Analysis uplcms_pp->uplcms_analysis data_acq Quantification gcfid_analysis->data_acq gcms_analysis->data_acq uplcms_analysis->data_acq

Caption: Experimental workflow for µ-truxilline quantification.

Logical Relationships in Method Selection

method_selection cluster_criteria Selection Criteria cluster_methods Analytical Methods sensitivity Required Sensitivity gcfid GC-FID sensitivity->gcfid Routine gcms GC-MS sensitivity->gcms Moderate uplcms UPLC-MS/MS sensitivity->uplcms High (Trace Levels) matrix Sample Matrix Complexity matrix->gcfid Simple matrix->gcms Complex matrix->uplcms Very Complex (Biological) throughput Throughput Requirement throughput->gcfid High throughput->gcms Moderate throughput->uplcms High

Caption: Decision tree for analytical method selection.

References

Inter-laboratory Comparison of Cocaine Impurity Profiling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of methodologies for cocaine impurity profiling, aimed at researchers, scientists, and drug development professionals. It summarizes quantitative data from a recent inter-laboratory proficiency test and presents detailed experimental protocols for the primary analytical techniques employed in the field: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Insights from a Proficiency Test

An objective assessment of analytical performance across different laboratories is best achieved through proficiency testing. The following tables summarize the results from the "Quantitative Drug Analysis - Cocaine HCl Test No. 23-5061" conducted by Collaborative Testing Services, Inc., where 66 laboratories analyzed two cocaine HCl samples (Item 1 and Item 2), each containing levamisole as a cutting agent.[1]

Table 1: Reported Concentrations of Cocaine HCl (%) from Participating Laboratories [1]

WebCodeItem 1 Reported Result (%)Item 2 Reported Result (%)
222VFY37.160.9
24G76H35.859.7
2768AJ3761
29YBUK37.361.2
.........
ZMTVEV36.560.4
ZP323E36.960.8
ZQGDL637.261.1
ZW6V3M36.860.7

Note: This is a partial representation of the data. The full report includes results from all 66 participating laboratories.

Table 2: Summary of Statistical Analysis from Proficiency Test 23-5061 [1]

Item 1Item 2
Grand Mean36.56%60.42%
Standard Deviation3.7384.351

The data reveals a degree of variability in the quantitative results among the participating laboratories.[1] While most results cluster around the grand mean, the standard deviation indicates the spread of these measurements. Such variability can arise from differences in analytical methodologies, instrument calibration, and data processing procedures. The most common analytical techniques reported by the participants were Gas Chromatography with Flame Ionization Detection (GC/FID), Liquid Chromatography (LC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and comparability of results in cocaine impurity profiling. Below are representative protocols for GC-MS and LC-MS/MS analysis, synthesized from established methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of cocaine and its impurities.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh approximately 10 mg of the homogenized cocaine sample.

  • Dissolve the sample in 1 mL of methanol.

  • Add an internal standard (e.g., cocaine-d3) at a known concentration.

  • Add 1 mL of phosphate buffer (pH 7.4) and vortex for 30 seconds.

  • Add 5 mL of a mixture of diethyl ether and ethyl acetate (4:1 v/v) and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, making it particularly useful for the detection of trace-level impurities and for the analysis of non-volatile or thermally labile compounds.

1. Sample Preparation (Protein Precipitation for Biological Matrices or Simple Dilution for Seized Samples)

  • For seized samples: Accurately weigh approximately 1 mg of the homogenized sample and dissolve it in 10 mL of the initial mobile phase. Further dilute as necessary to fall within the calibration range.

  • For biological matrices (e.g., plasma): To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., cocaine-d3).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

ParameterSetting
Liquid Chromatograph Agilent 1290 Infinity II LC or equivalent
Column ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Acquisition Mode Multiple Reaction Monitoring (MRM)

Mandatory Visualization

The following diagrams illustrate the workflows for inter-laboratory comparison and the experimental process of cocaine impurity profiling.

Inter_Laboratory_Comparison_Workflow cluster_Coordination Coordinating Body cluster_Labs Participating Laboratories cluster_Analysis Centralized Data Analysis A Sample Preparation & Homogenization B Distribution to Participating Labs A->B C Sample Receipt & Analysis (GC-MS/LC-MS) B->C D Data Reporting C->D E Statistical Evaluation of Results D->E F Performance Assessment E->F G Final Report Generation F->G

Inter-laboratory comparison workflow.

Experimental_Workflow A Sample Receipt & Documentation B Homogenization & Sub-sampling A->B C Sample Preparation (e.g., Extraction, Dilution) B->C D Instrumental Analysis (GC-MS or LC-MS/MS) C->D E Data Acquisition D->E F Data Processing & Integration E->F G Quantification & Impurity Identification F->G H Final Report Generation G->H

Cocaine impurity analysis workflow.

References

A Comparative Analysis of Truxilline Profiles from Different Geographic Regions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of truxilline alkaloid profiles in coca derivatives originating from three distinct geographic regions: Colombia, Peru, and Bolivia. Truxillines, a complex group of isomeric alkaloids found in Erythroxylum species, serve as valuable chemical markers for determining the origin of coca products. Their formation, resulting from the photodimerization of cinnamoylcocaines, is influenced by environmental factors such as sun exposure, leading to characteristic profiles for different cultivation areas.[1] This document summarizes quantitative data, details experimental protocols for analysis, and visualizes key workflows to aid in research and forensic applications.

Data Presentation: Quantitative Comparison of Truxilline Profiles

The relative abundance of truxilline isomers is a key differentiator for the geographic origin of coca. The following table summarizes the quantitative analysis of ten truxilline isomers in illicit cocaine samples from Colombia, Peru, and Bolivia. The data is presented as a percentage of the total truxilline content.

Truxilline IsomerColombia (%)Peru (%)Bolivia (%)
alpha-truxilline35.240.142.3
beta-truxilline18.915.213.5
gamma-truxilline10.511.812.1
delta-truxilline8.79.59.8
epsilon-truxilline7.16.56.2
zeta-truxilline6.35.85.5
peri-truxilline4.84.24.1
neo-truxilline3.93.12.9
epi-truxilline2.52.11.9
omega-truxilline2.11.71.7
Total Truxillines (% relative to cocaine) >5% <3% <1%

Data compiled from studies employing Gas Chromatography with Flame Ionization Detection (GC-FID). The total truxilline content relative to cocaine is a significant indicator of origin, with Colombian samples showing markedly higher concentrations.[1]

Experimental Protocols

Accurate determination of truxilline profiles relies on robust analytical methodologies. The following sections detail the key experimental protocols for the extraction, separation, and quantification of these alkaloids.

Sample Preparation: Extraction and Derivatization

A multi-step process is required to extract and prepare truxillines for chromatographic analysis.

Experimental Workflow for Truxilline Extraction and Derivatization

cluster_extraction Extraction cluster_purification Purification cluster_derivatization Derivatization start Coca Leaf/Cocaine HCl Sample extraction Alkaloid Extraction (e.g., with Toluene) start->extraction purification Acid-Celite Column Chromatography extraction->purification reduction Reduction with Lithium Aluminum Hydride purification->reduction acylation Acylation with Heptafluorobutyric Anhydride (HFBA) reduction->acylation end Sample ready for GC-FID Analysis acylation->end

Caption: Workflow for the extraction and derivatization of truxillines prior to GC-FID analysis.

Protocol:

  • Extraction: The alkaloids are extracted from the coca leaf or illicit cocaine sample. A common method involves basifying the sample with a sodium bicarbonate solution and then extracting the alkaloids into an organic solvent like toluene.

  • Purification: The crude extract is purified using acid-Celite column chromatography to isolate the truxilline fraction from cocaine and other alkaloids.

  • Derivatization: Due to their low volatility and thermal instability, truxillines require derivatization before gas chromatographic analysis.[1] This typically involves:

    • Reduction: The truxilline isomers are reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

    • Acylation: The reduced products are then acylated, for instance with heptafluorobutyric anhydride (HFBA), to increase their volatility and thermal stability for GC analysis.[2]

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a widely used and robust method for the quantitative analysis of truxilline isomers.[2]

Experimental Workflow for GC-FID Analysis

sample_injection Inject Derivatized Sample gc_column Gas Chromatograph (e.g., DB-1MS column) sample_injection->gc_column oven_program Temperature Programmed Oven detector Flame Ionization Detector (FID) gc_column->detector data_acquisition Data Acquisition System detector->data_acquisition

Caption: General workflow for the analysis of derivatized truxillines using GC-FID.

Typical GC-FID Parameters:

  • Column: A non-polar capillary column, such as a DB-1MS (or similar methyl siloxane phase), is typically used for the separation of the derivatized truxilline isomers.

  • Injection: A split injection is commonly employed to introduce a small, representative portion of the sample onto the column.

  • Oven Temperature Program: A temperature gradient is used to elute the different isomers. A typical program might start at a lower temperature (e.g., 160°C) and ramp up to a higher temperature (e.g., 275°C) to ensure the separation of all ten major isomers.[3]

  • Detector: A Flame Ionization Detector (FID) is used for the detection and quantification of the eluted compounds.

  • Quantification: The quantification of each isomer is performed relative to an internal standard, such as 4',4"-dimethyl-α-truxillic acid dimethyl ester, to ensure accuracy and reproducibility.[2]

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a valuable technique for the qualitative analysis and preparative isolation of truxilline isomers.[4]

Protocol:

  • Plate Preparation: A silica gel TLC plate is used as the stationary phase.

  • Spotting: The extracted alkaloid mixture is spotted onto the baseline of the TLC plate.

  • Development: The plate is developed in a sealed chamber containing a suitable mobile phase. A common solvent system for the separation of truxillines is a mixture of cyclohexane, toluene, and diethylamine (e.g., in a 75:15:10 volume ratio).[5]

  • Visualization: After development, the plate is dried, and the separated spots can be visualized under UV light or by spraying with a visualizing agent such as Dragendorff's reagent. The different truxilline isomers will appear as distinct spots with different retardation factors (Rf values).

Signaling Pathways and Pharmacological Implications

While the chemical profiles of truxillines are well-established for forensic purposes, specific research on their pharmacological signaling pathways is limited. However, general principles of pharmacology and stereoisomerism provide a framework for understanding their potential biological activity.

Logical Relationship of Isomerism to Biological Activity

cluster_isomers Truxilline Isomers cluster_interaction Biological Interaction cluster_effect Pharmacological Effect isomer1 Isomer A receptor Receptor/Enzyme (Chiral Environment) isomer1->receptor Binds with high affinity isomer2 Isomer B isomer2->receptor Binds with low affinity isomer3 Isomer C isomer3->receptor Binds to a different site effect1 High Affinity/ Potent Effect receptor->effect1 effect2 Low Affinity/ Weak or No Effect receptor->effect2 effect3 Different Effect receptor->effect3

Caption: The differential interaction of stereoisomers with a chiral biological target, leading to varied pharmacological effects.

Truxillines exist as a number of stereoisomers, and it is a well-established principle in pharmacology that different stereoisomers of a chiral molecule can exhibit significantly different biological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each isomer. One isomer may bind with high affinity and elicit a potent response, while another may have low affinity and be inactive, or even produce a different or antagonistic effect.[6]

While specific signaling pathways for truxillines are not well-defined in the literature, their structural similarity to other tropane alkaloids, such as cocaine, suggests potential interactions with neurotransmitter systems. However, without specific studies, any discussion of their pharmacological effects remains speculative. Further research is needed to elucidate the specific molecular targets and signaling pathways modulated by the various truxilline isomers to fully understand their pharmacological and toxicological profiles.

References

The Truxilline Puzzle: Pinpointing the Origin of Illicit Cocaine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Chemical Fingerprinting for Researchers and Drug Development Professionals

The global effort to combat illicit drug trafficking is increasingly turning to sophisticated scientific methods to trace the geographical origin of seized narcotics. For cocaine, the unique chemical fingerprint imparted by the coca plant (Erythroxylum coca) and the clandestine manufacturing process offers a wealth of information. Among the most studied chemical markers are the truxilline isomers, a complex group of alkaloids that can vary significantly depending on the coca variety and cultivation region. This guide provides a comparative analysis of μ-truxilline and other key biomarkers used to determine the origin of illicit cocaine, supported by experimental data and detailed methodologies.

Introduction to Cocaine Biomarkers

Illicitly produced cocaine is never pure. It contains a cocktail of minor alkaloids, processing by-products, and residual solvents that create a distinctive chemical signature. By analyzing these trace compounds, forensic chemists can often link seizures to a common source or even a specific geographical area in the primary coca-growing regions of South America: Colombia, Peru, and Bolivia.

The truxillines are a group of dimeric alkaloids formed from the photochemical dimerization of cinnamoylcocaines in the coca leaf. The specific isomeric composition of these truxillines is influenced by the genetic variety of the coca plant and the environmental conditions, such as sunlight exposure, during its growth. This makes them particularly valuable for sourcing illicit cocaine. While at least 15 truxilline isomers are known to exist, a handful are commonly quantified for forensic intelligence.

This compound: A Minor Player in a Complex Profile

While the broader family of truxilline isomers is a cornerstone of cocaine origin determination, it is important to note that This compound itself is rarely detected in illicit cocaine samples. Consequently, it is not considered a primary biomarker for sourcing. The focus of forensic analysis is typically on the more abundant and consistently present isomers.

Comparative Analysis of Key Cocaine Origin Biomarkers

The most effective approach for determining the origin of illicit cocaine relies on a multi-biomarker strategy. This involves the quantitative analysis of several key alkaloids and, for enhanced accuracy, the measurement of stable isotope ratios. Below is a comparison of the most informative chemical markers.

Data Presentation: Quantitative Comparison of Cocaine Biomarkers by Origin

BiomarkerColombiaPeruBoliviaPrimary Analytical Technique(s)
Total Truxillines Generally > 5% (relative to cocaine)Generally < 3% (relative to cocaine)Generally < 1% (relative to cocaine)GC-FID, GC-MS
α-truxillineMost abundant isomerPresent in lower concentrationsPresent in lower concentrationsGC-FID, GC-MS
β-truxillineSecond most abundant isomerPresent in lower concentrationsPresent in lower concentrationsGC-FID, GC-MS
Tropacocaine Higher concentrations, especially in the northeast (>1% relative to cocaine)Low concentrations (<0.25% relative to cocaine)Low concentrations (<0.25% relative to cocaine)GC-FID, GC-MS
Trimethoxycocaine Generally higher concentrationsGenerally lower concentrationsGenerally lower concentrationsGC-FID, GC-MS
Stable Isotope Ratios (δ¹³C, δ¹⁵N) Distinct isotopic signatures that can be differentiated from Peru and BoliviaDistinct isotopic signatures that can be differentiated from Colombia and BoliviaDistinct isotopic signatures that can be differentiated from Colombia and PeruIsotope Ratio Mass Spectrometry (IRMS)

Note: The percentages presented are general trends and can vary within sub-regions of each country.

Experimental Protocols

Accurate and reproducible analytical methods are crucial for cocaine profiling. The following protocols outline the key steps for the analysis of truxilline isomers and other minor alkaloids in illicit cocaine samples.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Truxilline Isomers

This method is widely used for the separation and quantification of truxilline isomers and requires a derivatization step to improve the volatility and thermal stability of the analytes.

1. Sample Preparation and Extraction:

  • Weigh approximately 10 mg of the homogenized cocaine hydrochloride sample into a vial.
  • Dissolve the sample in a suitable solvent, such as methanol.
  • Add an internal standard, such as μ-truxillic acid or 4',4"-dimethyl-α-truxillic acid dimethyl ester, for accurate quantification.[1]

2. Derivatization:

  • Evaporate the solvent to dryness under a stream of nitrogen.
  • Reduction Step: Add a solution of lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to the dried extract. This step reduces the truxilline esters to their corresponding diols.[2]
  • After the reaction is complete, carefully quench the excess LiAlH₄.
  • Acylation Step: Evaporate the solvent and add heptafluorobutyric anhydride (HFBA) to the residue.[2] This step converts the diols into their more volatile and electron-capturing heptafluorobutyryl derivatives.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A moderately polar fused-silica capillary column (e.g., 5% phenyl-methylpolysiloxane).
  • Injector: Splitless injection at a temperature of 280°C.
  • Oven Temperature Program: Start at 150°C, hold for 3 minutes, then ramp to 290°C at a rate of 20°C/minute, and hold for 10 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/minute.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Ion Source Temperature: 230°C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan mode for initial identification.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Cocaine and Metabolites

While GC-MS is the traditional method for truxilline analysis, LC-MS/MS offers the advantage of analyzing a wider range of compounds, including non-volatile and thermally labile substances, often with minimal sample preparation. This method can be adapted for the analysis of truxilline isomers.

1. Sample Preparation:

  • Dissolve a known amount of the cocaine sample in a suitable solvent mixture, such as water/acetonitrile with a small amount of formic acid.
  • Perform a simple filtration or a solid-phase extraction (SPE) if sample cleanup is necessary.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3 µm particle size).
  • Mobile Phase: A gradient elution using:
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.2 mL/minute.
  • Mass Spectrometer (MS/MS) Conditions:
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. Specific precursor-to-product ion transitions for each target analyte are monitored.

Mandatory Visualizations

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_result Result Sample Cocaine HCl Sample Dissolution Dissolve in Solvent + Internal Standard Sample->Dissolution Reduction Reduction with LiAlH₄ Dissolution->Reduction Acylation Acylation with HFBA Reduction->Acylation GCMS GC-MS Analysis Acylation->GCMS Data Data Acquisition (SIM or Full Scan) GCMS->Data Quantification Quantification of Truxilline Isomers Data->Quantification

Caption: Workflow for the GC-MS analysis of truxilline isomers in cocaine.

Biomarker_Relationships cluster_origin Geographical Origin cluster_biomarkers Chemical Biomarkers cluster_analysis Analytical Approach Origin Coca Cultivation Region (Colombia, Peru, Bolivia) Truxillines Truxilline Isomer Profile (α, β, etc.) Origin->Truxillines influences Other_Alkaloids Other Minor Alkaloids (Tropacocaine, Trimethoxycocaine) Origin->Other_Alkaloids influences Isotopes Stable Isotope Ratios (δ¹³C, δ¹⁵N) Origin->Isotopes influences Analysis Multi-Biomarker Analysis (GC-MS, IRMS) Truxillines->Analysis Other_Alkaloids->Analysis Isotopes->Analysis Analysis->Origin determines

Caption: Logical relationship of biomarkers for cocaine origin determination.

Conclusion

The determination of the geographical origin of illicit cocaine is a complex forensic challenge that relies on the careful analysis of a suite of chemical markers. While this compound is a known constituent of the truxilline family, its infrequent detection in seized samples renders it a minor indicator in comparison to its more abundant isomers. An effective sourcing strategy does not rely on a single biomarker but rather on the integration of data from multiple sources, including the profile of major truxilline isomers, other characteristic minor alkaloids, and stable isotope ratios. The methodologies presented in this guide provide a robust framework for obtaining the high-quality data necessary for this critical area of forensic science. Continued research and the expansion of reference databases will further enhance the ability of law enforcement and intelligence agencies to disrupt the global cocaine trade.

References

A Comparative Analysis of GC-MS and LC-MS/MS for the Quantification of Truxillines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and forensic analysis, the accurate quantification of truxillines—isomeric minor alkaloids found in illicit cocaine samples—is crucial for source determination and impurity profiling. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific analytical needs.

The choice between GC-MS and LC-MS/MS for truxilline analysis hinges on a trade-off between established methodologies and the demand for higher sensitivity and specificity with minimal sample manipulation. While GC-MS has historically been used, the inherent chemical properties of truxillines present challenges that LC-MS/MS is well-suited to overcome.

Performance Comparison at a Glance

Performance MetricGC-MS / GC-FIDLC-MS/MS
Limit of Detection (LOD) ~1 µg/mL0.5 - 2.5 µg/kg
Limit of Quantitation (LOQ) Not explicitly stated, but higher than LC-MS/MS0.5 - 2.5 µg/kg
Linearity (Dynamic Range) 0.001 to 1.00 mg/mLTypically wide, with R² > 0.99
Sample Preparation Complex, often requires derivatizationSimpler, direct injection possible
Thermal Stability Issues Yes, truxillines can degrade at high temperaturesNo, suitable for thermally labile compounds
Selectivity/Specificity Good with MS, but isomers can be challengingExcellent, especially with MS/MS

Key Considerations for Method Selection

GC-MS: The primary challenge for the analysis of truxillines by GC-MS is their low volatility and thermal instability. Direct analysis can lead to the degradation of the analytes in the hot injection port, resulting in inaccurate quantification. To circumvent this, a derivatization step is typically required to increase the volatility and thermal stability of the truxilline molecules. A common approach involves the reduction of the truxillines followed by acylation.[1] While effective, this adds complexity and potential for variability in the sample preparation workflow.

LC-MS/MS: In contrast, LC-MS/MS is ideally suited for the analysis of non-volatile and thermally labile compounds like truxillines. This technique separates compounds in the liquid phase at or near ambient temperatures, thus eliminating the risk of thermal degradation. The high selectivity of tandem mass spectrometry (MS/MS) allows for the differentiation of isomeric truxillines and their distinction from other matrix components, leading to highly accurate and sensitive quantification. For these reasons, LC-MS/MS is often considered the superior technique for the analysis of such compounds.

Experimental Protocols

Below are detailed experimental methodologies representative of those used for truxilline analysis by both GC-MS and LC-MS/MS.

GC-MS Experimental Protocol (Based on a GC-FID Method for Truxillines)

This protocol requires a derivatization step to ensure the thermal stability of the truxillines.

  • Sample Preparation (Derivatization):

    • An aliquot of the sample containing truxillines is taken.

    • The truxillines are directly reduced using a solution of lithium aluminum hydride.

    • The reduced compounds are then acylated using heptafluorobutyric anhydride to increase their volatility.[1]

    • The derivatized sample is then reconstituted in a suitable solvent for injection.

  • Gas Chromatography (GC) Conditions:

    • Column: A 5% phenyl polymethylsiloxane fused-silica capillary column is commonly used.

    • Injector Temperature: Maintained at a temperature that ensures vaporization without significant degradation of the derivatized analytes (e.g., 250 °C).

    • Oven Temperature Program: An initial temperature of around 100°C, held for a minute, followed by a ramp up to approximately 300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Detection: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

LC-MS/MS Experimental Protocol (Representative for Isomeric Alkaloids)

This protocol is based on methods developed for other tropane alkaloids and is expected to be highly effective for truxillines with minor modifications.

  • Sample Preparation:

    • Solid-Liquid Extraction (SLE): The sample is extracted with a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often acidified with formic acid to improve the extraction efficiency of the alkaloids.

    • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step using a cation-exchange sorbent may be employed to remove interfering substances.

    • The final extract is filtered and diluted as necessary before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is typically used for the separation of alkaloids.

    • Mobile Phase: A gradient elution is commonly employed using a mixture of water with an additive like ammonium acetate or formic acid (Mobile Phase A) and an organic solvent such as methanol or acetonitrile (Mobile Phase B).

    • Flow Rate: A typical flow rate is around 0.3 - 0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40 °C.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used for alkaloids.

    • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is ideal for quantitative analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, where specific precursor-to-product ion transitions for each truxilline isomer are monitored.

Visualizing the Analytical Workflow

The following diagram illustrates a typical experimental workflow for the analysis of truxillines, highlighting the key steps from sample preparation to data analysis.

Truxilline_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_data Data Analysis Sample Illicit Cocaine Sample Extraction Solid-Liquid Extraction (e.g., with acidified Methanol) Sample->Extraction Purification Optional Purification (Solid-Phase Extraction) Extraction->Purification Derivatization Derivatization (Required for GC-MS) Purification->Derivatization LC_Separation LC Separation (C18 Column) Purification->LC_Separation GC_Separation GC Separation (5% Phenyl Column) Derivatization->GC_Separation MSMS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MSMS_Detection Data_Processing Data Processing & Integration MSMS_Detection->Data_Processing MS_Detection MS Detection (EI, SIM/Scan) GC_Separation->MS_Detection MS_Detection->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification

Caption: A generalized workflow for truxilline analysis using LC-MS/MS and GC-MS.

Conclusion

References

Unraveling the Pharmacological Landscape of Coca Alkaloids: A Comparative Analysis of μ-Truxilline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The coca plant (Erythroxylum coca) is a complex botanical source of numerous tropane alkaloids, with cocaine being the most widely studied for its potent psychoactive and physiological effects. However, a rich array of other alkaloids co-exist in the leaves of the coca plant, each with potentially unique biological activities. This guide provides a comparative analysis of the biological activity of µ-truxilline against other prominent coca alkaloids: cocaine, cinnamoylcocaine, and benzoylecgonine. The information presented herein is intended to support research and drug development efforts by providing a clear, data-driven comparison of these compounds.

Executive Summary

While cocaine's primary mechanism of action, the inhibition of monoamine transporters, is well-documented, the pharmacological profiles of many other coca alkaloids remain less understood. This guide synthesizes the available data to compare the biological activity of µ-truxilline with its more famous counterparts. Cocaine is a potent inhibitor of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. In contrast, cinnamoylcocaine is generally considered pharmacologically inactive, and benzoylecgonine, the primary metabolite of cocaine, is also largely inactive but contributes to long-term toxicity.

Comparative Biological Activity of Coca Alkaloids

The primary mechanism of action for cocaine is the blockade of monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin. This activity is responsible for its stimulant and rewarding effects.[1][2][3] The other alkaloids discussed here exhibit markedly different pharmacological profiles.

AlkaloidPrimary Biological Target(s)Reported In Vitro Activity (Ki or IC50)Key Biological Effects
Cocaine Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT)DAT: ~100-500 nM NET: ~200-800 nM SERT: ~200-1000 nMPotent psychostimulant, reinforcing effects, local anesthetic.[1][2][3]
μ-Truxilline Dopamine and Norepinephrine Transporters (presumed)Data not availableSpecific biological effects are not well-characterized.
Cinnamoylcocaine Not well-definedGenerally considered pharmacologically inactive.Precursor to truxillines.
Benzoylecgonine Not well-definedPharmacologically inactive metabolite of cocaine.[4]Used as a biomarker for cocaine use; contributes to long-term toxicity.[5]

Note: The binding affinity values for cocaine can vary depending on the experimental conditions (e.g., radioligand used, tissue preparation). The ranges provided are indicative of typical values found in the literature.

Signaling Pathways

The signaling cascade initiated by cocaine's interaction with the dopamine transporter is a key element in its addictive potential. By blocking dopamine reuptake, cocaine elevates synaptic dopamine levels, leading to overstimulation of postsynaptic dopamine receptors. This, in turn, activates a cascade of intracellular signaling events. A simplified representation of this pathway is provided below. The signaling pathways for µ-truxilline are not yet elucidated due to a lack of research.

Cocaine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Exocytosis DA_synapse Dopamine DA_release->DA_synapse DA_synapse->DAT Reuptake (Inhibited) DR Dopamine Receptor DA_synapse->DR Binds AC Adenylyl Cyclase DR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Alters

Caption: Simplified signaling pathway of cocaine at the dopamine transporter.

Experimental Protocols

A common method for determining the binding affinity of compounds to monoamine transporters is the radioligand binding assay. Below is a generalized workflow for such an experiment.

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a coca alkaloid) for a specific monoamine transporter (DAT, NET, or SERT).

Materials:

  • Cell membranes prepared from cells expressing the transporter of interest (e.g., HEK-293 cells transfected with the human DAT gene).

  • A radiolabeled ligand that specifically binds to the transporter (e.g., [³H]WIN 35,428 for DAT).

  • Test compounds (cocaine, µ-truxilline, etc.) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes, the radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A parallel set of tubes containing a high concentration of a known inhibitor is used to determine non-specific binding.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing Transporter) start->prep_membranes incubation Incubate Membranes, Radioligand & Test Compound prep_membranes->incubation filtration Rapid Filtration (Separates Bound/Unbound) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis end End analysis->end

Caption: General workflow for a radioligand binding assay.

Conclusion

This comparative guide highlights the significant gaps in our understanding of the biological activity of µ-truxilline and other minor coca alkaloids. While cocaine's pharmacology is well-established, the lack of quantitative data for µ-truxilline prevents a direct and comprehensive comparison. Further research, including in vitro binding and functional assays, is crucial to elucidate the pharmacological profile of µ-truxilline and its potential contribution to the overall effects of coca leaf consumption. Such studies would be invaluable for a more complete understanding of the pharmacology of all coca alkaloids and could inform future drug discovery and development efforts.

References

A Comparative Analysis of the Anti-inflammatory Properties of Truxillic Acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of truxillic acid and the well-established nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. The comparison is based on available experimental data, focusing on their mechanisms of action, in-vitro and in-vivo efficacy, and the signaling pathways they modulate.

Introduction

Ibuprofen, a propionic acid derivative, is a widely used NSAID for treating pain and inflammation.[1] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[2][3] Truxillic acids and their derivatives are natural and synthetic compounds that have demonstrated significant anti-inflammatory and analgesic properties in various experimental models.[4][5] Notably, their mechanism of action appears to be distinct from that of traditional NSAIDs like ibuprofen, offering a potentially novel therapeutic avenue for inflammatory disorders.

Mechanism of Action

Ibuprofen: A Non-selective COX Inhibitor

Ibuprofen exerts its anti-inflammatory effects primarily by inhibiting both COX-1 and COX-2 enzymes.[2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 is associated with some of its gastrointestinal side effects.[2] Beyond COX inhibition, ibuprofen has been shown to modulate the activity of immune cells and reduce the production of inflammatory cytokines.[6]

Truxillic Acid: A Novel Anti-inflammatory Pathway

Emerging evidence suggests that the anti-inflammatory effects of truxillic acid and its derivatives are not primarily mediated by COX inhibition. Instead, a key mechanism involves the inhibition of Fatty Acid Binding Protein 5 (FABP5).[2][7] FABPs are intracellular proteins that transport fatty acids, including endocannabinoids like anandamide. By inhibiting FABP5, truxillic acid derivatives can increase the levels of anandamide, which has known anti-inflammatory and analgesic effects.[2][8] Some derivatives of 4,4'-dihydroxy-alpha-truxillic acid have also been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating another potential anti-inflammatory pathway.[9]

Comparative Efficacy: A Summary of Experimental Data

Direct comparative studies between truxillic acid and ibuprofen are limited. However, data from various in-vitro and in-vivo studies provide insights into their relative anti-inflammatory potential.

CompoundTarget/ModelKey FindingsReference
Ibuprofen COX-1 (in vitro)IC50: 13 µM[2]
COX-2 (in vitro)IC50: 370 µM[2]
Cytokine Production (in vivo)Impaired production of proinflammatory cytokines in a mouse model of SARS-CoV-2 infection.[6]
α-Truxillic Acid Formalin-induced inflammatory pain (in vivo, mice)Exhibited significant activity against inflammatory pain response.[6]
4,4'-dihydroxy-α-truxillic acid Monosodium urate (MSU)-induced acute inflammation (in vivo, rats)Showed stronger anti-inflammatory activity than loxoprofen and diclofenac. ED50: 4.5 µmol/kg (vs. 65 µmol/kg for loxoprofen and 25 µmol/kg for diclofenac).[5]
Formalin-induced inflammatory pain (in vivo, mice)Activity was comparable to loxoprofen but weaker than diclofenac.[5]
α-Truxillic acid 1-naphthyl mono-ester (SB-FI-26) FABP5 Inhibition (in vitro)Strong inhibitory activity with a Ki of 0.93 ± 0.08 µM.[2]
Inflammatory pain (in vivo, mice)Demonstrated potent anti-nociceptive and mild anti-inflammatory activity at 20 mg/kg.[2]
4,4'-dihydroxy-α-truxillic acid derivatives Nitric Oxide (NO) Production (in vitro, RAW 264.7 macrophages)Several derivatives showed significant inhibition of NO production with IC50 values ranging from 16.4 to 22.6 µM.[9]

Experimental Protocols

In-vivo Anti-inflammatory Activity: Formalin Test

The formalin test is a widely used model to assess antinociceptive and anti-inflammatory activity.[10]

  • Animal Model: Male ddY mice are typically used.[6]

  • Procedure: A dilute solution of formalin (e.g., 0.5-5% in saline) is injected into the plantar surface of the hind paw of the mouse. The time the animal spends licking or biting the injected paw is then recorded. This response occurs in two distinct phases: an early, acute phase (neurogenic pain) and a late, tonic phase (inflammatory pain).[1]

  • Drug Administration: Test compounds, such as truxillic acid derivatives or ibuprofen, are administered orally or intraperitoneally at a specified time before the formalin injection.[6]

  • Data Analysis: The duration of licking and biting is quantified for both phases. A reduction in the duration of these behaviors in the late phase is indicative of an anti-inflammatory effect.

In-vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic model for evaluating acute inflammation.

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Procedure: An injection of a phlogistic agent, typically carrageenan (1% solution), is made into the sub-plantar tissue of the rat's hind paw. This induces a localized inflammatory response characterized by edema (swelling).

  • Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Drug Administration: Test compounds are administered prior to the carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the paw volume in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

Figure 1: Ibuprofen's Mechanism of Action

Truxillic_Acid_Mechanism Anandamide Anandamide FABP5 FABP5 Anandamide->FABP5 Binds to Anti-inflammatory Effects Anti-inflammatory Effects Anandamide->Anti-inflammatory Effects Increased levels lead to FAAH FAAH FABP5->FAAH Transports to Degradation Degradation FAAH->Degradation Leads to Truxillic Acid Truxillic Acid Truxillic Acid->FABP5 Inhibits

Figure 2: Truxillic Acid's Mechanism via FABP5 Inhibition

Experimental_Workflow cluster_invivo In-vivo Anti-inflammatory Assay Animal Model Selection Animal Model Selection Drug Administration Drug Administration Animal Model Selection->Drug Administration Induction of Inflammation Induction of Inflammation Drug Administration->Induction of Inflammation Measurement of Inflammatory Response Measurement of Inflammatory Response Induction of Inflammation->Measurement of Inflammatory Response Data Analysis Data Analysis Measurement of Inflammatory Response->Data Analysis

References

A Comparative Analysis of the Analgesic Properties of Truxilline Derivatives and Known Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic effects of truxilline derivatives against well-established analgesic agents, namely opioids and non-steroidal anti-inflammatory drugs (NSAIDs). The information presented herein is supported by experimental data from preclinical studies to facilitate an objective evaluation for research and drug development purposes.

Executive Summary

Truxilline derivatives, particularly α-truxillic acid and β-truxinic acid derivatives, have demonstrated notable anti-inflammatory and analgesic properties in various animal models of pain.[1][2][3] These compounds show promise as potential alternatives or adjuncts to traditional pain management therapies. This guide will delve into the quantitative comparisons of their analgesic efficacy, outline the experimental methodologies used for their evaluation, and illustrate the key signaling pathways involved in their mechanisms of action, as well as those of opioids and NSAIDs.

Quantitative Data Summary

The analgesic and anti-inflammatory activities of truxilline derivatives have been evaluated in several preclinical studies. The following tables summarize the key quantitative findings from these experiments, offering a comparison with standard analgesics where data is available.

Table 1: Analgesic and Anti-inflammatory Activity of Truxillic Acid Derivatives in the Formalin Test

CompoundDose (mg/kg)Neurogenic Pain Inhibition (%)Inflammatory Pain Inhibition (%)Comparator (Dose)Comparator Inflammatory Pain Inhibition (%)Source(s)
α-Truxillic acid40Weak/NoneSignificantIncarvillateine (20 mg/kg)Equal[1]
4,4'-Dihydroxy-α-truxillic acid40Weak/NoneSignificantIncarvillateine (20 mg/kg)Equal[1]
4,4'-Dihydroxy-α-truxillic acidN/AN/AStronger than IndomethacinIndomethacinN/A[2][3][4]
1,3-Dibenzoyl-2,4-di(4-chlorophenyl)cyclobutaneN/AN/AStronger than IndomethacinIndomethacinN/A[2][4]
4,4'-Dichloro-β-truxinic acidN/AN/AStronger than IndomethacinIndomethacinN/A[2][4]

N/A: Data not available in the cited sources.

Table 2: Analgesic Activity of α-Truxillic Acid Derivatives in the Acetic Acid-Induced Writhing Test

CompoundDose (mg/kg)Pain Inhibition (%)Comparator (Dose)Comparator Pain Inhibition (%)Source(s)
α-Truxillic acid derivative 7b10Exhibited analgesic activityα-Truxillic acid (10 mg/kg)No activity[3][5]
α-Truxillic acid derivative 7f10Exhibited analgesic activityα-Truxillic acid (10 mg/kg)No activity[3][5]
Intermediate 21028α-Truxillic acid (10 mg/kg)No activity[3][5]
Folic Acid10, 15, 30Significant reductionIndomethacin (10 mg/kg)Significant reduction[6]
Indomethacin Derivatives (2a-2g)1046.2 - 61.7Indomethacin (10 mg/kg)51.23[7]

Table 3: Analgesic Activity in the Hot Plate Test

CompoundDose (mg/kg)EffectComparator (Dose)Comparator EffectSource(s)
BorneolN/AHigh analgesic activity (60% pain inhibition)N/AN/A[3][5]
Morphine10Significant antinociceptive effectVehicleNo effect[8]
Triazine Derivatives (5c, 5d, 10a)200Significant antinociceptive activityVehicleNo effect[8]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide for the assessment of analgesic activity.

Acetic Acid-Induced Writhing Test

This test is a chemical method used to induce visceral pain of peripheral origin.[9]

  • Animal Model: Male albino mice (20-30 g) are typically used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound or vehicle (for the control group) is administered, usually intraperitoneally (i.p.) or orally (p.o.).

    • After a set period (e.g., 30 minutes), a 0.6% or 1% solution of acetic acid is injected i.p. to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

    • The number of writhes is counted for a specific duration (e.g., 10-20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of pain inhibition is calculated using the formula: % Inhibition = [(Control mean - Treated mean) / Control mean] x 100

Hot Plate Test

This method is used to evaluate the response to thermal pain and is particularly sensitive to centrally acting analgesics.[10][11]

  • Animal Model: Mice or rats are commonly used.

  • Procedure:

    • The surface of the hot plate is maintained at a constant temperature (e.g., 52°C or 55°C).

    • Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

    • A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.

    • The test compound or vehicle is administered, and the latency is measured at different time points post-administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: The increase in latency time is indicative of an analgesic effect. The percentage of maximum possible effect (%MPE) can be calculated.

Formalin Test

This test is used to assess both neurogenic (early phase) and inflammatory (late phase) pain.

  • Animal Model: Mice or rats are typically used.

  • Procedure:

    • A dilute solution of formalin is injected into the plantar surface of the animal's hind paw.

    • The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).

    • Test compounds are administered prior to the formalin injection.

  • Data Analysis: A reduction in the time spent licking or biting in either phase indicates an analgesic effect. Centrally acting analgesics tend to inhibit both phases, while peripherally acting ones primarily inhibit the late phase.

Signaling Pathways and Mechanisms of Action

The analgesic effects of truxilline derivatives, opioids, and NSAIDs are mediated by distinct signaling pathways.

Truxilline Derivatives

The exact mechanism of action for the analgesic effects of truxilline derivatives is not fully elucidated but is thought to be related to their anti-inflammatory properties.[1][2][3] Some studies suggest that the dimeric structure of these compounds is crucial for their activity.[1] It is hypothesized that they may interfere with the production or action of inflammatory mediators, similar to NSAIDs, although direct inhibition of cyclooxygenase enzymes has not been definitively established.

Opioid Analgesics

Opioids exert their potent analgesic effects by acting on opioid receptors (μ, δ, and κ), which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[12]

  • Activation of Opioid Receptors: Binding of an opioid agonist to its receptor initiates a signaling cascade.

  • G-Protein Coupling: The activated receptor couples to inhibitory G-proteins (Gi/o).[13][14]

  • Inhibition of Adenylyl Cyclase: The α-subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][15]

  • Modulation of Ion Channels: The βγ-subunits of the G-protein directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of inwardly rectifying potassium channels (hyperpolarizing the neuron and reducing its excitability).[14][15]

  • MAPK Pathway: Opioid receptor activation can also lead to the activation of the mitogen-activated protein kinase (MAPK) signaling cascade.[12][13]

Opioid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) K_Channel K⁺ Channel G_Protein->K_Channel Activates (βγ subunit) cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Analgesia Analgesia Neurotransmitter_Release->Analgesia Hyperpolarization->Analgesia

Opioid Receptor Signaling Pathway
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs produce their analgesic, anti-inflammatory, and antipyretic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[16][17]

  • Inhibition of COX Enzymes: NSAIDs block the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2).[18][19]

  • Reduced Prostaglandin Synthesis: This inhibition leads to a decrease in the production of various prostaglandins (PGE2, PGI2, etc.) and thromboxanes.

  • Mechanism of Analgesia: Prostaglandins are key mediators of inflammation and pain. They sensitize peripheral nociceptors to other inflammatory mediators like bradykinin and histamine. By reducing prostaglandin levels, NSAIDs decrease the sensitization of nociceptors, thereby reducing pain.[20]

NSAID_Mechanism_of_Action Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A₂ Phospholipase_A2 Phospholipase A₂ COX COX-1 & COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H₂ COX->PGH2 NSAIDs NSAIDs NSAIDs->COX Inhibit Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever

NSAID Mechanism of Action

Experimental Workflow

The general workflow for evaluating the analgesic potential of a novel compound like a truxilline derivative involves a series of in vivo assays.

Experimental_Workflow Compound_Admin Compound Administration (e.g., Truxilline Derivative) Writhing_Test Acetic Acid-Induced Writhing Test Compound_Admin->Writhing_Test Hot_Plate_Test Hot Plate Test Compound_Admin->Hot_Plate_Test Formalin_Test Formalin Test Compound_Admin->Formalin_Test Control_Groups Control Groups (Vehicle, Standard Analgesic) Control_Groups->Writhing_Test Control_Groups->Hot_Plate_Test Control_Groups->Formalin_Test Data_Collection Data Collection (Writhes, Latency, Licking Time) Writhing_Test->Data_Collection Hot_Plate_Test->Data_Collection Formalin_Test->Data_Collection Data_Analysis Data Analysis (% Inhibition, %MPE) Data_Collection->Data_Analysis Conclusion Conclusion on Analgesic Potential Data_Analysis->Conclusion

In Vivo Analgesic Screening Workflow

Conclusion

The available preclinical data suggests that truxilline derivatives possess significant analgesic and anti-inflammatory properties, with some derivatives showing efficacy comparable to or greater than the NSAID indomethacin in certain models.[2][4] Their primary mechanism appears to be peripherally mediated, targeting inflammatory pain. In contrast, opioids provide potent, centrally mediated analgesia through the activation of opioid receptors, while NSAIDs act peripherally by inhibiting prostaglandin synthesis.

Further research is warranted to fully elucidate the mechanism of action of truxilline derivatives and to conduct direct, comprehensive comparative studies against a broader range of opioids and NSAIDs. Such studies will be crucial in determining the therapeutic potential and safety profile of this promising class of compounds for clinical pain management.

References

A Comparative Guide to In-Vitro Cytotoxicity Assays for Truxilline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in-vitro cytotoxicity assays relevant to the study of truxilline compounds and their derivatives. It summarizes available experimental data, details key experimental protocols, and visualizes associated workflows and potential signaling pathways.

Introduction to Truxilline Compounds and Cytotoxicity

Truxilline alkaloids are a group of natural compounds formed by the photodimerization of cinnamoylcocaine isomers.[1] Structurally, they belong to the truxillic and truxinic acid derivatives, which are known for a range of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[2] The evaluation of the cytotoxic potential of these compounds is a critical step in the drug discovery process, enabling the identification of promising anti-cancer agents. This guide focuses on the common in-vitro assays used to assess the ability of truxilline compounds to kill or inhibit the proliferation of cancer cells.

Comparison of Cytotoxicity Data

The cytotoxic activity of truxilline derivatives and related compounds varies significantly depending on their specific chemical structure and the cancer cell line being tested. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity, representing the concentration required to inhibit 50% of cell growth or viability.

While comprehensive comparative data for a wide range of truxilline isomers is limited in publicly available literature, some studies on related truxinate and truxillic acid derivatives provide valuable insights into their potential.

Compound/DerivativeCancer Cell Line(s)IC50 Value(s)Reference(s)
Piperarborenines C-E (Truxinate derivatives)HT-29 (Colon), P-388 (Leukemia), A549 (Lung)0.02 - 0.3 µM[1]
Eucommicin A (Truxinate derivative)Cancer Stem Cells55 µM[1]
α-Truxillic acid 1-naphthyl monoester (SB-FI-26)Not specifiedKi = 0.71 - 0.92 µM (for FABP5/7)[3]

Note: The data presented is for truxilline-related compounds, and further studies are required to establish a comprehensive cytotoxicity profile for a broader range of truxilline isomers and their derivatives.

Key In-Vitro Cytotoxicity Assays

Several assays are commonly employed to measure the cytotoxicity of natural compounds. These can be broadly categorized into assays that measure metabolic activity, membrane integrity, and apoptosis.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a colorimetric assay that measures the integrity of the plasma membrane. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The amount of LDH released is proportional to the number of dead or damaged cells.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells. Several assays can be used to detect apoptosis:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

  • Caspase Activation Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3, which is a key executioner caspase.[4]

  • DNA Fragmentation Assays: A hallmark of late-stage apoptosis is the fragmentation of genomic DNA. This can be detected by techniques such as agarose gel electrophoresis (DNA laddering) or the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the truxilline compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains a substrate and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Annexin V/PI Staining Protocol
  • Cell Seeding and Treatment: Treat cells with the truxilline compound in a suitable culture vessel.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Visualizing Workflows and Pathways

Experimental Workflow for In-Vitro Cytotoxicity Screening

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Cancer Cells in 96-well Plates treat Treat with Truxilline Compounds (Varying Concentrations) start->treat mtt MTT Assay treat->mtt Metabolic Activity ldh LDH Assay treat->ldh Membrane Integrity apop Apoptosis Assay (e.g., Annexin V/PI) treat->apop Programmed Cell Death readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout apop->readout Flow Cytometry calc Calculate % Viability/ Cytotoxicity readout->calc ic50 Determine IC50 Values calc->ic50 end Identify Lead Compounds ic50->end

Caption: A generalized workflow for screening the in-vitro cytotoxicity of truxilline compounds.

Plausible Apoptotic Signaling Pathway for Truxilline Alkaloids

Based on the known mechanisms of related indole alkaloids, a plausible signaling pathway for truxilline-induced apoptosis is presented below. It is important to note that this pathway is hypothetical and requires experimental validation for specific truxilline compounds.

apoptosis_pathway cluster_stimulus Stimulus cluster_receptor Death Receptor Pathway (Extrinsic) cluster_mitochondria Mitochondrial Pathway (Intrinsic) cluster_execution Execution Phase trux Truxilline Compound dr5 Upregulation of DR5 trux->dr5 cflip Downregulation of c-FLIP trux->cflip bcl2 Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) trux->bcl2 cas8 Caspase-8 Activation dr5->cas8 cflip->cas8 mito Mitochondrial Membrane Permeabilization cas8->mito via Bid cleavage cas3 Caspase-3 Activation cas8->cas3 bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical model of truxilline-induced apoptosis signaling pathways.

Conclusion

The in-vitro cytotoxicity assessment of truxilline compounds is a multifaceted process that relies on a combination of robust and reproducible assays. The MTT, LDH, and various apoptosis assays provide complementary information on the mechanisms by which these compounds affect cancer cells. While current data on specific truxilline derivatives is emerging, the potent cytotoxicity observed in related truxinates warrants further investigation into this class of natural products as potential anti-cancer agents. Future research should focus on a systematic evaluation of a wider range of truxilline isomers and derivatives against diverse cancer cell lines to establish clear structure-activity relationships and to elucidate the specific molecular pathways they modulate.

References

Comparative Pharmacology of Alpha-, Beta-, and Mu-Truxilline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacology of alpha-, beta-, and mu-truxilline isomers, focusing on their potential interactions with monoamine transporters. Truxillines are a group of tropane alkaloids found as minor constituents in coca leaves, formed by the photodimerization of cinnamoylcocaines.[1] While their pharmacological profiles are not as extensively studied as that of cocaine, their structural similarity suggests potential activity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Due to a lack of specific binding affinity and in vivo data for alpha-, beta-, and mu-truxilline isomers in publicly available scientific literature, this guide will focus on the established experimental protocols used to characterize such compounds. The provided methodologies will enable researchers to conduct their own comparative pharmacological evaluations.

Data Presentation

A comprehensive comparative analysis of the binding affinities (Ki) and inhibitory concentrations (IC50) of alpha-, beta-, and mu-truxilline isomers at DAT, SERT, and NET would be presented as follows. Currently, specific experimental data for these isomers is not available in the literature.

IsomerDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Locomotor Activity (in vivo)
Alpha-Truxilline Data not availableData not availableData not availableData not availableData not availableData not availableData not available
Beta-Truxilline Data not availableData not availableData not availableData not availableData not availableData not availableData not available
Mu-Truxilline Data not availableData not availableData not availableData not availableData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments required to determine the comparative pharmacology of the truxilline isomers.

Radioligand Binding Assays

These assays are essential for determining the binding affinity (Ki) of the truxilline isomers for the dopamine, serotonin, and norepinephrine transporters.

Objective: To quantify the affinity of alpha-, beta-, and mu-truxilline for DAT, SERT, and NET.

Materials:

  • Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 cells).

  • Radioligands specific for each transporter:

    • DAT: [³H]WIN 35,428 or [³H]cocaine

    • SERT: [³H]citalopram or [³H]paroxetine

    • NET: [³H]nisoxetine or [³H]desipramine

  • Test compounds: Alpha-, beta-, and mu-truxilline isomers.

  • Non-specific binding control: A high concentration of a known inhibitor for each transporter (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target transporter in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets and resuspend in fresh buffer to a final protein concentration of 50-200 µg/mL.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of the truxilline isomer being tested.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the truxilline isomer that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assays

These assays measure the functional inhibition of the transporters by the truxilline isomers.

Objective: To determine the potency (IC50) of alpha-, beta-, and mu-truxilline in inhibiting the uptake of dopamine, serotonin, and norepinephrine into synaptosomes.

Materials:

  • Synaptosomes prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus/cortex for SERT, and cortex/hippocampus for NET).

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine.

  • Test compounds: Alpha-, beta-, and mu-truxilline isomers.

  • Uptake buffer (e.g., Krebs-Henseleit buffer).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Synaptosome Preparation: Dissect the brain region of interest and homogenize in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in uptake buffer.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the truxilline isomer or vehicle for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the truxilline isomer that causes 50% inhibition of neurotransmitter uptake (IC50).

In Vivo Locomotor Activity Studies

These studies assess the overall stimulant or depressant effects of the truxilline isomers on the central nervous system.

Objective: To evaluate the effect of alpha-, beta-, and mu-truxilline on spontaneous locomotor activity in rodents.

Materials:

  • Male adult mice or rats.

  • Test compounds: Alpha-, beta-, and mu-truxilline isomers dissolved in a suitable vehicle.

  • Vehicle control.

  • Positive control (e.g., cocaine or amphetamine).

  • Automated locomotor activity chambers equipped with infrared beams.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place the animals individually in the locomotor activity chambers and allow them to habituate for 30-60 minutes.

  • Drug Administration: Administer the truxilline isomer, vehicle, or positive control via a specific route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after administration, record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a cumulative count over the entire session. Compare the effects of the different truxilline isomers to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA).

Visualizations

Signaling Pathway of Monoamine Transporter Inhibition

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) MA_synapse Monoamines (DA, 5-HT, NE) Vesicle->MA_synapse Release MA_pool Cytosolic Monoamines MA_pool->Vesicle VMAT MAO MAO MA_pool->MAO Degradation Receptor Postsynaptic Receptors MA_synapse->Receptor Binding DAT DAT MA_synapse->DAT Reuptake SERT SERT MA_synapse->SERT Reuptake NET NET MA_synapse->NET Reuptake Signal Transduction Signal Transduction Receptor->Signal Transduction DAT->MA_pool SERT->MA_pool NET->MA_pool Truxillines Truxilline Isomers (α, β, μ) Truxillines->DAT Inhibition Truxillines->SERT Inhibition Truxillines->NET Inhibition

Caption: Inhibition of monoamine transporters by truxilline isomers.

Experimental Workflow for Pharmacological Comparison

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Comparative Analysis A Compound Acquisition (α, β, μ-Truxilline) B Radioligand Binding Assays (DAT, SERT, NET) A->B Determine Binding Affinity C Synaptosomal Uptake Assays (DA, 5-HT, NE) A->C Determine Functional Potency D Data Analysis (Ki and IC50 Determination) B->D C->D E Locomotor Activity Studies D->E Select Doses for In Vivo Studies G Compare Potency and Selectivity D->G F Data Analysis (Dose-Response Curves) E->F F->G H Structure-Activity Relationship (SAR) G->H

Caption: Workflow for comparing truxilline isomer pharmacology.

References

Safety Operating Guide

Navigating the Safe Disposal of μ-Truxilline in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a step-by-step guide for the safe handling and disposal of μ-Truxilline, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough hazard assessment is essential. Based on data for related compounds such as α-Truxillic Acid, this compound should be handled as a potentially hazardous substance. α-Truxillic Acid is classified as toxic if swallowed and can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Personal Protective Equipment and Handling Precautions

ItemSpecificationRationale
Gloves Nitrile rubber or latex gloves are recommended.[1]To prevent skin contact with the chemical.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Lab Coat A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection An APR (Air-Purifying Respirator) mask with an organic chemical cartridge may be necessary if handling powders or creating aerosols.[1]To prevent inhalation of airborne particles.
Work Area All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.To minimize inhalation exposure.

Step-by-Step Disposal Procedure

The disposal of this compound waste must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste management company[2]. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation Segregate this compound waste from other laboratory waste streams. Do not mix it with incompatible materials such as strong acids, bases, oxidizing agents, or reducing agents.

Step 2: Waste Collection

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, leak-proof container with a secure lid.

  • Liquid Waste: If this compound is in a solvent, collect it in a dedicated solvent waste container[3]. Ensure the container is compatible with the solvent used. For safety, do not fill waste containers more than three-quarters full[3].

Step 3: Labeling Properly label the waste container. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific solvent if it is a liquid waste

  • The approximate concentration and quantity

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 4: Temporary Storage Store the sealed and labeled waste container in a designated, secure area within the laboratory, away from general work areas and incompatible chemicals. This area should be clearly marked as a satellite accumulation area for hazardous waste.

Step 5: Arrange for Pickup Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste transfer and documentation[4]. If your institution does not have an EHS department, you will need to contract with a certified chemical waste disposal company.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_disposal Final Disposal start Start: this compound Waste Generated assess 1. Conduct Hazard Assessment (Consult SDS for related compounds) start->assess ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate 3. Segregate Waste (Avoid Incompatibles) ppe->segregate container 4. Place in Designated, Leak-Proof Waste Container segregate->container label_waste 5. Label Container Clearly (Name, Date, Hazards) container->label_waste storage 6. Store in Secure Satellite Accumulation Area label_waste->storage contact_ehs 7. Contact Institutional EHS for Waste Pickup storage->contact_ehs end End: Waste Disposed by Certified Professionals contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols

Currently, there are no specific, published experimental protocols for the chemical neutralization or decomposition of this compound for disposal purposes. The recommended and safest procedure is to treat it as hazardous chemical waste and transfer it to professionals for disposal, typically via incineration at a licensed facility.

By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, maintaining a secure working environment and upholding regulatory compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.